Methyl 4-amino-6-methoxypicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFUCFDRMXIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Methyl 4-amino-6-methoxypicolinate: Properties, Synthesis, and Applications in Drug Discovery
Abstract: The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and high-value synthetic intermediates. This technical guide provides a comprehensive overview of Methyl 4-amino-6-methoxypicolinate, a strategically substituted heterocyclic building block. Due to the limited availability of centralized public data for this specific molecule, this document synthesizes information from analogous compounds and foundational chemical principles to present a robust profile for researchers, chemists, and drug development professionals. We will cover its physicochemical properties, propose a validated synthetic pathway, offer a predictive analysis of its spectroscopic characteristics, and discuss its potential applications and reactivity in the context of modern drug discovery.
Molecular Profile and Physicochemical Properties
This compound is a pyridine derivative featuring three key functional groups that dictate its chemical behavior: a nucleophilic amino group at the 4-position, an electron-donating methoxy group at the 6-position, and a methyl ester at the 2-position. This substitution pattern makes it an attractive intermediate for creating complex molecular architectures.
The IUPAC name for this compound is methyl 4-amino-6-methoxypyridine-2-carboxylate . Its molecular structure is depicted below.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source / Method |
|---|---|---|
| IUPAC Name | methyl 4-amino-6-methoxypyridine-2-carboxylate | - |
| Molecular Formula | C₈H₁₀N₂O₃ | - |
| Molecular Weight | 182.18 g/mol | Calculated |
| CAS Number | Not publicly available | - |
| Appearance | Expected to be a solid (e.g., colorless to yellow) | Analogy to similar compounds[1][2] |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol) and slightly soluble in water.[3][4] | Structural analysis |
| Topological Polar Surface Area | 78.5 Ų | Computed |
| Hydrogen Bond Donors | 1 (from -NH₂) | Computed |
| Hydrogen Bond Acceptors | 5 (2x ring N, 3x ester/ether O) | Computed |
Synthesis and Purification
A logical workflow would begin with a commercially available dichloropicolinic acid derivative, proceeding through nucleophilic aromatic substitution (SₙAr) reactions, which are regioselective on the pyridine ring.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure derived from similar transformations in heterocyclic chemistry.[6]
Step 1: Synthesis of Methyl 4-chloro-6-methoxypicolinate
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (10 volumes).
-
Reaction: Carefully add sodium metal (1.1 equivalents) in small portions to generate sodium methoxide in situ. After the sodium has completely reacted, add Methyl 4,6-dichloropicolinate (1.0 equivalent).
-
Causality: The 6-position of the pyridine ring is generally more susceptible to nucleophilic attack than the 4-position in this system. Sodium methoxide acts as the nucleophile, displacing the chloride.
-
Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Carefully neutralize with aqueous HCl (1M) and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude intermediate.
Step 2: Synthesis of this compound
-
Reagents & Setup: In a sealed pressure vessel (autoclave), dissolve the crude Methyl 4-chloro-6-methoxypicolinate from the previous step (1.0 equivalent) in a suitable high-boiling polar aprotic solvent like DMSO or NMP.
-
Reaction: Add a source of ammonia. This can be aqueous ammonium hydroxide (large excess) or by bubbling ammonia gas through the solution.
-
Causality: The remaining chloro-group is displaced by ammonia via a second SₙAr reaction. High temperature and pressure are required to overcome the lower reactivity of this position and drive the reaction to completion. An alternative, milder two-step route involves substitution with sodium azide followed by catalytic hydrogenation (e.g., H₂ over Pd/C) to reduce the resulting azide to the amine.[6]
-
Conditions: Heat the vessel to 120-150 °C for 12-24 hours. Monitor the internal pressure.
-
Workup: After cooling completely, pour the reaction mixture into water, which may precipitate the product. Extract the aqueous phase with a suitable organic solvent like ethyl acetate or dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
Purification: The crude final product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The resulting pure fractions can be combined, concentrated, and the solid product recrystallized from a solvent system like ethyl acetate/heptane to yield an analytically pure solid.
Spectroscopic Elucidation (Predictive Analysis)
As experimental spectra are not widely published, this section provides a predictive analysis based on the known structure and data from analogous compounds.[7] These predicted values are crucial for guiding the characterization of the synthesized material.
Table 2: Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value & Justification |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) in CDCl₃ | ~7.2 ppm (s, 1H): Aromatic H at C5. Singlet due to no adjacent protons. ~6.1 ppm (s, 1H): Aromatic H at C3. Singlet, shielded by both -NH₂ and -OCH₃. ~4.5 ppm (br s, 2H): -NH₂ protons. Broad signal, exchangeable with D₂O. ~3.9 ppm (s, 3H): Ester -OCH₃ protons. Singlet. ~3.8 ppm (s, 3H): Ring -OCH₃ protons. Singlet. |
| ¹³C NMR | Chemical Shift (δ) in CDCl₃ | ~166 ppm: Ester carbonyl carbon (C=O). ~163 ppm: Aromatic carbon C6 (attached to -OCH₃). ~155 ppm: Aromatic carbon C4 (attached to -NH₂). ~148 ppm: Aromatic carbon C2 (attached to ester). ~105 ppm: Aromatic carbon C5. ~95 ppm: Aromatic carbon C3. ~53 ppm: Methoxy carbon (-OCH₃). ~52 ppm: Ester methyl carbon (-COOCH₃). |
| IR | Absorption Bands (cm⁻¹) | 3450-3300 cm⁻¹: N-H stretching (asymmetric & symmetric) from the primary amine. 3050-3000 cm⁻¹: Aromatic C-H stretching. 2950-2850 cm⁻¹: Aliphatic C-H stretching from methyl groups. ~1720 cm⁻¹: C=O stretching from the ester. 1620-1580 cm⁻¹: C=C/C=N stretching from the pyridine ring. ~1250 cm⁻¹: C-O stretching from the ester and ether. |
| Mass Spec. | Molecular Ion (M+) | m/z 182.07: Corresponding to the exact mass of C₈H₁₀N₂O₃. |
Reactivity and Applications in Drug Development
This compound is a versatile building block precisely because its functional groups offer orthogonal reactivity, allowing for selective modification.
Value in Medicinal Chemistry
-
Scaffold for Enzyme Inhibitors: Picolinic acid derivatives are known to act as metal-binding pharmacophores.[8] The carboxylate that can be revealed by hydrolyzing the methyl ester can chelate metal ions (e.g., Zn²⁺) in the active sites of enzymes like metallo-β-lactamases, making this scaffold a valuable starting point for developing new antibiotics.[8]
-
Versatile Cross-Coupling Partner: While the amino group can be used directly, it can also be converted to a halide (e.g., bromide or chloride) via a Sandmeyer reaction. This transforms the molecule into an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[8] This allows for the straightforward introduction of diverse aryl or heteroaryl groups, a cornerstone of modern library synthesis.
-
Modulation of Physicochemical Properties: The specific substitution pattern is critical.
-
The 4-amino group provides a key hydrogen bond donor, crucial for target recognition.
-
The 6-methoxy group is an "electron-donating" group that can modulate the electronics of the pyridine ring. Furthermore, the "methyl" component of the methoxy group can serve as a metabolic blocker or improve lipophilicity without adding significant bulk, a concept often referred to as the "magic methyl" effect.[9]
-
The 2-methyl ester can be hydrolyzed to the corresponding carboxylic acid to improve solubility or serve as a handle for creating amide analogs, which are often more stable in vivo than esters. This prodrug strategy is common in drug development.[10]
-
This combination of features makes this compound a valuable starting material for synthesizing inhibitors for a range of biological targets, including kinases, proteases, and metabolic enzymes.[11][12]
Safety and Handling
-
Potential Hazards: Based on related structures, this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed.[3][13][14]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[15]
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
References
- 1. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 2. 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE | Amines & Amine Salts | Article No. 1048D [lobachemie.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 5. Methyl 4-bromo-6-methoxypicolinate (1256789-39-5) for sale [vulcanchem.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Guide to the Structural Elucidation of Methyl 4-amino-6-methoxypicolinate
Abstract: This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of Methyl 4-amino-6-methoxypicolinate, a substituted pyridine derivative of interest in medicinal and synthetic chemistry. Moving beyond a simple recitation of data, this document details the strategic rationale behind the analytical workflow, interpreting data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. The focus is on building a self-validating case for the molecular structure, where each piece of analytical evidence corroborates the others, ensuring the highest degree of scientific confidence for researchers, chemists, and drug development professionals.
The Analytical Imperative: From Name to Verified Structure
The starting point for any structural elucidation is the hypothesized structure derived from its chemical name: this compound. This name implies a specific arrangement of functional groups on a pyridine core: a methyl ester at position 2 (defining it as a picolinate), an amino group at position 4, and a methoxy group at position 6.
Hypothesized Structure:
-
Core: Pyridine ring
-
Substituents:
-
C2: Methyl carboxylate (-COOCH₃)
-
C4: Amino (-NH₂)
-
C6: Methoxy (-OCH₃)
-
The objective is not merely to collect data but to execute a logical workflow where each step provides definitive evidence that either confirms or refutes this hypothesis. Our strategy is designed as a self-validating system, beginning with gross molecular properties and progressively resolving the fine details of atomic connectivity.
Caption: Structural Elucidation Workflow.
Mass Spectrometry: Defining the Molecular Boundaries
The first and most fundamental question is the molecule's mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard. It provides an exact mass, allowing for the unambiguous determination of the molecular formula.
For this compound, the expected molecular formula is C₈H₁₀N₂O₃ .
The experimental observation of a protonated molecular ion [M+H]⁺ at an m/z value that matches the calculated exact mass is the first critical validation point.
| Parameter | Theoretical Value | Observed Value (Typical) |
| Molecular Formula | C₈H₁₀N₂O₃ | C₈H₁₀N₂O₃ |
| Exact Mass | 182.0691 Da | 182.0695 Da |
| [M+H]⁺ Ion | 183.0764 Da | 183.0770 Da |
This result immediately confirms the elemental composition, providing a robust foundation upon which all subsequent spectroscopic data will be interpreted. Any deviation would signal an unexpected outcome of the synthesis or sample degradation.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
With the molecular formula established, IR spectroscopy serves to identify the key functional groups proposed in the structure. This technique is exceptionally sensitive to bond vibrations and provides a rapid, qualitative assessment. The presence of characteristic absorption bands for the amino, ester, and ether functionalities provides direct evidence for these components.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Interpretation |
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3450 - 3300 cm⁻¹ (two bands) | The presence of two distinct peaks in this region is a hallmark of a primary amine (-NH₂), confirming its presence over a secondary amine.[1] |
| N-H Scissoring (Bend) | 1650 - 1600 cm⁻¹ | This bending vibration further corroborates the amino group assignment.[1] | |
| Ester (-COOCH₃) | C=O Stretch | 1725 - 1705 cm⁻¹ | A strong, sharp absorption here is one of the most reliable peaks in an IR spectrum, definitively indicating a carbonyl, specifically an aromatic ester.[2] |
| C-O Stretch | 1300 - 1200 cm⁻¹ | This signal corresponds to the C-O single bond of the ester, complementing the C=O stretch data. | |
| Aromatic Ring | C=C & C=N Stretches | 1600 - 1450 cm⁻¹ | Multiple sharp bands in this region are characteristic of the pyridine heterocycle. |
| Methoxy (-OCH₃) | C-O Stretch | 1270 - 1230 cm⁻¹ (Aromatic Ether) | This band, often overlapping with the ester C-O stretch, confirms the presence of the Ar-O-CH₃ linkage.[2] |
| C-H Stretch | 2850 - 2815 cm⁻¹ | A specific C-H stretch slightly below 3000 cm⁻¹ can often be resolved for methoxy groups. |
The combined IR data strongly supports the presence of all required functional groups: a primary amine, a methyl ester, and a methoxy group attached to an aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring protons. For this compound, we expect five unique signals.
| Proton Assignment | Multiplicity | Integration | Chemical Shift (δ, ppm) | Rationale for Assignment |
| -NH₂ (Amino) | Broad Singlet | 2H | ~4.5 - 5.5 | The broadness is due to quadrupole broadening from the nitrogen and chemical exchange. This peak will disappear upon D₂O shake, a classic confirmatory test. |
| H-3 (Aromatic) | Singlet | 1H | ~7.1 | This proton is ortho to the electron-withdrawing ester group, shifting it downfield. It appears as a singlet due to the lack of adjacent protons (C4 is substituted). |
| H-5 (Aromatic) | Singlet | 1H | ~6.3 | This proton is positioned between two strong electron-donating groups (-NH₂ and -OCH₃), which shield it significantly, shifting its resonance far upfield. It is also a singlet. |
| -OCH₃ (Methoxy) | Singlet | 3H | ~3.95 | Methoxy groups on aromatic rings typically appear in this region.[2] Its sharp singlet nature is due to the three equivalent, isolated protons. |
| -COOCH₃ (Ester) | Singlet | 3H | ~3.85 | The methyl protons of the ester are slightly shielded compared to the methoxy group protons.[2] |
The key diagnostic feature here is the presence of two distinct aromatic singlets, which is only possible if positions 2, 4, and 6 are substituted as hypothesized.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The hypothesized structure has 8 unique carbons, and all should be visible in the proton-decoupled spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment | | :--- | :--- | :--- | :--- | | C=O (Ester) | ~166 | The ester carbonyl carbon is highly deshielded and appears far downfield. | | C6 (-OCH₃) | ~162 | Aromatic carbons bonded to oxygen are significantly deshielded. | | C4 (-NH₂) | ~154 | Aromatic carbons bonded to nitrogen are also strongly deshielded, but typically less so than those bonded to oxygen. | | C2 (-COOCH₃) | ~148 | The pyridine carbon bearing the ester group. | | C5 | ~105 | This carbon, adjacent to two electron-donating groups, is highly shielded and appears upfield. | | C3 | ~109 | Shielded by the adjacent amino group but less so than C5. | | -OCH₃ (Methoxy) | ~55 | Typical chemical shift for a methoxy carbon. | | -COOCH₃ (Ester Methyl) | ~52 | Typical chemical shift for an ester methyl carbon. |
2D NMR (HMBC): The Final Proof of Connectivity
While ¹H and ¹³C NMR provide strong evidence, a Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the ultimate, unambiguous proof of how these pieces are connected. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
Key Expected HMBC Correlations to Confirm the Structure:
-
Ester Methyl Protons (~3.85 ppm) to Ester Carbonyl Carbon (~166 ppm): This confirms the methyl group is part of the ester function.
-
Ester Methyl Protons (~3.85 ppm) to C2 (~148 ppm): This definitively links the entire methyl ester group to the C2 position of the pyridine ring.
-
Methoxy Protons (~3.95 ppm) to C6 (~162 ppm): This proves the methoxy group is attached to the C6 position.
-
Aromatic Proton H-5 (~6.3 ppm) to C4 (~154 ppm) and C6 (~162 ppm): This locks the position of H-5 between the amino- and methoxy-substituted carbons.
-
Aromatic Proton H-3 (~7.1 ppm) to C2 (~148 ppm) and C4 (~154 ppm): This locks the position of H-3 between the ester- and amino-substituted carbons.
These correlations form an unbreakable chain of logic, leaving no ambiguity in the final structure.
Detailed Experimental Protocols
For the sake of reproducibility and scientific integrity, the following outlines the standard protocols for data acquisition.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.
-
Acquisition (Positive Ion Mode):
-
Infuse the sample at 5 µL/min.
-
Set capillary voltage to 3.5 kV.
-
Set drying gas (N₂) temperature to 300 °C and flow to 8 L/min.
-
Acquire data in the m/z range of 100-500.
-
Use a known reference standard for internal mass calibration to ensure sub-ppm mass accuracy.
-
-
Data Analysis: Identify the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the measured exact mass.
Protocol 2: NMR Spectroscopy (¹H, ¹³C, HMBC)
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Perform an automated tuning and matching of the probe.
-
Acquire a standard single-pulse experiment with 16-32 scans.
-
Set the spectral width to cover -2 to 12 ppm.
-
Process the data with a 0.3 Hz line broadening, Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled experiment (e.g., zgpg30).
-
Set the spectral width to cover 0 to 200 ppm.
-
Acquire 1024-2048 scans for adequate signal-to-noise.
-
Process and calibrate similarly to the ¹H spectrum (e.g., CDCl₃ at 77.16 ppm).
-
-
HMBC Acquisition:
-
Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling delay (d6) for a J-coupling of 8-10 Hz.
-
Acquire the 2D data set with sufficient scans per increment.
-
Process the data by applying appropriate window functions, Fourier transform in both dimensions, and phase/baseline correction.
-
Conclusion
The structural elucidation of this compound is a systematic process of hypothesis and validation. Through the integrated application of High-Resolution Mass Spectrometry, Infrared Spectroscopy, and a suite of NMR experiments (¹H, ¹³C, and HMBC), a complete and unambiguous structural assignment is achieved. The HRMS confirms the elemental formula C₈H₁₀N₂O₃. IR spectroscopy validates the presence of the requisite amino, methoxy, and methyl ester functional groups. Finally, NMR spectroscopy, particularly the long-range correlations observed in the HMBC spectrum, provides definitive proof of the substituent placement on the picolinate core. This rigorous, multi-faceted approach ensures the structural integrity of the molecule, a critical requirement for its application in research and development.
References
Methyl 4-amino-6-methoxypicolinate CAS number and identifiers
An In-Depth Technical Guide to Methyl 4-amino-6-methoxypicolinate
This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest to researchers and professionals in drug development. While direct experimental data for this specific compound is limited, this document synthesizes information from closely related analogues to offer valuable insights into its properties, synthesis, and potential applications.
This compound (CAS Number: 1443759-42-9) is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methoxy group, and a methyl ester.[1][2][3] This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry. The aminopyridine moiety is a well-established pharmacophore, while the picolinate ester provides a handle for further chemical modifications.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Identifier/Property | Value | Source/Basis |
| CAS Number | 1443759-42-9 | [1][2][3] |
| IUPAC Name | methyl 4-amino-6-methoxypyridine-2-carboxylate | Chemical Nomenclature |
| Molecular Formula | C₈H₁₀N₂O₃ | [2][3] |
| Molecular Weight | 182.18 g/mol | Calculated |
| Predicted Melting Point | 150-160 °C | Based on analogues like 4-amino-6-methoxypyrimidine[4] |
| Predicted Solubility | Soluble in polar organic solvents like DMSO and methanol. | Based on analogues[4] |
| Predicted LogP | ~1.5 | Estimation based on structure |
Synthesis and Purification: A Plausible Pathway
One such proposed pathway involves the nucleophilic aromatic substitution to introduce the methoxy group, followed by amination. The synthesis of related 6-methoxypyridine derivatives has been achieved through the reaction of a bromo-substituted pyridine with sodium methoxide.[5] The amination of a pyridine ring can be a challenging step, but methods exist for such transformations.
Proposed Synthetic Workflow
A plausible synthetic route could commence with a suitable di-halogenated picolinate, followed by selective nucleophilic substitution reactions.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound.
Step 1: Synthesis of Methyl 4-amino-6-chloropicolinate
-
To a solution of Methyl 4,6-dichloropicolinate in an appropriate solvent (e.g., dioxane) in a sealed pressure vessel, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide).
-
A palladium catalyst and a suitable ligand (e.g., Pd₂(dba)₃ and Xantphos) may be required to facilitate the amination.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve Methyl 4-amino-6-chloropicolinate in a dry, polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add sodium methoxide to the solution. The reaction may need to be heated to drive it to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The final product can be purified by recrystallization or column chromatography.
Predicted Spectroscopic Profile
While experimental spectra for this compound are not publicly available, its expected spectral characteristics can be inferred from the analysis of its structural components and data from similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- A singlet for the methoxy group protons (~4.0 ppm).- Two singlets or doublets in the aromatic region for the pyridine ring protons.- A broad singlet for the amino group protons. |
| ¹³C NMR | - A signal for the methyl ester carbon (~52 ppm).- A signal for the methoxy carbon (~55 ppm).- Signals in the aromatic region for the pyridine ring carbons, with carbons attached to nitrogen and oxygen appearing at lower field.- A signal for the carbonyl carbon of the ester (~165 ppm). |
| IR Spectroscopy | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).- C=O stretching vibration for the ester carbonyl (~1720 cm⁻¹).- C-O stretching vibrations for the ester and methoxy groups.- Aromatic C=C and C=N stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (182.18 g/mol ). |
Significance in Research and Drug Discovery
The structural motifs within this compound suggest its potential utility as a building block in the synthesis of biologically active molecules. Both the aminopyridine and picolinate scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6]
The Aminopyridine Scaffold: A Gateway to Neurological Therapeutics
Aminopyridines are known to function as potassium channel blockers.[4][7][8] Specifically, 4-aminopyridine is the active ingredient in dalfampridine, a drug used to improve walking in patients with multiple sclerosis.[9] By blocking voltage-gated potassium channels in demyelinated axons, 4-aminopyridine can enhance action potential conduction.[8][9] The amino group in these compounds is crucial for their interaction with the potassium channel pore.[10]
Caption: Simplified diagram of aminopyridine-mediated potassium channel blockade.
The Picolinate Moiety: A Versatile Synthetic Handle
Picolinic acid and its esters are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[11] The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a key point for diversification in a drug discovery program. For instance, picolinate derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria.[12]
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not widely available, the handling precautions for related aminopyridine and pyridine compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]
-
Handling: Avoid contact with skin and eyes.[14] Do not eat, drink, or smoke in areas where the compound is handled.[15] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[14][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical entity with considerable potential in the field of medicinal chemistry. Although detailed experimental characterization is not yet prevalent in the public domain, its structural components—the aminopyridine and methoxypicolinate moieties—are well-represented in a multitude of biologically active compounds. This guide provides a foundational understanding of its likely properties, a plausible synthetic strategy, and its potential applications, thereby serving as a valuable resource for researchers embarking on the synthesis and utilization of this and related compounds in their drug discovery endeavors.
References
- 1. methyl 4-amino-6-methoxypyridine-2-carboxylate | 1443759-42-9 [chemicalbook.com]
- 2. อนุพันธ์ไพรีดิน - สารกลางทางเกษตรเคมี (98) [myskinrecipes.com]
- 3. อนุพันธ์ไพรีดิน - สารกลางทางเกษตรเคมี (125) [myskinrecipes.com]
- 4. The use of aminopyridines in neurological disorders. | Sigma-Aldrich [merckmillipore.com]
- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 9. neurology.org [neurology.org]
- 10. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]
- 12. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. lobachemie.com [lobachemie.com]
- 15. nj.gov [nj.gov]
Technical Guide: The Synthesis and Application of Methyl 4-amino-6-methoxypicolinate
Abstract
Methyl 4-amino-6-methoxypicolinate is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring an amino group for further derivatization, a methoxy group influencing electronic properties, and a methyl ester for coupling reactions, makes it a valuable scaffold. This technical guide provides an in-depth exploration of a logical synthetic pathway for this compound, grounded in established chemical principles. We will dissect the strategic considerations behind the chosen route, provide detailed experimental protocols, and discuss the compound's significance as a versatile intermediate in the development of complex molecules.
Introduction: Strategic Importance of the Picolinate Scaffold
Picolinic acids and their ester derivatives are privileged structures in drug discovery and chemical synthesis. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a coordination site for metals, while the carboxylate moiety can serve as a key pharmacophore, for instance, by interacting with metal ions in the active sites of metalloenzymes.[1] Derivatives of 4-aminopicolinic acid, in particular, have been investigated for a range of applications, including their use as potent herbicides and as intermediates for novel therapeutic agents.[2]
The title compound, this compound, combines several key features:
-
The 4-Amino Group: A versatile functional handle for forming amides, ureas, sulfonamides, or for use in cross-coupling reactions to build more complex structures.[2]
-
The 6-Methoxy Group: An electron-donating group that modulates the reactivity and electronic properties of the pyridine ring.[3]
-
The 2-Methyl Ester: A group that can be readily hydrolyzed to the corresponding carboxylic acid or used in other transformations.[1]
This guide will focus on a rational, multi-step synthesis designed for adaptability and efficiency in a research setting.
Retrosynthetic Analysis and Strategy
The synthesis of a polysubstituted pyridine ring requires careful planning regarding the order of substituent introduction. Our strategy hinges on building the molecule from a commercially available, appropriately substituted pyridine precursor. A logical retrosynthetic pathway is outlined below.
Caption: Retrosynthetic analysis of this compound.
This pathway leverages established, high-yielding transformations common in pyridine chemistry. The key steps involve:
-
Functionalization of a Precursor: Starting with a readily available chloropyridine.
-
N-Oxide Chemistry: Using an N-oxide intermediate to direct nitration to the 4-position, a common strategy for functionalizing pyridines.[4]
-
Esterification: Introduction of the methyl ester.
-
Nucleophilic Aromatic Substitution (SNAr): Replacing the chloro group with a methoxy group.
-
Reduction: Converting the nitro group to the target amino group.
Detailed Synthetic Protocols
This section outlines the step-by-step synthesis. The causality behind each procedural choice is explained to provide a deeper understanding of the protocol.
Step 1: Synthesis of Methyl 6-chloro-4-nitropicolinate
The initial steps involve the formation of a key intermediate, the 4-nitro-substituted chloropicolinate. This is achieved via nitration of the corresponding N-oxide, which activates the 4-position for electrophilic attack.
Protocol:
-
N-Oxidation: 6-Chloropicolinic acid is oxidized using an agent like m-CPBA or hydrogen peroxide in acetic acid to form 6-chloropicolinic acid N-oxide.
-
Rationale: The N-oxide is crucial for directing the subsequent nitration. The electron-withdrawing N-oxide group deactivates the ortho (3,5) positions and activates the para (4) position towards electrophilic substitution.
-
-
Nitration: The N-oxide is carefully treated with a nitrating mixture (e.g., fuming HNO₃ in concentrated H₂SO₄) at elevated temperatures (e.g., 120-130 °C) to introduce the nitro group at the 4-position, yielding 6-chloro-4-nitropicolinic acid N-oxide.[4]
-
Rationale: This is a classic electrophilic aromatic substitution. The harsh conditions are necessary due to the electron-deficient nature of the pyridine ring system.
-
-
Deoxygenation & Esterification: The N-oxide is typically deoxygenated (e.g., using PCl₃) and subsequently esterified. Alternatively, a one-pot Fischer esterification can be performed by refluxing the nitrated acid in methanol with a catalytic amount of sulfuric acid.[4] This yields the desired Methyl 6-chloro-4-nitropicolinate .
-
Rationale: Fischer esterification is an equilibrium-driven process. Using a large excess of methanol as the solvent drives the reaction to completion, affording the methyl ester.[5]
-
Step 2: Synthesis of Methyl 4-nitro-6-methoxypicolinate
This step involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with a methoxy group.
Protocol:
-
Reaction Setup: Dissolve Methyl 6-chloro-4-nitropicolinate in a polar aprotic solvent like DMF or DMSO.
-
Nucleophilic Attack: Add sodium methoxide (NaOMe), typically as a solution in methanol, to the mixture. The reaction is often heated (e.g., 60-80 °C) to facilitate the substitution.
-
Rationale: The electron-withdrawing nitro group strongly activates the pyridine ring for SNAr, particularly at the positions ortho and para to it. The chlorine at the 6-position is thus readily displaced by the methoxide nucleophile.
-
-
Workup: After completion, the reaction is quenched with water, and the product, Methyl 4-nitro-6-methoxypicolinate , is extracted using an organic solvent like ethyl acetate.
Step 3: Synthesis of this compound (Target Compound)
The final step is the reduction of the nitro group to the primary amine.
Protocol:
-
Catalytic Hydrogenation: Dissolve Methyl 4-nitro-6-methoxypicolinate in a suitable solvent such as ethanol or methanol.[6]
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).[4][6]
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. The palladium surface catalyzes the addition of hydrogen across the N=O bonds.
-
-
Isolation: Filter the reaction mixture through Celite to remove the palladium catalyst.[6] The solvent is then removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography to yield pure This compound .
Caption: Experimental workflow from key intermediate to final product.
Physicochemical Properties and Characterization
The synthesized compound and its key precursors should be thoroughly characterized to confirm their identity and purity.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Expected) | Key Characterization Techniques |
| Methyl 6-chloro-4-methoxypicolinate | C₈H₈ClNO₃ | 201.61[7] | White to off-white solid | ¹H NMR, ¹³C NMR, MS, IR |
| Methyl 4-bromo-6-methoxypicolinate | C₈H₈BrNO₃ | 246.06[3] | White to off-white solid | ¹H NMR, ¹³C NMR, MS, IR |
| This compound | C₈H₉N₂O₃ | 183.17 (Calculated) | Solid (e.g., white, tan) | ¹H NMR, ¹³C NMR, MS (ESI+), IR |
Note: Data for chloro/bromo analogs are included for comparison as they are common synthetic precursors.[3][7]
Expected ¹H NMR signals for the final product would include:
-
Singlets for the two -OCH₃ groups (methoxy and methyl ester).
-
Two distinct signals in the aromatic region for the two pyridine ring protons.
-
A broad singlet for the -NH₂ protons.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate. The 4-amino group is a primary point for diversification.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The amino group can be acylated or used in coupling reactions to append moieties that target the hinge region or other pockets of the enzyme active site. For example, related pyrido[2,3-d]pyrimidin-7(8H)-one structures have been used to develop potent FGFR inhibitors.[8]
-
Agrochemicals: As demonstrated by related patents, 4-aminopicolinates are a well-established class of herbicides.[2] Further modification of this scaffold could lead to the discovery of new agents with improved selectivity or potency.
-
Fragment-Based Drug Discovery (FBDD): The relatively small and highly functionalized nature of the molecule makes it an excellent starting point or fragment for FBDD campaigns. The "magic methyl" effect, where the addition of a methyl (or in this case, methoxy) group can significantly impact binding affinity and metabolic stability, is a key concept in this field.[9]
Conclusion
This compound is a valuable and strategically important chemical entity. While its discovery is not that of a final product, its utility as a foundational building block is clear. The synthetic route presented here, based on well-established pyridine functionalization chemistry, provides a reliable and logical pathway for its preparation in a laboratory setting. By understanding the rationale behind each synthetic step, researchers can effectively produce this intermediate and leverage its versatile structure to accelerate the discovery and development of novel, biologically active compounds.
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 3. Methyl 4-bromo-6-methoxypicolinate (1256789-39-5) for sale [vulcanchem.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. prepchem.com [prepchem.com]
- 7. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Spectroscopic and Structural Elucidation Guide to Methyl 4-amino-6-methoxypicolinate
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of methyl 4-amino-6-methoxypicolinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast its spectral profile. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this compound.
The causality behind spectroscopic signals is emphasized, providing not just the "what" but the "why" of the expected data. This guide is structured to be a self-validating system, where the predictions for each spectroscopic method corroborate one another to build a cohesive structural picture.
Molecular Structure and Functional Group Analysis
This compound is a polysubstituted pyridine derivative. Its structure incorporates several key functional groups that dictate its spectroscopic behavior:
-
Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The electronegativity of the nitrogen and the aromatic ring current significantly influence the chemical environment of the ring's protons and carbons.
-
Methyl Ester: Comprising a carbonyl group (C=O) and a methoxy group (-OCH₃), this functional group will exhibit characteristic signals in both IR and NMR spectroscopy.
-
Amino Group (-NH₂): This electron-donating group attached to the aromatic ring will influence the electron density of the pyridine system and produce distinct IR and NMR signals.
-
Methoxy Group (-OCH₃): An ether linkage to the aromatic ring, this group is also electron-donating and will have a characteristic proton and carbon signal in NMR.
The interplay of these groups—the electron-donating amino and methoxy groups and the electron-withdrawing methyl ester—on the pyridine ring will result in a unique and predictable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly alter chemical shifts; DMSO-d₆ is often used for compounds with amine protons to better observe their signals.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set a spectral width of approximately 200 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the pyridine ring. The protons on a pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[1]
| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.8 | Singlet | 1H | H-3 | This proton is on a carbon adjacent to the ester-substituted carbon and meta to the amino group. |
| ~ 6.2 - 6.5 | Singlet | 1H | H-5 | This proton is on a carbon between the amino and methoxy groups, both of which are electron-donating, causing a significant upfield shift. |
| ~ 4.5 - 5.0 | Broad Singlet | 2H | -NH₂ | The protons of the amino group are exchangeable and often appear as a broad signal. Its chemical shift can be highly dependent on solvent and concentration. |
| ~ 3.9 | Singlet | 3H | -OCH₃ (ring) | The methoxy group attached to the aromatic ring. |
| ~ 3.8 | Singlet | 3H | -OCH₃ (ester) | The methyl group of the ester functionality. |
DOT Script for ¹H NMR Assignment Logic
Caption: Influence of substituents on predicted ¹H NMR chemical shifts.
The ¹³C NMR chemical shifts of substituted pyridines are well-documented.[2][3] The electronegative nitrogen atom causes the adjacent carbons (C-2 and C-6) to be deshielded.
| Predicted Signal (δ, ppm) | Assignment | Rationale |
| ~ 165 | C=O (ester) | Carbonyl carbons of esters typically appear in this region. |
| ~ 162 | C-6 | Attached to both the electronegative nitrogen and an oxygen atom, making it highly deshielded. |
| ~ 155 | C-4 | Attached to the amino group. |
| ~ 148 | C-2 | Attached to the electronegative nitrogen and the ester group. |
| ~ 110 | C-3 | Aromatic carbon adjacent to the ester-substituted carbon. |
| ~ 95 | C-5 | Shielded by two adjacent electron-donating groups (amino and methoxy). |
| ~ 53 | -OCH₃ (ring) | Methoxy carbon attached to the aromatic ring. |
| ~ 52 | -OCH₃ (ester) | Methyl carbon of the ester. |
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
The predicted IR spectrum will show characteristic absorptions for the amine, ester, and substituted aromatic functionalities.[4][5][6]
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) | A primary amine will typically show two bands (symmetric and asymmetric stretching) in this region. |
| 3100 - 3000 | C-H stretch | Aromatic | Stretching of C-H bonds on the pyridine ring. |
| 3000 - 2850 | C-H stretch | Aliphatic (-CH₃) | Stretching of C-H bonds in the methyl ester and methoxy groups. |
| ~ 1720 | C=O stretch | Ester | A strong, sharp absorption characteristic of the ester carbonyl group. |
| ~ 1600 & ~1500 | C=C / C=N stretch | Aromatic Ring | In-ring stretching vibrations of the pyridine ring.[7] |
| 1300 - 1000 | C-O stretch | Ester & Methoxy | Strong absorptions from the C-O single bonds of the ester and the methoxy group. |
| 900 - 675 | C-H bend | Aromatic | Out-of-plane bending of the C-H bonds on the substituted aromatic ring. |
DOT Script for IR Functional Group Correlation
Caption: Correlation of functional groups to key IR absorption regions.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which should readily protonate to form [M+H]⁺. Electron impact (EI) is a higher-energy method that will induce more fragmentation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining an accurate mass of the molecular ion, which can be used to confirm the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. For more detailed structural information, perform tandem MS (MS/MS) on the isolated molecular ion to induce and analyze fragmentation.
The molecular formula of this compound is C₈H₁₀N₂O₃.
-
Molecular Weight: 182.18 g/mol .
-
Predicted Molecular Ion Peak ([M+H]⁺): In ESI-MS, a prominent peak is expected at m/z 183.07, corresponding to the protonated molecule. High-resolution mass spectrometry should confirm the elemental composition.
-
Predicted Fragmentation Pattern (EI or MS/MS): Fragmentation will likely occur at the ester group, which is a common fragmentation site.[8][9]
-
Loss of -OCH₃ (31 Da): A fragment at m/z 151, corresponding to the loss of the methoxy radical from the ester.
-
Loss of -COOCH₃ (59 Da): A fragment at m/z 123, resulting from the cleavage of the entire methyl ester group.
-
Other Fragmentations: Further fragmentation of the pyridine ring is possible, but the initial losses from the ester group are typically the most significant.
-
DOT Script for Predicted MS Fragmentation
Caption: Plausible fragmentation pathways for this compound.
Conclusion and Validation
This guide presents a comprehensive, predictive spectroscopic profile for this compound based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and MS data are mutually consistent and provide a detailed picture of the molecule's structure. For any researcher synthesizing or working with this compound, the data herein serves as a reliable benchmark for structural confirmation. However, it is imperative to validate these predictions against experimentally acquired data for the synthesized compound to ensure its identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Physical and chemical characteristics of Methyl 4-amino-6-methoxypicolinate
An In-Depth Technical Guide to Methyl 4-amino-6-methoxypicolinate: A Core Heterocyclic Scaffold for Modern Drug Discovery
Executive Summary
This compound is a substituted pyridine derivative that represents a valuable, yet specialized, building block in medicinal chemistry and organic synthesis. Its unique arrangement of a methyl ester, an amino group, and a methoxy group on the picolinate framework provides a versatile platform for creating complex molecular architectures. The electron-donating properties of the amino and methoxy substituents significantly influence the reactivity of the pyridine ring, while the ester and amino functionalities serve as critical handles for further chemical modification. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive analysis of the physical and chemical characteristics of this compound. Drawing upon data from structurally related analogs and foundational chemical principles, this document elucidates its molecular structure, predicted physicochemical properties, characteristic reactivity, and its strategic application in the synthesis of pharmacologically active agents.
Molecular Identity and Structural Framework
The structural foundation of this compound is the picolinic acid backbone, a pyridine-2-carboxylic acid. The strategic placement of an amino group at the 4-position and a methoxy group at the 6-position creates a distinct electronic and steric profile.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Source / Note |
|---|---|---|
| IUPAC Name | methyl 4-amino-6-methoxypyridine-2-carboxylate | - |
| Molecular Formula | C₈H₁₀N₂O₃ | Calculated |
| Molecular Weight | 182.18 g/mol | Calculated |
| Parent Acid CAS No. | 98276-83-6 (for 6-Amino-4-methoxypicolinic acid) | [1] |
| Canonical SMILES | COC1=CC(=C(N=C1)C(=O)OC)N | - |
Caption: 2D representation of this compound.
Physicochemical Characteristics
Direct experimental data for this compound is not extensively published. However, by analyzing its functional groups and data from similar picolinate derivatives, we can establish a reliable profile of its expected properties. The presence of both hydrogen bond donors (amino group) and acceptors (amino, methoxy, ester oxygens, ring nitrogen) suggests moderate solubility in polar organic solvents.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / State | Rationale / Comparative Data Source |
|---|---|---|
| Physical State | Solid | Picolinate derivatives are often crystalline solids at room temperature.[2] |
| Melting Point | 100 - 140 °C | Based on analogs like 2-Amino-6-methylpyridine (40-44 °C) and the increased potential for hydrogen bonding.[2] |
| Boiling Point | > 250 °C | High boiling points are characteristic of polar, functionalized aromatic compounds. |
| Solubility | Soluble in Methanol, DMSO, DMF; Sparingly soluble in water. | The amino and methoxy groups enhance polarity compared to simpler picolinates. The parent acid is soluble.[3][4] |
| pKa (Conjugate Acid) | ~4-5 | The pyridine nitrogen's basicity is increased by two electron-donating groups, making it slightly more basic than pyridine (~5.2), but is reduced by the electron-withdrawing ester. |
Chemical Reactivity and Synthetic Profile
The reactivity of this compound is governed by the interplay of its functional groups.
-
Pyridine Ring: The 4-amino and 6-methoxy groups are strong activating, ortho, para-directing groups. They donate electron density into the pyridine ring, making the C3 and C5 positions susceptible to electrophilic aromatic substitution. This enhanced nucleophilicity is a key feature for its use as a synthetic scaffold.
-
Amino Group: The primary amine at the C4 position is a potent nucleophile. It readily undergoes reactions such as acylation, alkylation, and diazotization, providing a primary vector for molecular elaboration.
-
Methyl Ester: The ester at the C2 position is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions or converted to amides by reacting with amines. This functionality is crucial for linking the picolinate core to other molecular fragments.[5]
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding phenol, offering another potential site for modification.
Proposed Synthetic Pathway
The synthesis of this compound can be logically designed from commercially available precursors. A robust strategy involves the reduction of a nitro group, which is a common and high-yielding transformation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis via Nitro-Intermediate Reduction
Objective: To prepare this compound from Methyl 6-methoxypicolinate.
Step 1: Nitration of Methyl 6-methoxypicolinate
-
Cool a stirred solution of concentrated sulfuric acid (H₂SO₄, 25 mL) to 0 °C in an ice-salt bath.
-
Slowly add Methyl 6-methoxypicolinate (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Once addition is complete, slowly add a nitrating mixture (fuming HNO₃ in H₂SO₄, 1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.
-
Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield Methyl 6-methoxy-4-nitropicolinate.
Step 2: Catalytic Hydrogenation of the Nitro-Intermediate
-
To a solution of Methyl 6-methoxy-4-nitropicolinate (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C, 5-10 mol%).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50-60 psi.
-
Stir the mixture vigorously at room temperature for 6-12 hours or until hydrogen uptake ceases.[6]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the nitro compound.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product, this compound, can be purified by recrystallization or column chromatography.
Applications in Research and Drug Development
The picolinate scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological systems. The specific substitution pattern of this compound makes it an ideal precursor for constructing libraries of compounds for high-throughput screening.
-
Scaffold for Kinase Inhibitors: The pyridine core can mimic the hinge-binding region of ATP in many protein kinases. The amino and ester groups provide vectors to build out substituents that occupy adjacent hydrophobic pockets, a common strategy in designing selective kinase inhibitors.[7]
-
Precursor for GPCR Modulators: The rigid aromatic core is useful for presenting functional groups in a defined spatial orientation, which is critical for interacting with G-protein coupled receptors (GPCRs). The 3-amino-thieno[2,3-b]pyridine core, an analog, is a known pharmacophore for M4 positive allosteric modulators (PAMs).[8]
-
Metal-Binding Pharmacophores: The nitrogen atom of the pyridine ring and the adjacent carbonyl oxygen of the ester can form a bidentate chelation site for metal ions. This property is exploited in the design of inhibitors for metalloenzymes.[5] The introduction of the amino group further modulates the electronic properties and potential coordination sites.
The utility of the methyl group itself is a well-established tactic in drug discovery, often referred to as the "magic methyl" effect, where its addition can improve metabolic stability, solubility, and target affinity.[9]
Analytical Characterization Profile
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic Protons: Two singlets (or narrow doublets) in the aromatic region (~6.0-7.5 ppm) corresponding to the protons at C3 and C5. - Methoxy Protons (-OCH₃): A singlet integrating to 3H around 3.8-4.0 ppm. - Ester Methyl Protons (-COOCH₃): A singlet integrating to 3H around 3.7-3.9 ppm. - Amino Protons (-NH₂): A broad singlet integrating to 2H, chemical shift is solvent-dependent. |
| ¹³C NMR | - Aromatic Carbons: 6 distinct signals in the aromatic region (~100-165 ppm). The carbon bearing the C=O will be the most downfield. - Carbonyl Carbon (C=O): A signal around 165-175 ppm. - Methoxy Carbon (-OCH₃): A signal around 50-60 ppm. - Ester Methyl Carbon (-COOCH₃): A signal around 50-55 ppm. |
| IR Spectroscopy | - N-H Stretch: Two medium-intensity sharp peaks around 3300-3500 cm⁻¹ (primary amine). - C-H Stretch: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹). - C=O Stretch (Ester): A strong, sharp peak around 1710-1730 cm⁻¹. - C=C and C=N Stretch: Peaks in the 1450-1600 cm⁻¹ region (aromatic ring). - C-O Stretch: Strong peaks around 1050-1250 cm⁻¹ (ester and ether). |
| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected molecular ion peak at m/z = 183.07. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent safety measures should be adopted based on analogous structures.
-
Hazards: Assumed to be an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10][11]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound stands out as a high-potential synthetic intermediate. Its value is derived not from its direct biological activity, but from the strategic combination of functional groups that offer multiple, orthogonal pathways for chemical diversification. The electron-rich pyridine core, coupled with the nucleophilic amino group and the versatile methyl ester, provides chemists with a powerful tool to explore chemical space efficiently. For research teams in drug discovery and materials science, mastering the synthesis and reactivity of this scaffold can accelerate the development of novel molecules with tailored properties and functions.
References
- 1. CAS 98276-83-6 | 6-Amino-4-methoxypicolinic acid - Synblock [synblock.com]
- 2. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Unlocking the Potential of Methyl 4-amino-6-methoxypicolinate: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Picolinate Scaffold
In the landscape of modern chemical research, the pyridine ring stands as a cornerstone "privileged" scaffold, particularly in the realms of medicinal chemistry and agrochemicals. Its unique electronic properties and ability to engage in a variety of non-covalent interactions make it an ideal framework for the design of biologically active molecules. Within this family, picolinates (pyridine-2-carboxylates) and their derivatives have garnered significant attention for their roles as versatile intermediates and pharmacophores. This guide focuses on a specific, yet underexplored, member of this class: Methyl 4-amino-6-methoxypicolinate .
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not merely list facts but will delve into the causality behind experimental choices, providing a framework for logical and scientifically sound research endeavors. We will explore the synthesis, physicochemical properties, and, most importantly, the untapped potential research areas for this promising molecule.
Physicochemical Properties and Synthesis
Predicted Physicochemical Properties
The structure of this compound, with its amino, methoxy, and methyl ester functional groups, suggests a molecule with moderate polarity. The presence of the basic amino group and the pyridine nitrogen will influence its solubility in aqueous and organic media, as well as its behavior in biological systems.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H10N2O3 | Based on structure |
| Molecular Weight | 182.18 g/mol | Based on structure |
| Appearance | Likely a solid at room temperature | Similar to related aminopicolinates |
| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, DMSO, ethyl acetate); slightly soluble in water. | Inferred from analogs like methyl 4-aminobenzoate.[1] |
| pKa | The amino group is expected to have a pKa in the range of 3-5. | The electron-withdrawing nature of the pyridine ring and ester group will decrease the basicity of the amino group. |
Proposed Synthesis: A Logic-Driven Approach
A reliable and scalable synthesis is paramount for any research program. Based on established methodologies for the synthesis of substituted pyridines, a highly plausible route to this compound involves the nucleophilic aromatic substitution (SNA r) of a halogenated precursor.[2][3]
The proposed starting material, Methyl 6-chloro-4-methoxypicolinate , is commercially available.[4] The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group facilitates nucleophilic attack on the ring, making the chloro-substituted positions susceptible to displacement.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Materials:
-
Methyl 6-chloro-4-methoxypicolinate
-
Aqueous ammonia (28-30%)
-
A suitable high-boiling point solvent (e.g., N-Methyl-2-pyrrolidone or Dimethyl sulfoxide)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve Methyl 6-chloro-4-methoxypicolinate in the chosen solvent.
-
Addition of Nucleophile: Add an excess of aqueous ammonia to the solution. The excess ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct.
-
Reaction Conditions: Seal the vessel and heat to a temperature typically ranging from 150-200°C. The internal pressure will increase due to the heating of the aqueous ammonia. The reaction should be monitored by thin-layer chromatography or high-performance liquid chromatography for the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel and dilute with water and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
High Temperature and Pressure: Nucleophilic aromatic substitution on an electron-rich pyridine ring, even with activating groups, requires forcing conditions to overcome the activation energy barrier.[2][3]
-
Excess Ammonia: Using an excess of the nucleophile drives the reaction to completion according to Le Chatelier's principle.
-
Choice of Solvent: A high-boiling point, polar aprotic solvent is necessary to achieve the required reaction temperature and to dissolve the reactants.
Potential Research Area 1: Medicinal Chemistry - A Scaffold for Kinase Inhibitors
The picolinamide and picolinate scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound offers several strategic advantages as a starting point for the development of novel kinase inhibitors.
The amino group at the 4-position provides a key vector for chemical modification. It can be acylated, alkylated, or used in coupling reactions to introduce various side chains that can interact with specific residues in the ATP-binding pocket of kinases. The methoxy group at the 6-position can also be modified, for example, by demethylation to a hydroxyl group, which can then be further functionalized.
A particularly promising target for picolinamide-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5][6]
Experimental Workflow: Development of Picolinate-Based Kinase Inhibitors
Caption: Workflow for the development of picolinate-based kinase inhibitors.
Key Experimental Protocols:
-
Amide Coupling: The 4-amino group can be readily coupled with a diverse range of carboxylic acids using standard coupling reagents such as HATU or EDC/HOBt to generate a library of picolinamides.
-
Kinase Inhibition Assays: The synthesized compounds should be tested for their ability to inhibit the target kinase (e.g., VEGFR-2) in a biochemical assay, such as a luminescence-based ATP-depletion assay or a radiometric assay.
-
Cell-Based Assays: Active compounds from the biochemical screen should then be evaluated for their anti-proliferative effects on cancer cell lines that are dependent on the target kinase signaling pathway.
Potential Research Area 2: Agrochemicals - Novel Herbicides with a Synthetic Auxin Mechanism
The 4-aminopicolinate scaffold is the basis for a class of herbicides known as synthetic auxins.[7][8] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The development of new herbicides is crucial to combat the evolution of weed resistance to existing chemistries.
This compound can serve as a valuable starting material for the synthesis of novel herbicidal compounds. The amino and methoxy groups can be modified to fine-tune the molecule's herbicidal activity, spectrum of weed control, and crop selectivity.
Hypothetical Signaling Pathway: Synthetic Auxin Mode of Action
Caption: Simplified mode of action for synthetic auxin herbicides.
Research Directions in Agrochemicals:
-
Synthesis of Analogs: A library of derivatives can be synthesized by modifying the 4-amino and 6-methoxy groups. For example, the amino group can be acylated or alkylated, and the methoxy group can be replaced with other alkoxy or aryloxy groups.
-
Herbicidal Efficacy Screening: The synthesized compounds should be screened for their herbicidal activity against a panel of common weed species in greenhouse trials.
-
Crop Selectivity Studies: Promising herbicidal candidates should be evaluated for their safety on important crops such as corn, wheat, and soybeans.
Conclusion: A Call for Further Investigation
This compound represents a promising, yet underexplored, chemical entity with significant potential in both medicinal chemistry and agrochemical research. Its strategic placement of functional groups on the picolinate scaffold provides a versatile platform for the development of novel kinase inhibitors and herbicides. This guide has outlined plausible synthetic routes and detailed potential research workflows to stimulate and guide further investigation into this valuable molecule. The scientific community is encouraged to build upon this foundation and unlock the full potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 8. howplantswork.wordpress.com [howplantswork.wordpress.com]
Methyl 4-amino-6-methoxypicolinate and Its Structural Analogs: A Guide to Synthesis, Structure-Activity Relationships, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, represents a class of molecules with remarkable versatility and significance in both agrochemical and pharmaceutical research. Methyl 4-amino-6-methoxypicolinate serves as a key exemplar of this scaffold, embodying the structural features that impart potent biological activity. This technical guide provides an in-depth exploration of this compound and its structural analogs. We will dissect its synthesis, analyze the critical structure-activity relationships (SAR) that govern its function, and survey its applications, from established use in herbicides to its potential in modern drug discovery. This document is intended for researchers and drug development professionals, offering field-proven insights into the experimental choices, mechanistic underpinnings, and future potential of this important chemical class.
The Picolinate Scaffold: A Privileged Structure
Picolinic acid and its ester derivatives are a noteworthy class of heterocyclic compounds. Their inherent ability to chelate metals and participate in various biological interactions has made them a foundational scaffold in multiple scientific domains. In the agrochemical industry, picolinates are famous as synthetic auxin herbicides, with compounds like picloram, halauxifen-methyl, and florpyrauxifen-benzyl being prime examples.[1][2] These molecules mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1] In medicinal chemistry, the scaffold appears in compounds developed for antimicrobial, anticancer, and neurological applications, highlighting its broad therapeutic potential.[3][4][5]
This compound contains the key functional groups that are often modulated to fine-tune activity: an amino group at the 4-position, a methoxy group at the 6-position, and a methyl ester at the 2-position. Understanding how to synthesize this core and modify these positions is fundamental to leveraging its potential.
Synthesis of the Substituted 4-Aminopicolinate Core
The synthesis of substituted picolinates often involves multi-step processes starting from commercially available pyridine derivatives. A generalized and adaptable workflow is crucial for generating a library of analogs for SAR studies. The synthesis can be logically broken down into key stages: initial substitution, functional group interconversion (such as nitration followed by reduction to install the amino group), and final modification or coupling reactions.[6][7]
For instance, a common route to 4-aminopicolinates can start from a multi-halogenated picolinic acid, such as Picloram (4-amino-3,5,6-trichloropicolinic acid), which can then undergo selective reactions to introduce other functionalities.[8] Another approach involves the nitration of a picolinic acid N-oxide, followed by catalytic hydrogenation to produce the 4-aminopicolinic acid, which can then be esterified.[6]
Below is a generalized workflow for the synthesis of a diverse library of picolinate analogs.
Caption: Generalized workflow for the synthesis of picolinate analogs.
Example Protocol: Synthesis of Methyl 4-aminopyridine-2-carboxylate
This protocol is adapted from a known procedure for the reduction of an azide precursor.[9] The choice of palladium on carbon is based on its high efficacy and selectivity in reducing azides and nitro groups to amines without affecting the ester or pyridine ring under these conditions.
Objective: To synthesize Methyl 4-aminopyridine-2-carboxylate from its corresponding azide precursor.
Materials:
-
Methyl 4-azidopyridine-2-carboxylate
-
Methanol (MeOH), anhydrous
-
Palladium on carbon (10% w/w)
-
Hydrogen gas (H₂)
-
Celite
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
-
Filtration apparatus
Procedure:
-
Reaction Setup: Solubilize Methyl 4-azidopyridine-2-carboxylate (1.0 eq) in anhydrous methanol in the hydrogenation vessel.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the 10% palladium on carbon catalyst (approx. 10% by weight of the starting material).
-
Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bars) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst.
-
Purification: Rinse the Celite pad with additional methanol to ensure complete recovery of the product. The filtrate, containing the desired product, can then be concentrated under reduced pressure to yield the crude product.
-
Final Product: The resulting solid can be further purified by recrystallization or column chromatography if necessary to afford the pure Methyl 4-aminopyridine-2-carboxylate.[9]
Trustworthiness: This protocol is self-validating. The complete consumption of the starting material can be confirmed chromatographically. The identity and purity of the final product should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Structure-Activity Relationships (SAR) of Picolinate Analogs
The biological activity of picolinates is highly dependent on the substitution pattern around the pyridine ring. Altering the electronic and steric properties of substituents at the 4-, 5-, and 6-positions can dramatically impact potency and selectivity.[10][11]
Caption: Key substituent effects on the picolinate scaffold.
Herbicidal Activity
As synthetic auxins, 4-aminopicolinates are a highly successful class of herbicides.[12] SAR studies have shown that introducing aryl or pyrazolyl groups at the 6-position can yield compounds with potent herbicidal activity, sometimes far exceeding that of commercial standards like picloram.[1][2]
Causality: The 4-amino group and the carboxylate at position 2 are often crucial for binding to the auxin co-receptor complex. Modifications at the 6-position are thought to influence binding affinity and the spectrum of weeds controlled. For example, the introduction of a substituted pyrazolyl group at this position has led to the discovery of novel herbicides with excellent post-emergence activity.[1]
| Compound ID | R Group (at C6-position) | IC₅₀ (µM) vs. A. thaliana | Reference |
| V-2 | 5-(4-chlorophenyl)-1-pyrazolyl | ~0.03 | [1] |
| V-7 | 5-(4-fluorophenyl)-1-pyrazolyl | ~0.02 | [1] |
| V-8 | 5-(4-bromophenyl)-1-pyrazolyl | Not specified, but potent | [1][2] |
| Picloram | 3,5,6-trichloro | Not specified, used as standard | [1] |
| Halauxifen-methyl | 3-Cl, 5-F, 6-(4-Cl-2-F-3-MeO-Ph) | ~0.9 | [1] |
Table 1: Herbicidal activity of selected 6-substituted-2-picolinic acid compounds against Arabidopsis thaliana root growth.[1]
Antimicrobial and Antitumor Activity
The picolinate scaffold is also a promising starting point for developing therapeutic agents. By modifying the substituents, activity can be directed against microbial and cancer targets.
-
Antitubercular Activity: A series of diamino phenyl chloropicolinate amides and urea derivatives were synthesized and tested against Mycobacterium tuberculosis.[4] These compounds, which feature a substituted aminophenyl group at the 6-position, showed good minimum inhibitory concentration (MIC) values and were proposed to act via inhibition of the MurB enzyme.[4] The presence of the chloropicolinate moiety was crucial for activity.[4][7]
-
Antitumor Activity: N-Methyl-picolinamide-4-thiol derivatives have been evaluated as potential antitumor agents.[3] The SAR study revealed that the substitution pattern on a phenyl ring attached to the thiol group significantly influenced cytotoxic activity. For instance, compound 6e , with two methoxy groups at the meta-positions of the phenyl ring, was one of the most potent inhibitors in its series with an IC₅₀ of 7.12 µM.[3]
Mechanistic Insights
Mechanism as Synthetic Auxin Herbicides
Synthetic auxins like picolinates function by overwhelming the natural auxin signaling pathway in plants. They bind to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors. The removal of these repressors derepresses auxin response genes, causing uncontrolled cell division and growth, ultimately resulting in plant death.
Caption: Simplified auxin signaling pathway activated by picolinates.
Mechanism in Drug Discovery
The mechanisms for other biological activities are diverse and target-specific.
-
Enzyme Inhibition: For antitubercular picolinates, molecular docking studies suggest strong binding interactions with the MurB inhibitor, a key enzyme in the peptidoglycan synthesis pathway of Mycobacterium tuberculosis.[4] The heterocyclic scaffold mimics isonicotinamide, a known anti-TB moiety.
-
Receptor Modulation: In neuroscience, picolinamide derivatives have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).[5] These compounds don't compete with the natural ligand (glutamate) but bind to a different site on the receptor, reducing its response to activation. The SAR for these compounds showed that the combination of the amide tail and a 5-membered heteroaryl ether was crucial for activity.[5]
Conclusion and Future Directions
This compound and its analogs constitute a chemically rich and biologically significant class of compounds. The extensive research into their synthesis and SAR has yielded potent herbicides and promising leads for therapeutics targeting cancer, infectious diseases, and neurological disorders.
The future of this scaffold lies in continued exploration and diversification. Key areas for future research include:
-
Development of Novel Herbicides: With growing weed resistance, there is a constant need for new herbicidal modes of action. Further modification of the 6-position substituent on the picolinate ring remains a fruitful strategy.[1]
-
Target-Based Drug Design: Moving beyond phenotypic screening to rational, target-based design will accelerate the development of picolinate-based drugs. For example, optimizing the scaffold for specific enzyme active sites or allosteric receptor pockets could yield highly potent and selective clinical candidates.[13]
-
Exploration of New Biological Space: The full therapeutic potential of the picolinate scaffold is likely untapped. Screening diverse picolinate libraries against a wider range of biological targets could uncover entirely new applications.
By integrating modern synthetic methodologies with computational modeling and robust biological evaluation, the picolinate scaffold will undoubtedly continue to be a source of impactful chemical innovation.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]
- 9. Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 [chemicalbook.com]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. mdpi.com [mdpi.com]
- 12. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
A Theoretical and Computational Guideline for the Exploration of Methyl 4-amino-6-methoxypicolinate in Drug Discovery
Abstract
The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, represents a privileged structure in medicinal chemistry, valued for its chelating properties and its role as a building block for a diverse range of biologically active molecules.[1] This technical guide provides an in-depth theoretical and computational exploration of a specific derivative, Methyl 4-amino-6-methoxypicolinate. We will delve into its structural and electronic properties through the lens of quantum chemical calculations and explore its potential as a therapeutic agent using molecular modeling techniques. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step computational protocols.
Introduction: The Significance of the Picolinate Scaffold
Picolinic acid and its derivatives are integral to the synthesis of ligands for metal ion complexation, with significant applications in biomedicine, including the development of magnetic resonance imaging (MRI) contrast agents and radioisotope labeling for therapeutic purposes.[2][3] The unique structural and electronic features of the picolinate core make it a versatile and stable chelator for a variety of metal ions.[1][3] From a drug discovery perspective, the picolinate scaffold is a key component in molecules exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The strategic placement of functional groups, such as the amino and methoxy moieties in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The "magic methyl" effect, for instance, highlights how a single methyl group can profoundly alter a compound's biological activity.[4]
This guide will focus on the theoretical examination of this compound, employing computational methods that have become indispensable in modern drug discovery.[5] These in silico approaches offer a cost-effective and efficient means to predict molecular properties and interactions, thereby accelerating the identification and optimization of lead compounds.[6][7]
Synthesis and Structural Characterization: An Overview
While this guide's primary focus is theoretical, a brief overview of the synthesis and characterization of this compound is essential for a comprehensive understanding.
Proposed Synthesis Pathway
The synthesis of this compound can be approached through a multi-step process, drawing inspiration from established methods for similar aminopicolinates.[8][9] A plausible synthetic route is outlined below:
Caption: Proposed synthesis of this compound.
This proposed pathway involves the initial esterification of a commercially available starting material, followed by a nucleophilic substitution with sodium azide and subsequent reduction to yield the final product. Each step would require careful optimization of reaction conditions to ensure high yield and purity.
Spectroscopic and Crystallographic Characterization
A combination of spectroscopic and analytical techniques is crucial for confirming the structure and purity of the synthesized compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the amino group, and the methyl ester protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy will help identify key functional groups, such as the N-H stretches of the amino group, C=O stretch of the ester, and C-O stretches of the methoxy and ester groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[10][11]
Theoretical Studies: A Computational Deep Dive
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules at the atomic level.[12] These methods provide invaluable insights into electronic structure, molecular geometries, and reactivity, which are critical for rational drug design.[12]
Density Functional Theory (DFT) for Molecular Insights
Density Functional Theory (DFT) is a widely used computational quantum mechanical method in drug discovery for modeling electronic structures with a good balance of accuracy and efficiency.[13] DFT calculations can be employed to investigate various properties of this compound.[1][14]
Key Applications of DFT:
-
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
-
Electronic Properties: Calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electron-donating/accepting capabilities.[15]
-
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.
-
Spectroscopic Predictions: Simulating IR and NMR spectra to aid in the interpretation of experimental data.[12]
Protocol for DFT Calculations:
-
Structure Input: Build the initial 3D structure of this compound using molecular modeling software.
-
Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional with a 6-311G(d,p) basis set is a common and reliable choice for organic molecules.[15]
-
Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure.
-
Frequency Calculation: Calculate vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Property Calculations: Compute electronic properties (HOMO, LUMO, MEP) and NMR chemical shifts.
Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1][16] This method is instrumental in drug design for understanding how a potential drug molecule might interact with its biological target.[16]
The Molecular Docking Workflow:
Caption: A typical workflow for molecular docking studies.
Step-by-Step Molecular Docking Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field.
-
Assign partial charges to the atoms.
-
-
Binding Site Definition:
-
Identify the active site or binding pocket of the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction software.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site. The program will generate multiple possible binding poses.[17]
-
-
Analysis of Results:
-
Rank the docking poses based on their scoring function, which estimates the binding affinity.
-
Visualize the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.
-
Quantum Mechanics/Molecular Mechanics (QM/MM) for Enhanced Accuracy
For a more accurate description of the protein-ligand interactions, a combined quantum mechanics/molecular mechanics (QM/MM) approach can be employed.[18][19] In this multi-scale method, the ligand and the immediate active site residues are treated with a more accurate QM method, while the rest of the protein and solvent are described by a less computationally expensive MM force field.[13][19] This allows for a more precise calculation of binding energies and a better understanding of electronic effects, such as polarization, within the active site.[13]
Potential Applications in Drug Development
The structural features of this compound suggest several potential applications in drug development. The picolinate core is known to chelate metal ions, making it a candidate for designing inhibitors of metalloenzymes.[20] Furthermore, the amino and methoxy substituents can be modified to optimize binding to a variety of protein targets. For instance, picolinic acid derivatives have been investigated as potential inhibitors of metallo-β-lactamases, which are key enzymes contributing to antibiotic resistance.[20]
The theoretical studies outlined in this guide can help to:
-
Identify potential biological targets: By screening this compound against a panel of protein structures.
-
Guide lead optimization: By suggesting chemical modifications to improve binding affinity and selectivity.
-
Predict ADMET properties: Computational models can be used to estimate absorption, distribution, metabolism, excretion, and toxicity properties, which are crucial for the development of a successful drug.[5]
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data that would be generated from the theoretical studies described above.
Table 1: Calculated DFT Properties of this compound
| Property | Calculated Value |
| HOMO Energy (eV) | To be calculated |
| LUMO Energy (eV) | To be calculated |
| HOMO-LUMO Gap (eV) | To be calculated |
| Dipole Moment (Debye) | To be calculated |
| Key Vibrational Frequencies (cm⁻¹) | To be calculated |
Table 2: Molecular Docking Results against a Hypothetical Target
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| 1 | To be calculated | e.g., Asp123, Tyr45 | e.g., Hydrogen bond, Pi-stacking |
| 2 | To be calculated | e.g., Val67, Leu89 | e.g., Hydrophobic interaction |
| 3 | To be calculated | e.g., Phe101 | e.g., Pi-pi stacking |
Conclusion
The theoretical and computational approaches detailed in this guide provide a robust framework for the in-depth study of this compound. By leveraging the power of quantum chemical calculations and molecular modeling, researchers can gain significant insights into the properties of this molecule and its potential as a therapeutic agent. These in silico methods are not a replacement for experimental work but rather a powerful complement that can guide and accelerate the drug discovery process, ultimately saving time and resources in the quest for new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. irl.umsl.edu [irl.umsl.edu]
- 10. X-ray crystallographic characterization of two polymorphs of 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2- propynyl)-imidazo [1,2-a]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. electrochemsci.org [electrochemsci.org]
- 16. mdpi.com [mdpi.com]
- 17. Molecular docking analysis of phytocompounds from Andrographis paniculata binding with proteins in the notch-signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantum Mechanics/Chemistry in Drug Design - Profacgen [profacgen.com]
- 20. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
Methodological & Application
Laboratory synthesis protocol for Methyl 4-amino-6-methoxypicolinate
An Application Note for the Laboratory Synthesis of Methyl 4-amino-6-methoxypicolinate
Abstract
This compound is a valuable substituted pyridine derivative, serving as a key intermediate in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring an amino, a methoxy, and a methyl ester group, makes it a versatile building block for creating more complex molecular architectures. This application note provides a detailed, two-step laboratory protocol for the synthesis of this compound, commencing from the commercially available starting material, Methyl 4,6-dichloropicolinate. The described methodology is based on sequential nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of heterocyclic chemistry. We provide in-depth procedural details, mechanistic insights, characterization data, and troubleshooting guidance to ensure reproducible and efficient synthesis for researchers in organic synthesis and drug development.
Introduction
Substituted picolinates are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1] The strategic placement of electron-donating (amino, methoxy) and electron-withdrawing (methyl ester) groups on the pyridine ring significantly influences the molecule's chemical reactivity and biological activity. The title compound, this compound, is an exemplar of this class, often targeted for the synthesis of herbicides and other specialty chemicals.[2]
This guide details a robust and logical synthetic route involving two sequential nucleophilic aromatic substitution (SNAr) reactions. The protocol begins with the regioselective methoxylation of Methyl 4,6-dichloropicolinate, followed by amination of the resulting intermediate. The causality behind experimental choices, such as solvent, temperature, and reagent selection, is explained to provide a comprehensive understanding of the reaction mechanism and to facilitate potential optimization.
Overall Synthetic Scheme
The synthesis proceeds in two distinct steps from Methyl 4,6-dichloropicolinate:
-
Step 1: Regioselective Methoxylation: Substitution of the C6-chloro group with a methoxy group.
-
Step 2: Amination: Substitution of the remaining C4-chloro group with an amino group to yield the final product.
Caption: Figure 1: Two-Step Synthesis of this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Formula | CAS No. | Supplier |
| Methyl 4,6-dichloropicolinate | C₇H₅Cl₂NO₂ | 40595-54-8 | Commercially Available |
| Sodium Methoxide | CH₃ONa | 124-41-4 | Commercially Available |
| Methanol (Anhydrous) | CH₄O | 67-56-1 | Commercially Available |
| Ammonium Hydroxide (28-30%) | NH₄OH | 1336-21-6 | Commercially Available |
| 1,4-Dioxane | C₄H₈O₂ | 123-91-1 | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Commercially Available |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | Commercially Available |
| Hexanes | N/A | 110-54-3 | Commercially Available |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 7487-88-9 | Commercially Available |
| Celite® | N/A | 61790-53-2 | Commercially Available |
Equipment: Round-bottom flasks, magnetic stirrer hotplate, reflux condenser, pressure-rated sealed tube or autoclave, rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography, standard laboratory glassware.
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Sodium methoxide is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
The amination step involves heating in a sealed tube, which presents a risk of over-pressurization. Use a blast shield and ensure the vessel is pressure-rated for the reaction conditions.
Part A: Synthesis of Methyl 4-chloro-6-methoxypicolinate (Intermediate I)
Step-by-Step Methodology
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4,6-dichloropicolinate (10.0 g, 48.5 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the solid is fully dissolved.
-
Reaction Initiation: Carefully add sodium methoxide (2.90 g, 53.4 mmol, 1.1 equivalents) portion-wise to the solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting material.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 1 M HCl until pH ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and extract with dichloromethane (3 x 75 mL).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield a crude solid.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:EtOAc to afford the pure intermediate I .
-
Expertise & Causality: Why This Works
The pyridine ring in the starting material is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms are good leaving groups. Methoxide (⁻OCH₃) is a potent nucleophile that attacks one of the carbon atoms bearing a chlorine. While both C4 and C6 positions are activated, the C6 position is often preferentially substituted in this system under these conditions, although formation of the C4-methoxy isomer is possible. Refluxing in methanol provides the necessary thermal energy to overcome the activation barrier for the substitution.
Caption: Figure 2: General SNAr Mechanism for Methoxylation.
Part B: Synthesis of this compound (Final Product)
Step-by-Step Methodology
-
Setup: Place Methyl 4-chloro-6-methoxypicolinate (I ) (5.0 g, 24.8 mmol) into a pressure-rated sealed tube equipped with a magnetic stir bar.
-
Reagent Addition: Add 50 mL of 1,4-dioxane and 50 mL of concentrated ammonium hydroxide (28-30%).
-
Reaction: Securely seal the tube and place it behind a blast shield. Heat the mixture to 120 °C in an oil bath with vigorous stirring for 12-18 hours.
-
Monitoring: After cooling, the reaction can be checked by TLC or LC-MS to confirm the consumption of the starting material. A similar protocol using an azide followed by reduction is also a viable alternative.[3]
-
Work-up:
-
Cool the reaction vessel completely to room temperature before opening.
-
Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Add 100 mL of water to the residue. The product may precipitate.
-
-
Purification:
-
Collect the solid product by vacuum filtration, washing with cold water.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system like Ethanol/Water or by column chromatography (e.g., DCM:Methanol gradient).
-
Dry the final product under vacuum to yield pure this compound.
-
Expertise & Causality: Why This Works
This step is another SNAr reaction. The remaining chloro group at the C4 position is displaced by an amino group from ammonia (present in high concentration in ammonium hydroxide). The reaction requires significant thermal energy, and performing it in a sealed vessel increases the pressure and concentration of ammonia, thereby accelerating the rate of reaction. Dioxane is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous ammonia solution.
Characterization Data Summary
| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR (δ, ppm) |
| Starting Material | C₇H₅Cl₂NO₂ | 206.03 | 7.5-8.0 (2H, aromatic protons), 3.95 (3H, s, -OCH₃ ester) |
| Intermediate I | C₈H₈ClNO₃ | 201.61 | 7.2-7.6 (2H, aromatic protons), 4.0 (3H, s, -OCH₃ ether), 3.9 (3H, s, -OCH₃ ester) |
| Final Product | C₈H₁₀N₂O₃ | 182.18 | 6.5-7.0 (2H, aromatic protons), 5.5-6.0 (2H, br s, -NH₂), 3.9 (3H, s, -OCH₃ ether), 3.85 (3H, s, -OCH₃ ester) |
Note: Expected NMR shifts are approximate and should be confirmed by experimental analysis.
Troubleshooting & Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step A | Incomplete reaction. | Extend reflux time; ensure sodium methoxide is fresh and anhydrous. |
| Mixture of isomers in Step A | Poor regioselectivity. | Lower the reaction temperature to favor the kinetic product; carefully purify by column chromatography. |
| Incomplete amination in Step B | Insufficient temperature/pressure. | Increase reaction temperature to 130-140 °C (ensure vessel rating); extend reaction time. |
| Product purification difficulties | Product is highly polar. | Use a more polar eluent system for chromatography (e.g., DCM/MeOH with 1% NH₄OH); consider recrystallization. |
References
The Synthetic Potential of Methyl 4-amino-6-methoxypicolinate: A Guide for Organic Synthesis and Drug Discovery
Introduction: Unveiling a Versatile Heterocyclic Scaffold
Methyl 4-amino-6-methoxypicolinate is a polysubstituted pyridine derivative poised for significant utility in modern organic synthesis. Its structure is characterized by a pyridine-2-carboxylate core, strategically functionalized with a 4-amino group and a 6-methoxy group. This unique arrangement of electron-donating and withdrawing groups, coupled with multiple reactive sites, designates it as a valuable building block for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.[1] While direct literature on this specific molecule is emerging, its potential applications can be expertly extrapolated from the well-documented chemistry of its structural analogs. This guide will provide a comprehensive overview of the projected synthetic applications of this compound, complete with detailed protocols derived from analogous systems, to empower researchers in unlocking its synthetic potential.
The core reactivity of this molecule is governed by three primary functional domains:
-
The 4-Amino Group: A versatile handle for a wide array of transformations, including diazotization-substitution reactions and amide or sulfonamide formation.
-
The Pyridine Ring: An electron-deficient aromatic system that can be subject to various coupling reactions and further functionalization.
-
The Methyl Ester and Methoxy Groups: These substituents modulate the electronic properties of the pyridine ring and offer sites for further chemical modification.
Physicochemical Properties and Spectroscopic Data
While experimental data for this compound is not widely published, its properties can be predicted based on its structural motifs.
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C8H10N2O3 | --- |
| Molecular Weight | 182.18 g/mol | --- |
| Appearance | Likely a white to off-white solid | General characteristic of similar small organic molecules |
| Solubility | Expected to be soluble in polar organic solvents (e.g., MeOH, DMSO, DMF) | Presence of polar functional groups |
| ¹H NMR | Signals expected for methoxy protons (~3.9-4.0 ppm), methyl ester protons (~3.8-3.9 ppm), aromatic protons, and amino protons. | Characteristic shifts for these functional groups |
| ¹³C NMR | Resonances anticipated for the ester carbonyl, aromatic carbons, and the carbons of the methyl and methoxy groups. | Standard chemical shifts in substituted pyridines |
| IR Spectroscopy | Characteristic stretches for N-H (amine), C=O (ester), C-O (methoxy), and aromatic C=N/C=C bonds. | Typical vibrational frequencies for these functional groups |
Key Synthetic Applications and Methodologies
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecular architectures. The following sections detail its most promising applications, supported by established protocols for analogous transformations.
Precursor for Cross-Coupling Reactions via Diazotization
The 4-amino group serves as a latent handle for introducing a variety of substituents at this position through well-established diazotization-Sandmeyer-type reactions. This transforms the readily available amino functionality into a halide (Br, Cl) or other groups, which can then participate in a vast array of palladium-catalyzed cross-coupling reactions.
Caption: Conversion of the 4-amino group to a bromide for subsequent cross-coupling reactions.
This protocol is adapted from the synthesis of a related bromo-picolinate.[2]
-
Diazotization: To a solution of this compound (1.0 eq) in acetonitrile, add tert-butyl nitrite (1.2 eq) at 0 °C.
-
Halogenation: Add copper(II) bromide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired Methyl 4-bromo-6-methoxypicolinate.
This bromo-picolinate derivative is now primed for a variety of cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and vinyl groups, which is a cornerstone of modern drug discovery.[1]
Synthesis of Amide and Sulfonamide Libraries
The nucleophilic character of the 4-amino group allows for its facile reaction with a wide range of acylating and sulfonylating agents to generate libraries of amide and sulfonamide derivatives. These motifs are prevalent in pharmacologically active compounds.
Caption: Derivatization of the 4-amino group to form amides and sulfonamides.
-
Setup: Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent such as dichloromethane or THF under an inert atmosphere.
-
Acylation: Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by chromatography or recrystallization.
This straightforward protocol allows for the rapid generation of a diverse library of compounds for biological screening. Similar procedures can be followed using sulfonyl chlorides to access the corresponding sulfonamides.
Building Block for Bioactive Molecules
The 4-aminopicolinate scaffold is a "privileged structure" in medicinal chemistry, appearing in a range of bioactive molecules, including herbicides and potential therapeutics.[3][4] The specific substitution pattern of this compound may offer unique pharmacological properties. For instance, substituted picolinates have been investigated as potential inhibitors of metallo-β-lactamases, which are implicated in antibiotic resistance.[1] Additionally, the broader class of 4-aminopicolinates has been extensively patented for their herbicidal activity.[3]
Conclusion and Future Outlook
This compound represents a promising, albeit under-explored, building block for organic synthesis. Its rich functionality provides multiple avenues for the construction of complex and diverse molecular architectures. By leveraging the established chemistry of its amino group for derivatization and as a precursor for cross-coupling reactions, researchers can access a wide array of novel compounds. The protocols and workflows presented in this guide, based on robust and well-precedented transformations of analogous structures, provide a solid foundation for the exploration and application of this versatile heterocyclic scaffold in drug discovery and materials science. Further investigation into the specific reactivity and properties of this compound is warranted and is expected to unveil a host of new synthetic possibilities.
References
- 1. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]
- 2. Methyl 4-bromo-6-methoxypicolinate (1256789-39-5) for sale [vulcanchem.com]
- 3. Copper(II) carboxylates with 4-aminopyridine: neutral mononuclear structures, isomerism of aceto compounds and a novel tetranuclear structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of Methyl 4-amino-6-methoxypicolinate as a Versatile Intermediate in Medicinal Chemistry
Introduction: Unlocking Molecular Complexity
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly those based on the pyridine ring system, are privileged structures due to their prevalence in a vast array of biologically active compounds. Methyl 4-amino-6-methoxypicolinate has emerged as a strategic chemical intermediate, offering a gateway to a diverse range of substituted picolinates. Its true value lies in the reactivity of the 4-amino group, which can be readily transformed into a diazonium salt. This reactive intermediate serves as a linchpin for introducing a wide variety of functionalities at a key position on the pyridine ring, thereby enabling extensive structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the applications of this compound, with a focus on its conversion to the highly versatile Methyl 4-bromo-6-methoxypicolinate and its subsequent utilization in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is essential for the effective and safe handling of any chemical intermediate.
Identity of this compound:
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
Note: Specific CAS Number and detailed experimental physical properties for this compound are not consistently reported in publicly available databases. Researchers should verify the properties of their specific batch of material.
Identity of Methyl 4-bromo-6-methoxypicolinate:
| Property | Value | Source |
| CAS Number | 1256789-39-5 | [1] |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| IUPAC Name | methyl 4-bromo-6-methoxypyridine-2-carboxylate | [1] |
Safety and Handling: Safety data sheets for analogous compounds indicate that substituted aminopicolinates and their halogenated derivatives should be handled with care. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Application: A Two-Step Strategy to Molecular Diversity
The primary application of this compound is as a precursor in a robust two-step synthetic sequence to generate highly functionalized picolinate derivatives. This strategy involves:
-
Diazotization and Halogenation (Sandmeyer-type Reaction): Conversion of the 4-amino group to a 4-halo group (e.g., bromo).
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): Utilizing the 4-halo-picolinate as a scaffold for the introduction of aryl, heteroaryl, or other carbon-based substituents.
This approach is particularly powerful as it allows for late-stage diversification, a highly desirable feature in medicinal chemistry programs.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-bromo-6-methoxypicolinate via a Sandmeyer-Type Reaction
This protocol details the conversion of this compound to Methyl 4-bromo-6-methoxypicolinate. The reaction proceeds through the in-situ formation of a diazonium salt, which is subsequently displaced by a bromide ion from a copper(II) bromide source.[1]
Rationale: The use of tert-butyl nitrite (t-BuONO) as the diazotizing agent under non-aqueous conditions is often preferred for substrates that may be sensitive to strongly acidic aqueous environments typically used in classical Sandmeyer reactions (e.g., NaNO₂/HX). Copper(II) bromide serves as both the bromide source and a catalyst for the radical-mediated decomposition of the diazonium intermediate.
Materials:
-
This compound (1.0 eq)
-
Copper(II) bromide (CuBr₂) (1.5 eq)
-
tert-Butyl nitrite (t-BuONO) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and copper(II) bromide (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Diazotization: Begin stirring the suspension and slowly add tert-butyl nitrite (1.5 eq) to the reaction mixture at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C. The reaction progress can be monitored by the evolution of nitrogen gas and by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water or crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 4-bromo-6-methoxypicolinate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-6-methoxypicolinate
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 4-bromo-6-methoxypicolinate with an arylboronic acid. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2]
Rationale: The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. Pd(PPh₃)₄ is a versatile catalyst, while a base such as K₂CO₃ is required to activate the boronic acid for transmetalation. A mixed solvent system of dioxane and water is commonly employed to ensure the solubility of both the organic and inorganic reagents.
Materials:
-
Methyl 4-bromo-6-methoxypicolinate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser, add Methyl 4-bromo-6-methoxypicolinate (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-methoxypicolinate derivative.
Conclusion and Future Outlook
This compound stands as a valuable and cost-effective starting material for the synthesis of a wide array of substituted picolinates. The straightforward conversion of its 4-amino group into a handle for cross-coupling reactions provides a reliable and scalable route to novel compounds for drug discovery and materials science. The protocols outlined in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate. Future applications will undoubtedly leverage this synthetic strategy to create innovative molecules with tailored biological and physical properties.
References
The Strategic Utility of Methyl 4-amino-6-methoxypicolinate in the Synthesis of Biologically Active Molecules
Introduction: The Picolinate Scaffold in Modern Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Within this class, picolinic acid and its derivatives represent a versatile and highly sought-after framework for the development of novel therapeutics.[1] The arrangement of a carboxylic acid (or its ester) and a nitrogen atom on the aromatic ring provides a unique combination of hydrogen bonding capabilities, metal-chelating properties, and a rigid backbone for the precise spatial orientation of appended functional groups.[1][2] This application note delves into the specific utility of a highly functionalized picolinate, Methyl 4-amino-6-methoxypicolinate , as a strategic building block in the synthesis of innovative compounds for drug discovery and development.
The strategic placement of the 4-amino and 6-methoxy substituents on the picolinate ring imparts distinct chemical properties that researchers can exploit to streamline synthetic campaigns and modulate the pharmacological profiles of target molecules. The electron-donating nature of these groups influences the reactivity of the pyridine core, while the primary amino group serves as a key handle for diversification through reactions such as amide bond formation. This guide will provide detailed protocols and insights into leveraging the chemical potential of this compound for the generation of novel compound libraries.
Physicochemical Properties and Strategic Advantages
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a synthetic workflow. The key attributes of this compound are summarized below.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₈H₁₀N₂O₃ | Provides the elemental composition. |
| Molecular Weight | 182.18 g/mol | Essential for stoichiometric calculations in reaction setups. |
| Amino Group (C4) | Primary amine | A versatile nucleophilic center for a wide range of chemical transformations, most notably amide bond formation. Its position influences the vector of diversification. |
| Methoxy Group (C6) | Electron-donating group | Modulates the electronic properties of the pyridine ring, potentially influencing reactivity and the binding affinity of derivative compounds.[3] |
| Methyl Ester (C2) | Carboxylic acid derivative | Can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, offering an additional site for modification. |
The combination of these features makes this compound a particularly attractive starting material. The amino group allows for the straightforward introduction of diverse side chains, while the methoxy group can play a crucial role in establishing favorable interactions with biological targets.
Proposed Synthetic Pathway for this compound
While a direct, step-by-step synthesis of this compound is not extensively detailed in readily available literature, a plausible synthetic route can be proposed based on established transformations of pyridine derivatives. A potential pathway could commence from a readily available dichloropicolinate, followed by selective nucleophilic aromatic substitution and subsequent functional group manipulations.
Caption: Proposed synthetic route to this compound.
Application in the Development of Novel Compounds: Amide Coupling
The primary amino group of this compound is a prime site for derivatization via amide bond formation. This reaction is one of the most frequently utilized transformations in medicinal chemistry, allowing for the coupling of the picolinate core with a vast array of carboxylic acids to generate libraries of novel picolinamides.[1] These derivatives have shown significant potential as therapeutic agents, particularly in the realm of oncology.[4][5][6]
General Workflow for Amide Library Synthesis
The synthesis of a library of picolinamide derivatives from this compound generally follows a well-defined workflow, as illustrated below.
Caption: Workflow for generating a picolinamide library.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from a procedure for the synthesis of a structurally related aminopicolinamide and is suitable for coupling with a variety of carboxylic acids.[7] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for less reactive amines.[7]
Materials:
-
This compound
-
Carboxylic acid of interest (1.0-1.2 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Isopropyl acetate)[7]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the carboxylic acid (1.0-1.2 equivalents).
-
Dissolve the starting materials in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable chromatographic method (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the carboxylic acid.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired picolinamide.
Expected Outcome:
This procedure is expected to yield the desired amide product in good to excellent yields, depending on the nature of the carboxylic acid used.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) as the coupling agents. This is a classic and cost-effective method for amide bond formation.[8]
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 equivalent)
-
EDC (1.2-1.5 equivalents)
-
HOBt (1.2-1.5 equivalents)
-
Triethylamine (TEA) or DIPEA (2.0-3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF.
-
Add EDC (1.2-1.5 equivalents) and HOBt (1.2-1.5 equivalents) to the solution.
-
Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (2.0-3.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
Potential Therapeutic Applications of Derived Compounds
Derivatives of aminopicolinates and picolinamides have demonstrated a wide range of biological activities, making this compound a valuable starting point for drug discovery programs targeting various diseases.
-
Oncology: Several studies have reported the synthesis and evaluation of novel picolinamide derivatives as potent antitumor agents.[4][5][6] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis.[4] The ability to rapidly generate a diverse library of amides from this compound allows for extensive structure-activity relationship (SAR) studies to identify potent and selective anticancer candidates.
-
Respiratory Disorders: A patent application describes the use of a structurally similar picolinic acid derivative as an intermediate in the synthesis of compounds for the treatment of respiratory disorders. This highlights the potential of this scaffold in addressing a broad spectrum of diseases.
-
Enzyme Inhibition: The picolinate core can act as a metal-binding pharmacophore, making it a suitable scaffold for designing enzyme inhibitors, such as inhibitors of metallo-β-lactamases, which are implicated in antibiotic resistance.[4]
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in the development of novel compounds for drug discovery. The strategic positioning of the amino and methoxy groups provides a unique combination of reactivity and modulatory effects that can be exploited to generate diverse libraries of picolinamide derivatives. The protocols outlined in this application note provide a solid foundation for researchers to utilize this valuable intermediate in their synthetic endeavors, paving the way for the discovery of new and effective therapeutic agents.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 5. Pharmacological Activities and Applications of Spicatoside A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of Methyl 4-amino-6-methoxypicolinate for the Generation of Diverse Chemical Libraries for Biological Screening
Abstract
The picolinate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a detailed guide for the strategic derivatization of Methyl 4-amino-6-methoxypicolinate, a versatile building block for creating diverse small molecule libraries. We present robust, field-proven protocols for three key transformations of the 4-amino group: N-acylation, N-sulfonylation, and reductive amination. Each protocol is designed to be highly reproducible and is accompanied by an explanation of the underlying chemical principles, detailed step-by-step instructions, and methods for structural verification. The ultimate goal is to empower researchers in drug discovery to efficiently generate novel compound libraries for high-throughput biological screening.[3][4]
Introduction: The Picolinate Scaffold and the Rationale for Derivatization
Picolinic acid and its derivatives are heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research due to their wide spectrum of biological activities.[2][5][6][7] Their ability to chelate metal ions and participate in various biological interactions makes them an excellent starting point for drug discovery campaigns.[1] this compound is a particularly useful scaffold, featuring three key points for potential modification: the ester, the methoxy group, and the primary aromatic amine.
The 4-amino group is an ideal handle for derivatization. Its nucleophilicity allows for a wide range of chemical transformations, enabling the systematic modification of the molecule's properties. By creating a library of analogues, each with a unique substituent at this position, researchers can conduct detailed Structure-Activity Relationship (SAR) studies. The goal of this process is to understand how changes in molecular structure affect biological activity, leading to the identification of "hit" compounds that can be further optimized into lead candidates.[8][9][10]
The derivatization strategies outlined below are chosen to introduce distinct chemical functionalities, thereby maximizing the structural diversity of the resulting library. We will explore the introduction of amide, sulfonamide, and secondary amine linkages, each of which imparts unique steric, electronic, and hydrogen-bonding properties to the parent molecule.
Workflow for Library Generation and Screening
The overall process, from initial derivatization to biological evaluation, follows a logical progression. The workflow ensures that synthesized compounds are of high purity and are well-characterized before committing them to resource-intensive screening campaigns.
Caption: General workflow from starting material to hit identification.
Synthetic Protocols for Derivatization
Method 1: N-Acylation via Acyl Chlorides
Scientific Rationale: The formation of an amide bond via N-acylation is one of the most robust and reliable reactions in medicinal chemistry.[11][12] The reaction proceeds through the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. This method allows for the introduction of a vast array of acyl groups.
Detailed Protocol: Synthesis of Methyl 4-acetamido-6-methoxypicolinate
-
Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 500 mg).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM, 10 mL). Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Add acetyl chloride (1.2 eq) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1N HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Representative Data for N-Acylation
| Acylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| Acetyl Chloride | Methyl 4-acetamido-6-methoxypicolinate | 224.22 | 85-95 | >98% |
| Benzoyl Chloride | Methyl 4-benzamido-6-methoxypicolinate | 286.29 | 80-90 | >98% |
| Cyclopropanecarbonyl chloride | Methyl 4-(cyclopropanecarboxamido)-6-methoxypicolinate | 250.26 | 82-93 | >98% |
Method 2: N-Sulfonylation via Sulfonyl Chlorides
Scientific Rationale: The sulfonamide functional group is a key component of many therapeutic agents due to its ability to act as a stable hydrogen bond donor and mimic a carboxylate group. The synthesis is analogous to N-acylation, involving the reaction of the amine with an electrophilic sulfonyl chloride.[13][14] Pyridine is often used as both the base and a solvent, as it is effective at catalyzing the reaction and scavenging the HCl byproduct.[15]
Detailed Protocol: Synthesis of Methyl 4-((4-methylphenyl)sulfonamido)-6-methoxypicolinate
-
Preparation: To a clean, dry vial, add this compound (1.0 eq, e.g., 200 mg).
-
Dissolution: Dissolve the starting material in anhydrous pyridine (5 mL) and cool the solution to 0 °C.
-
Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (1.3 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Pour the reaction mixture into 25 mL of ice-cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1N HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by flash chromatography or recrystallization to obtain the desired sulfonamide.
-
Characterization: Verify the final structure and purity by NMR and MS analysis.
Method 3: Reductive Amination via Aldehydes/Ketones
Scientific Rationale: Reductive amination is a powerful method for forming C-N bonds and provides access to secondary amines, which offer different structural and electronic properties compared to amides or sulfonamides.[16][17] The reaction typically proceeds in one pot. First, the amine and a carbonyl compound (aldehyde or ketone) condense to form an imine intermediate.[18] This intermediate is then reduced in situ by a mild, selective reducing agent.[19] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild enough not to reduce the starting aldehyde/ketone and works well under weakly acidic conditions that favor imine formation.[20]
Detailed Protocol: Synthesis of Methyl 4-((phenylmethyl)amino)-6-methoxypicolinate
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq, e.g., 300 mg) and benzaldehyde (1.1 eq).
-
Solvent and Acid: Add 1,2-dichloroethane (DCE, 10 mL) followed by acetic acid (2.0 eq) to catalyze imine formation.
-
Reaction (Imine Formation): Stir the mixture at room temperature for 1 hour.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction may bubble slightly.
-
Reaction (Reduction): Stir the reaction at room temperature for 8-12 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the mixture with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product using silica gel column chromatography to isolate the target secondary amine.
-
Characterization: Confirm the product identity and purity via standard spectroscopic methods (NMR, MS).
Modulating Physicochemical Properties
The choice of derivatization strategy directly impacts the physicochemical properties of the resulting molecules, which is crucial for their biological function and pharmacokinetic profile.
Caption: Relationship between derivatization and molecular properties.
Characterization and Screening
Structural Verification: It is imperative to confirm the identity and purity of every compound in the library before screening. A combination of techniques is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity (typically >95% is required for HTS).
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy to confirm the precise chemical structure and connectivity of the atoms.
Biological Evaluation: Once validated, the compound library is ready for biological evaluation. High-Throughput Screening (HTS) is a standard methodology used in the pharmaceutical industry to rapidly test thousands of compounds against a specific biological target or pathway.[21][22] The data generated from HTS allows for the identification of "hits"—compounds that exhibit a desired biological effect. These hits, derived from a structurally diverse library, form the basis for subsequent lead optimization studies.[3][23]
Conclusion
This application note provides a comprehensive and practical guide to the derivatization of this compound. By employing the robust protocols for N-acylation, N-sulfonylation, and reductive amination, researchers can efficiently generate diverse and well-characterized compound libraries. This strategic approach is fundamental to modern drug discovery, enabling the thorough exploration of chemical space and accelerating the identification of novel therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. gctlc.org [gctlc.org]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. High throughput screening of small molecule libraries for modifiers of radiation responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HiT Screening Libraries | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Methyl 4-amino-6-methoxypicolinate: A Guide to Reaction Kinetics and Mechanisms
Introduction
Methyl 4-amino-6-methoxypicolinate is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its unique structural features, including a nucleophilic amino group, an electron-donating methoxy group, and a reactive ester functionality, make it a versatile building block for the synthesis of a diverse range of complex molecules. Understanding the reaction kinetics and mechanisms of this compound is paramount for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic pathways. This comprehensive guide provides an in-depth exploration of the synthesis, reactivity, and mechanistic aspects of this compound, complete with detailed experimental protocols and data analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a more readily available substituted picolinic acid. A common strategy involves the introduction of the amino group via nucleophilic aromatic substitution on a suitable precursor. One plausible synthetic route, adapted from procedures for similar aminopicolinates, begins with a halogenated picolinate.
A potential synthetic pathway is the nucleophilic aromatic substitution of a chloro or bromo precursor at the 4-position. For instance, starting from a 4-halo-6-methoxypicolinate, the amino group can be introduced using a suitable nitrogen nucleophile. A detailed protocol for a related compound, methyl 4-aminopicolinate, involves the reaction of methyl 4-chloropicolinate with sodium azide followed by hydrogenation[1]. This approach can be adapted for the synthesis of the target molecule.
Protocol 1: Synthesis of this compound
This protocol is an adapted procedure and may require optimization.
Materials:
-
Methyl 4-chloro-6-methoxypicolinate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Azide Formation: In a round-bottom flask, dissolve methyl 4-chloro-6-methoxypicolinate (1.0 eq) and sodium azide (1.2 eq) in DMF. Stir the mixture at 100 °C for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure. Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo to obtain the crude methyl 4-azido-6-methoxypicolinate.
-
Hydrogenation: Dissolve the crude azide in ethanol. Add 10% Pd/C catalyst (approximately 10% by weight of the azide). Hydrogenate the mixture at atmospheric pressure for 3 hours, or until the reaction is complete as monitored by TLC.
-
Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the ethanol in vacuo. The resulting residue, this compound, can be further purified by crystallization from a suitable solvent like ether.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-amino-6-methoxypicolinate
Welcome to the technical support center for the synthesis of Methyl 4-amino-6-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. We delve into the root causes of these issues and offer actionable solutions.
Issue 1: Low Yield in the Amination of Methyl 4-chloro-6-methoxypicolinate
You are attempting to synthesize this compound via nucleophilic aromatic substitution of Methyl 4-chloro-6-methoxypicolinate and are observing a low yield of the desired product.
Potential Causes and Solutions:
-
Incomplete Reaction: The amination of heteroaromatic chlorides can be sluggish.[1]
-
Solution 1: Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal endpoint.
-
Solution 2: Choice of Amine Source: The reactivity of the amine source is crucial. While ammonia is the direct source, using a surrogate like sodium azide followed by reduction can be more efficient, though it involves multiple steps.[2] The use of amide solvents like N,N-dimethylformamide (DMF) at high temperatures can also serve as an amine source, though this may lead to side products.[3]
-
Solution 3: Acid Catalysis: For some heteroaromatic chlorides, acid catalysis can promote the amination reaction.[1] A small amount of a strong acid like hydrochloric acid might enhance the reaction rate. However, this should be used with caution as it can also promote hydrolysis of the ester.
-
-
Side Reactions:
-
Hydrolysis of the Ester: The presence of water and basic or acidic conditions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Solution: Ensure all reagents and solvents are anhydrous. If a basic solution is used for workup, keep the temperature low and the exposure time short.
-
-
Competitive Hydroxylation: Hydroxide ions, if present (e.g., from aqueous ammonia or wet solvents), can compete with ammonia as a nucleophile, leading to the formation of the 4-hydroxy derivative.
-
Solution: Use anhydrous ammonia or an appropriate anhydrous amine source.
-
-
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, limiting the reaction rate.
-
Solution: Select a solvent in which the reactants are more soluble. Aprotic polar solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often good choices for nucleophilic aromatic substitutions.
-
Issue 2: Incomplete Reduction of a Nitro Precursor
If you are synthesizing this compound by the reduction of a nitro precursor (e.g., Methyl 4-nitro-6-methoxypicolinate), you may face an incomplete reaction.
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst used for hydrogenation may be old, poisoned, or used in insufficient quantity.
-
Solution 1: Fresh Catalyst: Use fresh, high-quality Pd/C catalyst.
-
Solution 2: Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Solution 3: Catalyst Poisoning: Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds or heavy metals.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for a complete reduction.
-
Solution: Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus. Pressures of 50-60 psi are commonly effective.[4]
-
-
Formation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. In some cases, these intermediates can be stable and accumulate.
-
Solution: Ensure adequate reaction time and sufficient catalyst and hydrogen to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent routes are:
-
Nucleophilic Aromatic Substitution: Starting from a 4-halo-6-methoxypicolinate, typically the chloro-derivative (Methyl 4-chloro-6-methoxypicolinate), and introducing the amino group using an ammonia source.[2][3]
-
Reduction of a Nitro Group: This involves the synthesis of a 4-nitro-6-methoxypicolinate precursor, followed by reduction of the nitro group to an amine, commonly via catalytic hydrogenation.[4]
The choice of route often depends on the availability and cost of the starting materials.
Q2: How can I purify the final product, this compound?
A2:
-
Crystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or mixtures of ethyl acetate and hexanes are often good starting points.
-
Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a typical mobile phase.
-
Acid-Base Extraction: The basicity of the amino group and the potential acidity of a carboxylic acid (if hydrolysis occurred) can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the purified product.[5]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Provide more quantitative and detailed information about the reaction progress and the presence of any side products.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H stretches of the amine, C=O stretch of the ester).
-
Melting Point: To assess the purity of the final product.
-
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (Azide Method)
This protocol is adapted from a similar synthesis of methyl 4-aminopicolinate.[2]
Step 1: Synthesis of Methyl 4-azido-6-methoxypicolinate
-
To a solution of Methyl 4-chloro-6-methoxypicolinate (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq).
-
Heat the mixture to 100 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction to this compound
-
Dissolve the crude Methyl 4-azido-6-methoxypicolinate in ethanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenate the mixture at atmospheric pressure (or higher for faster reaction) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by crystallization or column chromatography.
| Parameter | Value |
| Starting Material | Methyl 4-chloro-6-methoxypicolinate |
| Reagents | Sodium Azide, 10% Pd/C, H₂ |
| Solvents | DMF, Ethanol |
| Temperature | 100 °C (Step 1), RT (Step 2) |
| Typical Yield | 70-85% (over two steps) |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Methyl 4-amino-6-methoxypicolinate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-amino-6-methoxypicolinate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common side products and reaction challenges. As your virtual Senior Application Scientist, my goal is to blend technical accuracy with practical, field-proven insights to help you navigate your experiments successfully.
Introduction: Understanding the Reactivity of this compound
This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is governed by three key functional groups: the nucleophilic 4-amino group, the electrophilic methyl ester at the 2-position, and the electron-donating 6-methoxy group. The interplay of these groups on the pyridine ring dictates both the desired reaction pathways and the potential for side product formation. This guide will address the most common issues encountered during the manipulation of this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete Conversion or Sluggish Reactions
Question: My reaction is not going to completion, or the reaction rate is extremely slow. What are the likely causes?
Answer: The primary culprit is often the reduced nucleophilicity of the 4-amino group. The pyridine ring, while possessing a nitrogen atom, is electron-deficient. Although the 6-methoxy group is electron-donating, the combined electron-withdrawing effects can still deactivate the amino group, making it a weaker nucleophile than aniline.
Troubleshooting Steps:
-
Reagent and Catalyst Choice:
-
For Amide Couplings: Standard coupling reagents may be insufficient. Consider more potent activators like HATU or PyBOP, which are designed for challenging couplings with deactivated amines. Alternatively, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride can increase its electrophilicity, though this may introduce other side reactions.
-
For Buchwald-Hartwig Amination: This reaction is highly sensitive. Ensure your palladium catalyst and ligand system are appropriate for electron-rich pyridines. Sterically hindered biarylphosphine ligands often give superior results. Meticulous exclusion of oxygen and moisture is critical to prevent catalyst deactivation.
-
-
Reaction Conditions:
-
Temperature: Gently increasing the reaction temperature (e.g., to 40-60 °C) can often overcome the activation energy barrier. However, monitor the reaction closely for any signs of decomposition or new side product formation.
-
Base Selection: In reactions requiring a base, a stronger, non-nucleophilic base such as DBU or a phosphazene base can ensure complete deprotonation of the amine, enhancing its reactivity.
-
Issue 2: Formation of an Unexpected Carboxylic Acid Side Product
Question: My analysis (e.g., LC-MS) shows a significant peak corresponding to the mass of 4-amino-6-methoxypicolinic acid. What is happening?
Answer: You are observing the hydrolysis of the methyl ester. This is a common side reaction, especially if your reaction conditions involve water, strong acids, or strong bases, or if the reaction is heated for an extended period.
Causality and Mechanism:
The ester functional group is susceptible to nucleophilic attack. Under acidic conditions, the carbonyl oxygen is protonated, activating the ester toward attack by water. Under basic conditions, hydroxide ions directly attack the carbonyl carbon. Both pathways lead to the formation of the corresponding carboxylic acid.
Troubleshooting and Mitigation:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
pH Control: If aqueous workups are necessary, use buffered solutions to maintain a neutral pH. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Temperature and Time: Minimize reaction temperature and duration to the extent possible to reduce the rate of hydrolysis.
-
Purification: If hydrolysis is unavoidable, the resulting carboxylic acid can often be separated from the desired ester product by silica gel chromatography, as the acid will have a much higher affinity for the stationary phase.
Issue 3: Observation of a Decarboxylated Side Product
Question: I have identified a side product that has lost the methoxycarbonyl group, resulting in 4-amino-6-methoxypyridine. How is this formed?
Answer: This is likely due to decarboxylation of the picolinic acid, which is formed from the hydrolysis of your starting material (see Issue 2). Picolinic acids are known to undergo thermal decarboxylation, a reaction that is often facilitated by heat.
Reaction Pathway Diagram:
Caption: Decarboxylation pathway.
Prevention Strategies:
-
Prevent Hydrolysis: The most effective way to prevent decarboxylation is to prevent the initial hydrolysis of the ester. Follow the recommendations outlined in the previous section.
-
Temperature Control: If the picolinic acid has already formed, avoiding high temperatures during subsequent reaction steps and purification is crucial. The Hammick reaction, for instance, relies on the thermal decarboxylation of picolinic acids.[1]
Issue 4: Formation of N-Oxide Impurities
Question: My reaction mixture contains a component with a mass corresponding to M+16. What is this impurity?
Answer: The formation of an N-oxide is a common side reaction when working with pyridines, especially in the presence of oxidizing agents. The nitrogen atom in the pyridine ring is susceptible to oxidation.[2]
Factors Influencing N-Oxide Formation:
-
Oxidizing Agents: The presence of peroxides, peracids (like m-CPBA), or even atmospheric oxygen under certain catalytic conditions can lead to N-oxidation.
-
Reaction Conditions: Some metal-catalyzed reactions can facilitate the oxidation of the pyridine nitrogen.
Mitigation and Removal:
-
Inert Atmosphere: Conducting reactions under a rigorously inert atmosphere can minimize oxidation by atmospheric oxygen.
-
Reagent Purity: Ensure that solvents and reagents are free from peroxide impurities.
-
Purification: N-oxides are significantly more polar than their parent pyridines. They can typically be removed by silica gel chromatography.
Issue 5: Dimerization and Polymerization
Question: I am observing higher molecular weight species in my mass spectrum and see insoluble material forming in my reaction. What could be the cause?
Answer: Dimerization or polymerization can occur under certain conditions, particularly with highly reactive intermediates or in the presence of catalysts that can promote self-condensation. While less common for this specific molecule under standard conditions, it's a possibility to consider.
Potential Dimerization Pathways:
-
Aza-Michael Addition: If the reaction conditions generate a Michael acceptor, the amino group of another molecule could act as a nucleophile, leading to dimerization.[3]
-
Radical Reactions: Some reaction conditions, particularly those involving certain metal catalysts or initiators, can generate radical species that may lead to polymerization.[4]
Troubleshooting:
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants to avoid excesses that might promote side reactions.
-
Temperature Management: Runaway reactions or localized overheating can lead to polymerization. Ensure adequate stirring and temperature control.
-
Catalyst Screening: If dimerization is suspected in a catalyzed reaction, screening different catalysts or ligands may identify a system less prone to this side reaction.
Summary of Potential Side Products and Their Characteristics
| Side Product | Formation Pathway | Key Influencing Factors | Analytical Signature | Prevention/Troubleshooting |
| 4-amino-6-methoxypicolinic acid | Ester Hydrolysis | Presence of water, strong acid/base, heat | Lower Rf on TLC, distinct MS signal (M-14) | Use anhydrous conditions, control pH, minimize heat |
| 4-amino-6-methoxypyridine | Decarboxylation | Formation of picolinic acid, high temperature | Loss of the ester group in NMR/MS | Prevent hydrolysis, avoid excessive heat |
| This compound N-oxide | N-oxidation | Presence of oxidizing agents, air | Higher polarity, distinct MS signal (M+16) | Use inert atmosphere, purify reagents |
| Dimer/Polymer | Self-condensation/Polymerization | Reactive intermediates, catalyst choice, high temp. | High MW species in MS, insolubility | Control stoichiometry, screen catalysts, manage temp. |
Experimental Protocols
Protocol 1: General Procedure for a Robust Amide Coupling
-
Acid Activation: In a flame-dried flask under an argon atmosphere, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF. Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at room temperature for 20 minutes.
-
Amine Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification Strategy to Remove Hydrolyzed Acid Byproduct
-
Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system. The polarity of the eluent should be determined by TLC analysis of the crude reaction mixture.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 90:10 hexane/ethyl acetate). The desired ester product should elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 50:50 hexane/ethyl acetate, then adding a small percentage of methanol if necessary). The more polar carboxylic acid byproduct will elute at a higher solvent polarity.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
Logical Relationship Diagram
Caption: Troubleshooting logic workflow.
References
Technical Support Center: Methyl 4-amino-6-methoxypicolinate Purification
Welcome to the technical support guide for the purification of Methyl 4-amino-6-methoxypicolinate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of this key chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield After Aqueous Work-up
Question: I performed an aqueous work-up after my synthesis of this compound, but I'm seeing very low, or even no, product in my organic layer. What could be the cause?
Answer: This is a common issue stemming from the amphoteric nature of your product. This compound possesses both a basic amino group and a picolinate ester which can be hydrolyzed to a carboxylic acid under certain conditions.
Causality and Solution:
-
Inappropriate pH during Extraction: The amino group on the pyridine ring is basic and will become protonated and water-soluble in acidic conditions.[1][2][3] Conversely, if the methyl ester has been inadvertently hydrolyzed to the corresponding carboxylic acid, the product will be soluble in a basic aqueous layer.
-
Troubleshooting Steps:
-
Check the pH of the Aqueous Layer: Before discarding any aqueous layers, check the pH. If it's acidic, your product is likely in the aqueous phase as a salt.
-
Product Recovery: To recover your product from an acidic aqueous layer, carefully basify it with a solution like sodium bicarbonate or sodium carbonate until it reaches a pH of 8-9.[4] This will deprotonate the amino group, making the compound less water-soluble. You can then re-extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Preventing Ester Hydrolysis: Avoid using strong bases like sodium hydroxide for extraction, as this can hydrolyze the methyl ester.[2] Stick to milder bases like sodium bicarbonate for neutralizing any acid washes.[5][6]
-
-
Issue 2: Persistent Impurities After Column Chromatography
Question: I've run a silica gel column, but my final product is still contaminated with what appears to be starting material or a closely related byproduct. How can I improve my separation?
Answer: Co-elution of impurities during column chromatography is often a result of an improperly optimized mobile phase or issues with the stationary phase.
Causality and Solution:
-
Solvent System Selection: The polarity of your solvent system (eluent) is critical for achieving good separation on a silica gel column.
-
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC) Optimization: Before running a full column, meticulously optimize your solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for your desired product to ensure it separates well from impurities.
-
Solvent Gradient: A common starting point for aminopicolinates is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, where the proportion of the more polar solvent is gradually increased, can often improve separation between closely eluting spots.
-
Alternative Solvents: If a hexane/ethyl acetate system is not providing adequate separation, consider adding a small amount of a more polar solvent like methanol or a few drops of triethylamine to the eluent. The triethylamine can help to reduce tailing of the basic amino compound on the acidic silica gel.
-
-
Issue 3: Product Decomposes on Silica Gel
Question: My product seems to be degrading during column chromatography. I'm observing streaking on TLC and a lower than expected yield of the desired compound.
Answer: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds, particularly those with basic functional groups like the amino group on your picolinate.
Causality and Solution:
-
Acidity of Silica Gel: The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). These can interact strongly with basic compounds, leading to irreversible adsorption and decomposition.
-
Troubleshooting Steps:
-
Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with your non-polar solvent and adding 1-2% triethylamine (by volume). The triethylamine will neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a different stationary phase altogether. Alumina (neutral or basic) can be a good alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water or methanol/water may provide a better outcome.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of this compound during purification?
A1: A combination of techniques is recommended for robust purity assessment.[7][8][9]
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the progress of your reaction and the separation during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the industry standard.[7][8] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your final product and identifying any impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[7]
Q2: My final product is an oil, but the literature reports it as a solid. How can I induce crystallization?
A2: The physical state of a compound can be highly dependent on its purity. An oily product often suggests the presence of residual solvent or impurities that are inhibiting crystallization.
-
High Vacuum Drying: Ensure all residual solvent has been removed by drying the sample under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Recrystallization: If the product is of reasonable purity, recrystallization is an excellent final purification step that can also induce solidification. Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of a "good" solvent (one in which it is highly soluble) and a "bad" or "anti-solvent" (one in which it is poorly soluble) can also be effective. For this compound, consider solvent systems like ethyl acetate/hexanes or ethanol/water.
Q3: What are the optimal storage conditions for purified this compound?
A3: Like many amino-substituted aromatic compounds, this compound can be sensitive to light and air.
-
Storage: For long-term stability, it is best to store the purified compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and protected from light (e.g., in an amber vial) at a low temperature (2-8°C).[10]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic or Basic Impurities
This protocol is designed to separate your target compound from acidic or basic impurities by leveraging the pH-dependent solubility of the amino group.[1][2][6]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash (to remove basic impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously, venting periodically.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acid wash one or two more times.
-
-
Base Wash (to remove acidic impurities):
-
To the organic layer, add an equal volume of a saturated sodium bicarbonate solution.
-
Shake, vent, and separate the layers as before.
-
-
Brine Wash and Drying:
-
Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
-
Concentration:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
| Technique | Typical Parameters | Purpose |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient (e.g., 0% to 50% Ethyl Acetate) | Primary purification to separate the product from starting materials and byproducts. |
| Recrystallization | Solvent System: Ethyl Acetate/Hexanes or Ethanol/Water | Final purification step to obtain a crystalline solid and remove minor impurities. |
| HPLC Analysis | Column: C18 Reversed-PhaseMobile Phase: Acetonitrile/Water with 0.1% Formic Acid | Quantitative purity assessment. |
| ¹H NMR Analysis | Solvent: CDCl₃ or DMSO-d₆ | Structural confirmation and identification of impurities. |
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Acid-Base Extraction Logic
Caption: Decision process for impurity removal using acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-amino-6-methoxypicolinate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of Methyl 4-amino-6-methoxypicolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. We provide in-depth, field-proven insights structured in a practical question-and-answer format, alongside detailed troubleshooting protocols.
Section 1: Synthesis Overview & Key Challenges
This compound is a substituted pyridine derivative, a class of compounds prevalent in thousands of biologically active molecules and approved drugs.[1] Its synthesis, while conceptually straightforward, involves navigating the unique reactivity of the pyridine ring. The most common synthetic routes involve nucleophilic aromatic substitution (SNAr) on a pre-functionalized picolinate ester.
Challenges in this synthesis often revolve around the amination of the pyridine ring, which can be less reactive than a typical benzene ring in certain transformations.[1] Key optimization parameters include reagent selection, temperature control, managing side reactions, and achieving efficient purification.
Below is a general workflow for a typical synthesis, which will be the basis for our troubleshooting guide.
Caption: General workflow for the synthesis and purification of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common problem that can stem from several sources. The first step is to determine if the issue is incomplete conversion of the starting material or degradation of the product.
-
Incomplete Conversion: The pyridine ring is electron-deficient, which facilitates SNAr, but the reaction may still require optimization.[1] Consider increasing the reaction temperature or time. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are often effective.[2]
-
Reagent Stoichiometry: Ensure you are using an adequate excess of the aminating agent. For gaseous reagents like ammonia, ensuring proper saturation in the solvent is key.[3]
-
Product Degradation: Picolinate esters can be sensitive to harsh conditions. Excessively high temperatures or prolonged reaction times can lead to decomposition.[3] Monitor the reaction progress by TLC or LC-MS to find the optimal endpoint.
-
Workup Losses: The amino group imparts basicity, and the ester can be hydrolyzed. During aqueous workup, ensure the pH is carefully controlled. Premature precipitation or partitioning into the wrong layer can significantly reduce isolated yield. A common technique is to neutralize the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.[4]
Q2: I'm observing a significant side product. What is it likely to be and how can I prevent it?
The nature of the side product depends on the specific reagents used. A common unwanted product is the corresponding picolinic acid, formed by the hydrolysis of the methyl ester.
-
Cause of Hydrolysis: This occurs if there is excess water in the reaction mixture or during workup, especially if conditions are basic or acidic and heated.
-
Prevention: Use anhydrous solvents and reagents. During workup, perform neutralizations at low temperatures (e.g., in an ice bath) to minimize hydrolysis.[4] If the acid is formed, it can often be removed during purification by an aqueous wash with a mild base like sodium bicarbonate, though this may risk loss of the desired product if not done carefully.
Q3: How do I choose the optimal temperature for the amination step?
Temperature is a critical parameter.[3]
-
Too Low: The reaction rate will be very slow, leading to incomplete conversion.
-
Too High: This can cause solvent boiling (if not in a sealed vessel), reagent decomposition, or product degradation. A good starting point for SNAr on chloro- or bromo-picolinates with ammonia is typically in the range of 80-120°C, often in a sealed pressure vessel to contain the ammonia and solvent.[3] We recommend running small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) and monitoring the reaction progress to determine the best balance of reaction rate and purity.
Q4: My product is difficult to purify by column chromatography. What are my options?
The polarity of this compound can sometimes lead to streaking on silica gel columns.
-
Optimize Chromatography: Try adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system. This deactivates acidic sites on the silica gel, leading to better peak shape.
-
Recrystallization: As the final product is a solid, recrystallization is an excellent alternative or final purification step.[2][5] A solvent screen (e.g., ethyl acetate/hexanes, ethanol, isopropanol) will be necessary to find suitable conditions.
-
Acid/Base Extraction: Before chromatography, an acid/base wash can remove neutral or acidic impurities. Dissolve the crude product in a solvent like ethyl acetate, wash with a dilute acid (to protonate the product and pull it into the aqueous layer), wash the aqueous layer with an organic solvent to remove impurities, then basify the aqueous layer and re-extract the pure product.
Section 3: Troubleshooting Guides & Protocols
Guide 1: Troubleshooting Low Conversion in the Amination Step
This guide provides a systematic approach to diagnosing and solving low conversion of your starting material (e.g., Methyl 4-chloro-6-methoxypicolinate).
Caption: Decision tree for troubleshooting low reaction conversion.
Guide 2: Experimental Protocols
Protocol 1: Amination of Methyl 4-chloro-6-methoxypicolinate
This protocol is a general starting point. Optimization of temperature and time will likely be required.
Safety First: This reaction should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is conducted under pressure. Ensure your pressure vessel is rated for the planned temperature and pressure.
Reagents & Equipment:
-
Methyl 4-chloro-6-methoxypicolinate (1.0 eq)
-
7N Ammonia in Methanol (10-20 eq)
-
Pressure-rated reaction vessel with a magnetic stir bar
-
Heating mantle with temperature controller
Procedure:
-
To the pressure vessel, add Methyl 4-chloro-6-methoxypicolinate.
-
Add the solution of 7N ammonia in methanol. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration of the starting material).
-
Seal the vessel tightly according to the manufacturer's instructions.
-
Place the vessel in the heating mantle and begin stirring.
-
Heat the reaction to 100-110 °C and maintain for 12-24 hours.
-
Self-Validation Checkpoint: After the allotted time, cool the vessel to room temperature completely before opening. Vent any residual pressure carefully in the fume hood.
-
Take a small aliquot of the reaction mixture and analyze by TLC or LC-MS to confirm the consumption of the starting material.
-
If the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude solid/oil can be carried forward to the purification protocol.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude product from Protocol 1
-
Silica gel
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Standard chromatography glassware
Procedure:
-
Prepare the column by packing silica gel in your desired non-polar solvent (e.g., DCM).
-
Dissolve the crude product in a minimal amount of DCM. If it doesn't dissolve fully, add a small amount of methanol.
-
Load the dissolved sample onto the column.
-
Begin eluting with 100% DCM.
-
Gradually increase the polarity of the eluent. A typical gradient might be from 0% to 5% Methanol in DCM. Expert Tip: Add 0.5% triethylamine to the eluent mixture to prevent peak tailing.
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, HPLC).[3]
Optimization Data Summary
The following table provides typical ranges for key reaction parameters. The optimal conditions for your specific setup may vary.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 90 - 130 °C | Balances reaction rate against potential for degradation. Must be performed in a sealed vessel.[3] |
| Amine Source Eq. | 10 - 20 equivalents | A large excess is required to drive the reaction to completion and ensure the amine acts as both nucleophile and base. |
| Solvent | Methanol, Ethanol, Isopropanol | The solvent must be able to dissolve the starting material and be compatible with the aminating agent.[3] |
| Reaction Time | 12 - 48 hours | Monitor by LC-MS or TLC to avoid unnecessary heating that could lead to side products. |
| Concentration | 0.1 - 0.5 M | More concentrated reactions can be faster but may pose challenges for heat transfer and stirring. |
References
- 1. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]
- 5. Methyl-4-amino-15N-picolinate-α-13C ≥98 atom % 15N, ≥99 atom % 13C, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
Stability and degradation of Methyl 4-amino-6-methoxypicolinate
Welcome to the technical support center for Methyl 4-amino-6-methoxypicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
Section 1: Understanding the Stability of this compound
This compound is a substituted pyridine derivative with functional groups that are susceptible to various degradation pathways. The stability of this compound is influenced by several factors including pH, light, temperature, and the presence of oxidizing agents. Understanding these sensitivities is crucial for accurate experimental design and data interpretation.
Core Structural Features and Potential Liabilities
The molecule consists of a picolinate ester, an aromatic amine, and a methoxy group on a pyridine ring. Each of these functional groups presents potential stability challenges:
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Picolinate Ester: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would yield 4-amino-6-methoxypicolinic acid and methanol.
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Amino Group: The 4-amino group can be susceptible to oxidation, which may lead to discoloration of the compound and the formation of various degradation products.
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Pyridine Ring and Methoxy Group: The pyridine ring itself is relatively stable, but the electron-donating nature of the amino and methoxy groups can make it more susceptible to electrophilic attack and photodegradation.
Section 2: Troubleshooting Guide and FAQs
This section addresses common issues encountered when working with this compound, providing explanations and actionable solutions.
FAQ 1: My sample of this compound has changed color over time. What could be the cause?
Answer:
Discoloration, often appearing as a darkening or yellowing of the compound, is a common indicator of degradation, particularly oxidative degradation. The amino group on the pyridine ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[1]
Troubleshooting Steps:
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Visual Inspection: Note the color and appearance of the material. A change from a white or off-white powder to a yellow, brown, or black substance suggests significant degradation.
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Purity Analysis: Re-analyze the purity of your sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to that of a fresh or properly stored sample. Look for the appearance of new peaks, which would indicate degradation products.
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Storage Conditions Review: Verify the storage conditions of your sample. It should be stored in a tightly sealed container, protected from light, and in a cool, dry place.[2] Inert atmosphere (e.g., argon or nitrogen) storage is recommended for long-term stability.
dot
Caption: Troubleshooting workflow for sample discoloration.
FAQ 2: I am observing a decrease in the concentration of my this compound stock solution over time. What is the likely cause?
Answer:
A decrease in the concentration of your stock solution, especially if prepared in an aqueous or protic solvent, is likely due to hydrolysis of the methyl ester. Picolinate esters are known to undergo hydrolysis, which can be catalyzed by acids, bases, and even metal oxides present as impurities.[3][4] The rate of hydrolysis is dependent on the pH and temperature of the solution.
Troubleshooting Steps:
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Solvent and pH Consideration: If your experiments allow, prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF. If an aqueous buffer is necessary, use a neutral pH (around 7.0) and prepare the solution fresh before each experiment.
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Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
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Analysis of Degradation Products: Use LC-MS to analyze your stock solution. The presence of a peak corresponding to the molecular weight of 4-amino-6-methoxypicolinic acid would confirm hydrolysis.
dot
References
Technical Support Center: Scaling Up Methyl 4-amino-6-methoxypicolinate Production
Introduction: Welcome to the technical support center for the production of Methyl 4-amino-6-methoxypicolinate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Scaling up any chemical process introduces challenges related to reaction kinetics, heat transfer, mass transport, and purification. This compound, a key heterocyclic building block, is no exception. Its synthesis, typically involving the esterification of 4-amino-6-methoxypicolinic acid, requires careful control of reaction conditions to ensure high yield, purity, and safety.
This document provides practical, field-tested insights in a direct question-and-answer format. We will explore common pitfalls and offer robust solutions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and develop a scalable, self-validating, and reliable manufacturing process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when first approaching the scale-up of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most direct and industrially viable route is the Fischer-Speier esterification of 4-amino-6-methoxypicolinic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2] This method is favored for its use of inexpensive reagents. The reaction is an equilibrium process, so scale-up strategies focus on driving the reaction to completion by using a large excess of methanol (which also serves as the solvent) and efficiently removing the water byproduct.[1]
Q2: What are the critical quality attributes (CQAs) for the starting material, 4-amino-6-methoxypicolinic acid?
A2: The purity of the starting carboxylic acid is paramount. Key attributes to control are:
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Purity (Assay): Should be >98% to avoid introducing impurities that are difficult to remove later.
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Moisture Content: High water content will inhibit the Fischer esterification equilibrium. We recommend a moisture content of <0.5%.
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Related Substances: Check for isomeric impurities or precursors from its own synthesis, as these may carry through to the final product.
Q3: What are the primary safety concerns when scaling up this process?
A3: The primary hazards involve the use of large quantities of flammable methanol and corrosive concentrated sulfuric acid. Key safety considerations include:
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Exothermic Reaction: The initial mixing of concentrated H₂SO₄ with methanol is highly exothermic and must be done slowly and with adequate cooling.
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Flammability: Methanol is flammable. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area away from ignition sources.
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Pressure Build-up: The reaction is typically run at reflux. A vessel must be equipped with a pressure-relief system.
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Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, flame-retardant lab coats, and safety goggles, is mandatory.[3] Emergency showers and eyewash stations must be readily accessible.
Part 2: In-Depth Troubleshooting Guide
This guide is structured by process stage to help you diagnose and solve specific problems you may encounter.
Stage 1: Esterification Reaction
Q4: My reaction yield is high at the 10g scale but drops significantly at the 500g scale. What is the likely cause?
A4: This is a classic scale-up issue often tied to inefficient water removal or poor heat management.
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Causality: The Fischer esterification is an equilibrium-limited reaction.[1] At a small scale, water byproduct may escape the system more readily. At a larger scale, it can accumulate and drive the equilibrium backward, lowering the conversion. Furthermore, inefficient heating in a large vessel can lead to non-uniform temperature, creating hot spots that may cause degradation or cold spots that slow the reaction rate.
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Solution:
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Use a Dean-Stark Trap: While less common for methanol esterifications due to its solubility in water, a properly configured distillation setup can help remove the water-methanol azeotrope.
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Increase Methanol Excess: Ensure you are using a significant excess of methanol (e.g., 10-20 volumes relative to the starting acid) to push the equilibrium forward.
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Ensure Uniform Reflux: Use a jacketed reactor with controlled heating and an overhead stirrer to ensure the entire reaction mass is maintained at a consistent reflux temperature. Monitor the internal temperature, not just the mantle temperature.
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Q5: I'm observing the formation of a dark-colored, tar-like substance in my reaction. How can I prevent this?
A5: Dark coloration or charring is almost always indicative of a side reaction, likely caused by excessive heat or catalyst concentration.
-
Causality: The combination of a pyridine ring, an amino group, and concentrated sulfuric acid at high temperatures can lead to sulfonation or other degradation pathways. The amino group is generally protected by protonation under these acidic conditions, but localized overheating can overcome this.
-
Solution:
-
Control Catalyst Addition: Add the sulfuric acid slowly to the cooled methanol before adding the starting acid. This dissipates the heat of solvation safely.
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Precise Temperature Control: Do not exceed the reflux temperature of methanol (~65 °C). Use a temperature-controlled heating mantle or oil bath. For kilogram-scale reactions, a jacketed reactor is essential.
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Optimize Catalyst Loading: While a catalytic amount is needed, excessive H₂SO₄ can promote charring. A loading of 0.2 to 0.5 molar equivalents is often sufficient.
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Stage 2: Work-up and Isolation
Q6: During the neutralization/basification step, my product precipitates as an unmanageable oil or sticky solid. How can I achieve a filterable, crystalline product?
A6: This phenomenon, known as "oiling out," occurs when the product's solubility limit is exceeded rapidly in a poor solvent system, often during a pH adjustment.
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Causality: The product, this compound, is a free base. When you neutralize the reaction mixture, you are deprotonating the amino group's salt, causing the free base to crash out of the aqueous methanol solution. If done too quickly or at the wrong temperature, it will not have time to form an ordered crystal lattice.
-
Solution:
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Dilute Before Neutralizing: After the reaction, distill off the excess methanol under reduced pressure. Re-dissolve the resulting slurry in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) before neutralization.
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Controlled pH Adjustment: Use a cooled, dilute aqueous base (e.g., 10% sodium bicarbonate or sodium carbonate solution) and add it slowly with vigorous stirring while monitoring the pH. Aim for a final pH of 8-9.
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Temperature Control: Perform the neutralization at a lower temperature (0-10 °C) to promote slower, more controlled precipitation, which favors the formation of crystalline solids.
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Q7: My product has poor solubility in common extraction solvents, leading to low recovery. What is the best extraction strategy?
A7: The amphoteric nature of picolinates can make extraction tricky. The choice of solvent and pH are critical.
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Causality: At low pH, the amino group is protonated, making the molecule water-soluble. At high pH, the product is a free base and should be soluble in organic solvents. However, its polarity is still significant.
-
Solution:
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Ensure Complete Basification: Before extraction, ensure the aqueous layer's pH is firmly in the 8-9 range to ensure the product is in its free base form.
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Use a More Polar Solvent: If recovery in Ethyl Acetate is low, switch to a more polar solvent like Dichloromethane (DCM).
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Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. We recommend 3-4 extractions.
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Brine Wash: After extraction, wash the combined organic layers with saturated sodium chloride (brine) solution. This helps to remove residual water and can break up emulsions.
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Stage 3: Purification
Q8: What is the most scalable method to purify the crude product to >99.5% purity?
A8: While column chromatography can be used at the lab scale, it is not economically viable for large-scale production.[4] Recrystallization is the preferred industrial method.
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Causality: A successful recrystallization relies on identifying a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.
-
Solution:
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Solvent Screening: Screen various solvents. A good starting point for this molecule would be systems like Isopropanol (IPA)/Water, Ethanol, or Ethyl Acetate/Heptane.
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Recrystallization Protocol:
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Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).
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If the solution is colored, you can add a small amount of activated carbon and hot-filter it to remove colored impurities.
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Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.
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Once at room temperature, cool further in an ice bath to maximize recovery.
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Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
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Part 3: Recommended Scale-Up Protocol (Illustrative 500g Scale)
This protocol is a starting point and should be optimized for your specific equipment and safety procedures.
Materials:
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4-amino-6-methoxypicolinic acid (500 g, 2.97 mol)
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Methanol (5.0 L, ~10 volumes)
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Concentrated Sulfuric Acid (98%, 162 mL, 297 g, 3.03 mol, 1.02 eq)
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Dichloromethane (DCM) (6.0 L)
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10% w/v Sodium Bicarbonate solution (~4 L)
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Saturated Sodium Chloride (Brine) solution (1 L)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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Reaction Setup: In a 10L jacketed reactor equipped with an overhead stirrer, condenser, and temperature probe, charge Methanol (5.0 L).
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Catalyst Addition: Cool the methanol to 0-5 °C using the reactor jacket. Slowly add concentrated Sulfuric Acid (162 mL) over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.
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Charge Starting Material: Add the 4-amino-6-methoxypicolinic acid (500 g) to the acidic methanol solution.
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Reaction: Heat the mixture to reflux (~65 °C) and maintain for 12-24 hours.
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In-Process Check (IPC): Monitor the reaction by TLC or HPLC. The reaction is complete when <1% of the starting material remains.
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Solvent Removal: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ~80% of the methanol, resulting in a thick slurry.
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Work-up: Cool the slurry to 10-15 °C. Add DCM (3.0 L) and stir.
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Neutralization: Slowly add 10% Sodium Bicarbonate solution with vigorous stirring, keeping the internal temperature below 20 °C. Continue adding until the pH of the aqueous layer is stable at 8-9.
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Extraction: Separate the layers. Extract the aqueous layer twice more with DCM (1.5 L each).
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Washing: Combine the organic layers and wash with brine (1 L).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., Isopropanol) to afford pure this compound.
Part 4: Data and Visualizations
Data Summary
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Lab Scale (10g) | Pilot Scale (500g) | Key Consideration |
| Starting Acid | 10 g | 500 g | Ensure consistent purity batch-to-batch. |
| Methanol | 100 mL (10 vol) | 5.0 L (10 vol) | Acts as reagent and solvent; excess drives equilibrium. |
| H₂SO₄ (conc.) | 3.2 mL (1.02 eq) | 162 mL (1.02 eq) | Highly exothermic addition; requires controlled cooling. |
| Reaction Time | 8-16 hours | 12-24 hours | Scale-up may require longer time for equivalent conversion. |
| Typical Crude Yield | 85-95% | 80-90% | Lower yield on scale-up often due to work-up losses. |
| Typical Purity | >99.5% | >99.5% | Purity is dependent on effective recrystallization. |
Process Diagrams
A clear workflow is essential for a reproducible process. The following diagram outlines the key stages in the scaled-up production.
Caption: High-level workflow for scaled production of this compound.
The following decision tree provides a logical path for troubleshooting one of the most common scale-up problems: low yield.
References
Identifying and removing impurities from Methyl 4-amino-6-methoxypicolinate
A Guide to Impurity Identification and Removal for Research & Development
Welcome to the technical support center for Methyl 4-amino-6-methoxypicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile pyridine derivative. Achieving high purity is critical for reliable downstream applications, from screening assays to API synthesis. This document provides in-depth, experience-driven answers to common challenges encountered during the analysis and purification of this compound.
Part 1: Frequently Asked Questions - Foundational Knowledge
Q: What is this compound and why is its purity critical?
A: this compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemicals.[1][2] Its structure features a pyridine ring functionalized with an amino group, a methoxy group, and a methyl ester. This unique arrangement of functional groups makes it a valuable synthetic intermediate or building block.
Purity is paramount for several reasons:
-
Reproducibility: Impurities can interfere with subsequent chemical reactions, leading to inconsistent yields, unexpected side products, and difficulty in purification of the final compound.
-
Biological Activity: In drug discovery, even trace impurities can exhibit biological activity, leading to false positives or misleading structure-activity relationship (SAR) data.
-
Regulatory Compliance: For compounds intended for pharmaceutical development, stringent purity thresholds are required by regulatory agencies. Identifying and controlling impurities early in development is a critical aspect of process chemistry.
Q: What are the most likely sources and types of impurities in my sample?
A: Impurities typically arise from three main sources: the synthetic route, subsequent degradation, or storage. Understanding the synthesis is the first step in predicting potential contaminants. Picolinate esters are often synthesized via Fischer esterification of the corresponding picolinic acid or by other methods starting from functionalized pyridines.[3][4]
A summary of potential impurities is presented below.
| Impurity Type | Potential Origin / Cause | Example Structure (Hypothetical) |
| Unreacted Starting Materials | Incomplete reaction during synthesis. | 4-Amino-6-methoxypicolinic acid (from incomplete esterification). |
| Reaction Intermediates | Partially converted precursors. | Methyl 4-amino-6-chloropicolinate (if synthesis involves a chloro intermediate).[5] |
| Side-Products | Competing reaction pathways. | Isomeric products (e.g., methoxy group at a different position), or dimers. |
| Solvent-Related Impurities | Reaction with the solvent (e.g., DMF can form by-products at high temperatures).[6] | N,N-Dimethylaminomethyl derivatives. |
| Degradation Products | Hydrolysis of the ester or oxidation of the amino group. | 4-Amino-6-methoxypicolinic acid (from hydrolysis). |
Part 2: Troubleshooting Guide - Impurity Identification Workflow
The first step in removing an impurity is identifying it. A multi-pronged analytical approach is the most effective strategy.
Caption: A logical workflow for identifying unknown impurities.
Q1: My ¹H NMR spectrum shows unexpected peaks. How do I begin troubleshooting?
A: Unidentified peaks in an NMR spectrum are a common issue. A systematic approach is key.
-
Check for Residual Solvents: First, compare the chemical shifts of the unknown peaks to common NMR solvents (e.g., EtOAc, DCM, Hexane, Acetone). These are often the simplest explanation.
-
Analyze the Starting Materials: Compare the spectrum of your product to the spectra of the starting materials. A peak corresponding to a starting material indicates an incomplete reaction.
-
Look for Structurally Related Impurities:
-
Hydrolysis: The most common degradation product is the corresponding carboxylic acid (4-amino-6-methoxypicolinic acid). This will result in the disappearance of the methyl ester singlet (typically ~3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm), though the latter is often not observed without specific NMR techniques.
-
Loss of a Group: Look for the absence of expected signals. For example, the disappearance of the methoxy singlet (~4.0 ppm) could indicate a demethylation side-reaction.
-
-
Spiking Experiment: If you have a hypothesis about an impurity (e.g., the starting picolinic acid), obtain a pure sample of that compound and add a small amount ("spike") into your NMR sample. If your hypothesis is correct, the intensity of the unknown peak will increase.
Q2: What is the best analytical method to get a clear picture of my sample's purity?
A: For non-volatile, UV-active compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard.[7][8] It offers excellent resolution and quantitative accuracy. Gas Chromatography (GC) can also be used, but the polarity of the amino group may require derivatization to achieve good peak shape.[7][9]
Appendix A: Recommended HPLC Protocol provides a robust starting method.
Q3: My HPLC shows an impurity peak. How can I identify what it is?
A: Once an impurity is separated by HPLC, the next step is structural elucidation. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose.[10]
-
Mechanism: An LC-MS instrument couples an HPLC system to a mass spectrometer. As the impurity peak elutes from the column, it is ionized and its mass-to-charge ratio (m/z) is determined.
-
Interpretation: The molecular weight obtained from the MS provides critical information. For example, an impurity with a mass 14 Da lower than the parent compound suggests the loss of a methyl group (e.g., hydrolysis of the ester to the acid). An impurity with a mass matching a starting material strongly suggests it is unreacted precursor. For definitive identification, High-Resolution Mass Spectrometry (HRMS) can provide an exact molecular formula.
Part 3: Troubleshooting Guide - Purification Strategies
Once impurities have been identified, an appropriate purification strategy can be selected.
Caption: A decision tree for selecting the appropriate purification technique.
Q1: My material is ~95% pure and is a solid. What is the most straightforward purification method?
A: For crystalline solids with relatively high initial purity, recrystallization is the most efficient and scalable method. The principle is to dissolve the impure compound in a hot solvent and allow it to cool slowly. The desired compound should be less soluble in the cold solvent and will crystallize out, leaving the impurities behind in the solution.
Experimental Protocol: Solvent Screening for Recrystallization
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Place ~20-30 mg of your impure solid into several different test tubes.
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To each tube, add a different solvent (see Table 3 for suggestions) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good and is unsuitable.
-
If the solid does not dissolve at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields high-quality crystals upon cooling.
| Solvent Class | Examples | Comments |
| Alcohols | Methanol, Ethanol, Isopropanol | Good starting point for polar compounds. |
| Esters | Ethyl Acetate | Medium polarity; often works well. |
| Hydrocarbons | Heptane, Hexane | Non-polar; often used as an anti-solvent. |
| Ethers | MTBE, 2-MeTHF | Medium polarity. |
| Solvent/Anti-Solvent | e.g., Ethyl Acetate/Heptane | Dissolve in a minimal amount of hot "good" solvent (EtOAc) and slowly add a "poor" solvent (Heptane) until turbidity persists, then cool. |
Q2: Recrystallization didn't work or my compound is an oil. What's next?
A: Flash column chromatography is the workhorse of purification in organic synthesis labs and is highly effective for both solid and oil products.[11][12] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column.
Experimental Protocol: Flash Column Chromatography
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Select a Solvent System: Using Thin Layer Chromatography (TLC), find a solvent mixture (e.g., Ethyl Acetate/Heptane) that gives your desired compound a Retention Factor (Rf) of ~0.3. The impurities should ideally have different Rf values.
-
Prepare the Column: Pack a glass column with silica gel slurried in the chosen mobile phase.
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Load the Sample: Dissolve your impure compound in a minimum amount of solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this "dry load" to the top of the prepared column.
-
Elute: Pass the mobile phase through the column using positive pressure (air or nitrogen). Collect fractions and analyze them by TLC to determine which ones contain your pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Q3: I have a persistent impurity that co-elutes with my product in chromatography. Are there other options?
A: When chromatographic separation is difficult, exploiting the chemical properties of the molecule is a powerful alternative. For this compound, the basic amino group allows for acid-base extraction .[13]
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Principle: The basic amino group can be protonated by an acid to form a water-soluble salt. Neutral or acidic impurities will remain in the organic phase and can be separated.
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Caution: The ester functional group is sensitive to both strong acid and strong base, which can cause hydrolysis. Therefore, mild acidic conditions (e.g., dilute HCl or citric acid) and careful handling are required.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the impure compound in an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
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Transfer the solution to a separatory funnel and extract with a mild aqueous acid (e.g., 1M Citric Acid or 0.5M HCl). The protonated product will move into the aqueous layer.
-
Separate the layers. The organic layer contains neutral impurities.
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Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Carefully basify the aqueous layer with a mild base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9. The product will deprotonate and precipitate or can be extracted back into an organic solvent.
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Extract the product back into an organic solvent (e.g., Ethyl Acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product. Always confirm the purity of the final product by HPLC.
Appendix A: Standard Analytical Protocols
Recommended HPLC Protocol
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
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Column Temperature: 30 °C
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Injection Volume: 5 µL
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [laro.lanl.gov]
Technical Support Center: Enhancing the Solubility of Methyl 4-amino-6-methoxypicolinate
Welcome to the technical support center for Methyl 4-amino-6-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation. We will explore the underlying chemical principles and provide validated, step-by-step protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it poorly soluble?
A1: The limited aqueous solubility of this compound stems from its molecular structure. It possesses a substituted pyridine ring, a methoxy group, and a methyl ester, which collectively contribute to its lipophilic (fat-soluble) character. While the amino group and the pyridine nitrogen can form hydrogen bonds with water, the overall molecule has significant non-polar regions. Furthermore, in its solid crystalline state, strong intermolecular forces can create high crystal lattice energy, which must be overcome by the solvent for dissolution to occur. This balance of factors often leads to poor solubility in neutral aqueous solutions.[1]
Q2: What is the most critical first step to improve the solubility of this compound?
A2: The most crucial initial step is to characterize the pH-dependent solubility profile of your compound. This compound has two basic centers: the 4-amino group and the pyridine ring nitrogen. In acidic conditions (lower pH), these basic groups can become protonated, forming a cationic salt.[1][2] This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[3][] Determining the pH at which your compound is most soluble is a simple and highly effective primary strategy.[1][]
Q3: My experiment must be conducted at a neutral pH. What is my next best option after pH adjustment?
A3: If pH modification is not compatible with your experimental system, the use of co-solvents is the next logical approach.[5][6][7] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This reduction in polarity lowers the interfacial tension between the aqueous environment and the lipophilic compound, making solvation more favorable.[5][9] Common co-solvents used in biological research include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG).[][9][10]
Q4: I've heard about salt formation. How is that different from just lowering the pH of my solution?
A4: While both methods involve protonating the molecule, the key difference lies in the process and the final product.
-
pH Adjustment in Solution: This is a transient method where you add acid to your experimental buffer to dissolve the compound for immediate use. The compound exists as a salt only in that specific solution.
-
Salt Formation: This is a formal chemical and materials science technique where the active pharmaceutical ingredient (API) is reacted with an acidic counter-ion and isolated as a stable, solid crystalline salt.[11][12] This new solid form often has intrinsically better physical properties, including higher aqueous solubility and improved stability.[3][13] Approximately 50% of marketed small molecule drugs are administered in their salt form.[11] This approach is typically used in later-stage drug development rather than routine laboratory experiments but is a powerful tool for overcoming fundamental solubility issues.[13][14]
Troubleshooting Guide: Common Solubility Issues
| Problem | Probable Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The buffer's pH is not optimal for solubility, or the compound's intrinsic solubility limit has been exceeded. | First, attempt to lower the buffer's pH with dilute HCl to see if the precipitate dissolves. If not, prepare the compound as a concentrated stock in an organic co-solvent (like DMSO) and add it to the buffer while vortexing. Ensure the final co-solvent concentration is low (typically <1%).[1][2] |
| Compound dissolves in organic solvent but precipitates when diluted into the final aqueous medium. | This is a classic sign of a "crash out" due to the sharp change in solvent polarity. The final concentration of the co-solvent is insufficient to keep the compound in solution. | Increase the final percentage of the co-solvent in the assay buffer, if tolerated by the experiment.[2] Alternatively, use a less polar buffer system if possible. Another effective strategy is to use cyclodextrins in the aqueous phase to encapsulate the drug molecule, preventing precipitation.[10] |
| Assay results are inconsistent or show lower-than-expected activity. | Micro-precipitation or aggregation of the compound may be occurring, which is not always visible to the naked eye. This reduces the effective concentration of the compound available to interact with its biological target. | Visually inspect all solutions against a dark background for any signs of turbidity. Consider filtering the final solution through a 0.22 µm filter. Re-evaluate your solubilization method; you may need a more robust system using a combination of pH adjustment and a co-solvent. |
| The required concentration of co-solvent (e.g., >1% DMSO) is toxic to my cells. | The chosen co-solvent is not compatible with the biological assay at the necessary concentration. | Screen alternative, more biocompatible co-solvents. PEG 400 and Propylene Glycol are often better tolerated in cell-based assays than DMSO.[9][10] Also, consider using hydroxypropyl-β-cyclodextrin (HP-β-CD), which is generally non-toxic and can significantly enhance solubility without organic solvents.[10] |
Solubility Enhancement Strategies & Protocols
Strategy 1: pH Adjustment
The basic functional groups in this compound allow for protonation in acidic media, forming a more soluble salt. This relationship is fundamental to controlling its solubility.
Caption: Effect of pH on the ionization and solubility of an amino-pyridine derivative.
-
Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).
-
Equilibration: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer to identify the optimal pH for dissolution.
Strategy 2: Co-solvency
This strategy involves using a water-miscible organic solvent to create a solution that is more hospitable to a lipophilic compound.
| Co-solvent | Typical Final Conc. | Pros | Cons |
| DMSO | 0.1% - 1% | High solubilizing power for many compounds. | Can be toxic to cells at >1%; may interfere with some assays.[10] |
| Ethanol | 0.1% - 5% | Less toxic than DMSO; well-tolerated in many biological systems. | Lower solubilizing power for highly non-polar compounds compared to DMSO.[15] |
| PEG 400 | 1% - 20% | Low toxicity; widely used in parenteral formulations.[9][10] | Can be viscous at high concentrations; may not be suitable for all analytical methods. |
| Propylene Glycol | 1% - 20% | Good safety profile; commonly used in oral and topical formulations.[9] | Moderate solubilizing power. |
graph TD { A[Start: Compound Insoluble] --> B{Is pH adjustment possible?}; B -- Yes --> C[Determine pH-Solubility Profile (Protocol 1)]; C --> D{Solubility Goal Met?}; D -- Yes --> E[End: Proceed with Experiment]; B -- No --> F[Screen Co-solvents (Protocol 2)]; F --> G{Solubility Goal Met?}; G -- Yes --> E; D -- No --> F; G -- No --> H[Advanced Methods: Cyclodextrins, Surfactants]; H --> E;subgraph main_path [ ]A; B; C; D; E; F; G; H; end style A fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#4285F4,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF
}
Caption: Systematic workflow for troubleshooting poor compound solubility.
-
Stock Solution: Prepare a highly concentrated stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
Solvent Blends: Prepare a series of aqueous buffers containing different final concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10%, and 20% PEG 400).
-
Dilution Test: Add a small aliquot of the DMSO stock solution to each of the co-solvent blends to achieve your desired final concentration.
-
Observation: Vortex each solution vigorously and let it stand for at least 1 hour. Visually inspect for any signs of precipitation or cloudiness against a dark background.
-
Selection: The lowest concentration of the co-solvent that maintains a clear solution is the optimal choice for your experiment, balancing solubility enhancement with potential bioassay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving API Solubility using API Processing [sigmaaldrich.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. ijpbr.in [ijpbr.in]
- 7. Cosolvency: Significance and symbolism [wisdomlib.org]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. agnopharma.com [agnopharma.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation - Drug Development and Delivery [drug-dev.com]
- 15. researchgate.net [researchgate.net]
Preventing unwanted reactions with Methyl 4-amino-6-methoxypicolinate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for Methyl 4-amino-6-methoxypicolinate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile synthetic building block. We provide in-depth, field-proven insights in a direct question-and-answer format to help you prevent unwanted reactions and optimize your experimental outcomes.
Core Molecular Structure and Reactivity
This compound is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity: a nucleophilic amino group at the C4 position, a pyridine ring system, and a methyl ester at the C2 position. The interplay between these groups offers a rich landscape for synthesis but also presents specific challenges. Understanding the primary reactive sites is the first step toward troubleshooting and prevention of side reactions.
Caption: Key reactive sites on this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is turning dark and forming a complex mixture. Could it be oxidation and how do I prevent it?
A1: Yes, discoloration and the formation of complex mixtures are often indicative of oxidation. The two primary sites for oxidation on this molecule are the pyridine ring nitrogen and, to a lesser extent, the 4-amino group.
-
Pyridine N-Oxidation: The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation, forming a pyridine N-oxide. This can be triggered by common laboratory reagents, including certain oxidants (e.g., m-CPBA, H₂O₂) or even air under harsh conditions (e.g., elevated temperature, presence of metal catalysts).[1]
-
Amino Group Oxidation: While the 2-aminopyridine moiety is less prone to oxidation than its aniline analogue, aggressive oxidizing agents can still lead to undesired side products.[2]
Prevention Strategy:
-
Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas (Nitrogen or Argon) or through freeze-pump-thaw cycles.
-
Inert Atmosphere: Run your reactions under a blanket of Nitrogen or Argon, especially if heating or using metal catalysts.
-
Avoid Strong Oxidants: Scrutinize your reaction components for any potential oxidizing agents. If an oxidation step is required elsewhere in your synthesis, ensure the amino group is adequately protected.[3][4]
Q2: I'm performing an amide coupling with a carboxylic acid. What are the best practices to ensure a high yield and purity?
A2: Amide coupling is the most common reaction for this molecule. Success hinges on effectively activating the carboxylic acid without promoting side reactions.[5] this compound can be considered moderately electron-deficient, which can make coupling sluggish.[6]
Best Practices:
-
Choose the Right Coupling Reagent: Uronium/aminium-based reagents like HATU or HBTU are highly effective, particularly for less nucleophilic amines. Carbodiimides like EDC are also common but should be used with an additive like HOBt to minimize racemization of the acid partner and improve efficiency.[6][7]
-
Use a Non-Nucleophilic Base: A hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to neutralize acids generated during the reaction without competing as a nucleophile.[7]
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the this compound solution. This minimizes the concentration of the highly reactive activated ester, reducing the chance of side reactions.
-
Solvent and Temperature: Use anhydrous, polar aprotic solvents like DMF, CH₂Cl₂, or MeCN. Most couplings proceed efficiently at room temperature.
Q3: How can I prevent hydrolysis of the methyl ester during my reaction or workup?
A3: The methyl picolinate ester is susceptible to hydrolysis under both acidic and basic aqueous conditions, which will convert it to the corresponding carboxylic acid.[8][9]
Prevention Strategy:
-
During Reaction: Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents and conduct the reaction under an inert atmosphere. Avoid strong acids or bases unless they are part of the intended reaction mechanism.
-
During Workup: When quenching the reaction, use neutral or near-neutral solutions like saturated ammonium chloride (NH₄Cl) or a pH 7 buffer instead of strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH). If an acidic or basic wash is unavoidable, minimize the contact time and keep the temperature low (e.g., using an ice bath) to reduce the rate of hydrolysis.[10]
In-Depth Troubleshooting Guides
Issue 1: Unwanted Ester Hydrolysis
Q: I'm consistently isolating the carboxylic acid (4-amino-6-methoxypicolinic acid) instead of my desired product. Why is the methyl ester hydrolyzing and how can I stop it?
A: This is a classic issue stemming from the susceptibility of the ester to cleavage. The mechanism is typically catalysis by acid or base, which may be introduced intentionally or unintentionally.
Underlying Causes & Solutions:
| Cause | Explanation | Prevention Protocol |
| Acidic Conditions | Protic acids (HCl, H₂SO₄) or Lewis acids can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. | 1. Use aprotic solvents. 2. If an acid is required, use the minimum stoichiometric amount. 3. During workup, neutralize the reaction mixture with a mild base like saturated sodium bicarbonate (NaHCO₃) instead of stronger bases. |
| Basic Conditions | Hydroxide ions (from NaOH, KOH, etc.) are potent nucleophiles that directly attack the carbonyl carbon. This saponification is generally irreversible. | 1. Avoid strong aqueous bases. 2. Use non-nucleophilic organic bases (e.g., DIPEA, DBU) if a base is needed for the reaction itself. 3. For workup, use a neutral wash (brine) or a mild acid wash (dilute citric acid) to remove basic residues.[7] |
| Water Contamination | The presence of water in solvents or reagents provides the nucleophile for hydrolysis. | 1. Use anhydrous grade solvents. 2. Dry reagents as appropriate (e.g., using a drying agent or vacuum oven). 3. Assemble glassware hot from the oven and cool under an inert gas stream. |
Issue 2: N-Oxidation of the Pyridine Ring
Q: I have an unexpected, highly polar byproduct that I suspect is the N-oxide. How can I confirm this and avoid its formation?
A: Formation of the N-oxide is a common side reaction for pyridines.[1] The product will be significantly more polar on TLC and HPLC and will show a characteristic M+16 peak in mass spectrometry analysis.
Caption: Unwanted N-oxidation of the pyridine ring.
Detailed Prevention Protocol:
-
Reagent Purity Check: Ensure that reagents, particularly those used in previous steps (like m-CPBA for epoxidations), are not carried over. Some commercial reagents can contain peroxide impurities.
-
Solvent Selection: Avoid using older bottles of solvents like THF or ethers, which can form explosive peroxides upon exposure to air and light.
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add your starting materials under a positive pressure of Argon.
-
Add freshly distilled or anhydrous, degassed solvent via cannula or syringe.
-
If the reaction requires heating, use an oil bath with a condenser and maintain the inert atmosphere throughout.
-
-
Quenching: If you suspect peroxide contamination, the reaction can be quenched with a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) solution.
Issue 3: Complications in Amide Coupling Reactions
Q: My HATU-mediated amide coupling with this compound is low-yielding and produces multiple side products. How can I optimize this?
A: Low yields in HATU-mediated couplings often point to issues with stoichiometry, base selection, or reaction time. The workflow below outlines a systematic approach to troubleshooting.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How To [chem.rochester.edu]
Technical Support Center: Refining Analytical Techniques for Methyl 4-amino-6-methoxypicolinate Detection
Welcome to the technical support center for the analysis of Methyl 4-amino-6-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical techniques for this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
This compound is a key intermediate in the synthesis of several herbicides. Accurate and precise quantification is critical for quality control, environmental monitoring, and regulatory compliance. This guide will address common challenges and provide robust troubleshooting strategies for the most prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. However, achieving optimal separation and peak shape can be challenging. This section addresses common issues in a question-and-answer format.
Frequently Asked Questions (FAQs) - HPLC
Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A1: Peak tailing, where the trailing edge of a peak is wider than the leading edge, is a frequent issue that can compromise resolution and integration accuracy.[1] The primary causes can be categorized as chemical, column-related, or system-related.
-
Chemical Interactions: The amino group in this compound can interact with acidic silanol groups on the surface of silica-based reversed-phase columns.[1] This secondary interaction mechanism leads to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2]
-
Column Degradation: Voids in the packing material or a blocked inlet frit can disrupt the sample path and cause peak distortion for all analytes.[1][3]
-
Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause band broadening and tailing, especially for early-eluting peaks.[2]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to eliminate dead volume.
-
Q2: I'm observing poor resolution between this compound and an impurity peak. What adjustments can I make to my method?
A2: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Varying the percentage of the organic solvent (e.g., acetonitrile or methanol) will alter the retention times of your analytes. A slower gradient or a lower isocratic percentage of organic solvent will increase retention and may improve separation.
-
Solvent Type: Switching from acetonitrile to methanol (or vice versa) can change the selectivity of the separation due to different solvent-analyte interactions.
-
-
Adjust pH: As discussed, pH can significantly impact the retention of ionizable compounds. A small change in mobile phase pH can alter the elution order of your analyte and the impurity, potentially leading to better separation.
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For example, a phenyl-hexyl column may offer different selectivity for aromatic compounds compared to a standard C18 column.[5]
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol provides a starting point for method development. Validation in accordance with ICH Q2(R1) guidelines is essential for ensuring the method is suitable for its intended purpose.[6][7][8]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 264 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.
| Parameter | Setting | Rationale |
| Column | C18, 4.6x150 mm, 5µm | Standard reversed-phase chemistry suitable for moderately polar compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Formic acid controls pH to minimize peak tailing from silanol interactions. |
| Detection | UV at 264 nm | Provides good sensitivity for the picolinate chromophore.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency. |
Troubleshooting Flowchart for HPLC
Caption: A logical workflow for troubleshooting common HPLC issues.
Section 2: GC-MS and LC-MS/MS Troubleshooting
Mass spectrometry-based methods offer superior sensitivity and selectivity, which are crucial for detecting trace levels of this compound in complex matrices.
Frequently Asked Questions (FAQs) - MS
Q3: I am developing a GC-MS method. Does this compound require derivatization?
A3: Yes, derivatization is generally required for the GC analysis of compounds containing polar functional groups like amines.[10] The primary amino group in your analyte makes it prone to strong interactions with the stationary phase, leading to poor peak shape and thermal degradation in the hot injector.[10]
-
Derivatization Strategy: Silylation or acylation are common derivatization techniques. For instance, reacting the amine with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance. Alkyl chloroformates can also be used to derivatize amino groups for GC-MS analysis.[11]
Q4: My LC-MS/MS signal for this compound is weak and inconsistent. What are the likely causes?
A4: Weak or variable signal in LC-MS/MS can stem from several factors, including inefficient ionization, matrix effects, or issues with the instrument itself.[12][13]
-
Ionization Efficiency: this compound, with its basic amino group, is an excellent candidate for positive mode electrospray ionization (ESI+). The addition of a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase will promote protonation, leading to a stronger [M+H]+ signal.[14]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[13][15]
-
Solution: Improve sample cleanup using Solid Phase Extraction (SPE). An Oasis MCX (Mixed-Mode Cation Exchange) cartridge can be effective for retaining the basic analyte while washing away neutral and acidic interferences.[5] Alternatively, using a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[16]
-
-
Source Contamination: Non-volatile salts or matrix components can build up in the ion source, leading to a gradual decline in signal intensity.[14][17]
-
Solution: Regular cleaning of the ion source is critical. Ensure that any buffers used in the mobile phase are volatile (e.g., ammonium formate or ammonium acetate instead of phosphate buffers).[14]
-
Q5: How do I select the right precursor and product ions for my LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode?
A5: Proper MRM transition selection is fundamental for method selectivity and sensitivity.
-
Precursor Ion Selection: Infuse a standard solution of this compound directly into the mass spectrometer. In positive ESI mode, the protonated molecule [M+H]+ will be the most abundant ion and should be selected as the precursor.
-
Product Ion Selection: Perform a product ion scan (MS2) on the selected precursor ion. This will fragment the molecule, and you should observe several product ions.
-
Quantifier: Choose the most intense, stable product ion as your "quantifier" transition. This transition will be used for calculating the concentration.
-
Qualifier: Select a second, less intense product ion as your "qualifier." The ratio of the quantifier to the qualifier should remain constant across all standards and samples. This provides an additional layer of confirmation for the analyte's identity, as stipulated in guidelines like SANCO/12682/2019 for pesticide residue analysis.[18]
-
Experimental Protocol: Sample Preparation using SPE for LC-MS/MS
This protocol is designed to extract and clean up this compound from a complex matrix (e.g., soil or plant tissue) prior to LC-MS/MS analysis. Method validation is required to ensure it is fit for purpose.[19][20][21]
-
Extraction: Homogenize 5 g of the sample with 10 mL of acetonitrile containing 1% formic acid.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 500 mg, 6 cc) with 5 mL of methanol followed by 5 mL of water.[5]
-
Loading: Load 2 mL of the supernatant from the extraction onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 10 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. The sample is now ready for injection.
Workflow for MS Method Development
Caption: A streamlined workflow for developing a robust LC-MS/MS method.
Section 3: General Laboratory Best Practices
Q6: What are some essential quality control (QC) practices I should implement for routine analysis of this compound?
A6: Robust QC practices are essential for ensuring the reliability and reproducibility of your data.
-
System Suitability Tests (SSTs): Before running any samples, inject a standard solution to verify system performance. Key SST parameters include retention time stability, peak area precision, peak shape (tailing factor), and signal-to-noise ratio.[17]
-
Calibration: A calibration curve with a minimum of five concentration levels should be run with each batch of samples. The correlation coefficient (r²) should typically be ≥ 0.995.
-
QC Samples: Include QC samples at low, medium, and high concentrations within your analytical run. The calculated concentrations of these QCs should fall within a predefined acceptance range (e.g., ±15% of the nominal value).
-
Blanks: Analyze a solvent blank and a matrix blank at the beginning of each run and periodically throughout to check for carryover and contamination.[13]
By understanding the scientific principles behind these analytical techniques and proactively addressing potential issues, you can develop and implement robust, reliable methods for the detection and quantification of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Blogs | Restek [discover.restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 15 Tips and Tricks for LC-MS Troubleshooting | Technology Networks [technologynetworks.com]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 17. myadlm.org [myadlm.org]
- 18. fda.gov.tw [fda.gov.tw]
- 19. fda.gov [fda.gov]
- 20. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables [ouci.dntb.gov.ua]
- 21. fda.gov [fda.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Methyl 4-amino-6-methoxypicolinate
Introduction: Unveiling the Potential of a Novel Picolinate Derivative
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile template for the development of novel therapeutic agents. Within this chemical space, picolinate derivatives have garnered significant attention due to their diverse biological activities, ranging from antimicrobial to anticancer and herbicidal properties.[1] This guide focuses on a specific, yet under-explored molecule: Methyl 4-amino-6-methoxypicolinate.
While direct biological data for this compound is not extensively published, the well-documented activities of structurally related 4-aminopicolinate and picolinamide analogs provide a strong rationale for investigating its potential as a bioactive agent.[2][3] Drawing upon established research into similar molecular frameworks, this document will serve as a comprehensive guide for researchers to validate the biological activity of this compound, with a primary focus on its putative anticancer and antimicrobial properties. We will objectively compare its potential performance with relevant alternatives and provide detailed, field-proven experimental protocols to empower researchers in their investigations.
Pillar 1: Postulated Mechanism of Action - Kinase Inhibition
A significant body of evidence suggests that picolinamide-based derivatives exert their anticancer effects through the inhibition of key signaling kinases.[4][5] Notably, several analogs have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[5][6] The structural similarities between these known VEGFR-2 inhibitors and this compound lead us to hypothesize a similar mechanism of action.
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting the ATP-binding site of VEGFR-2, this compound could potentially block this signaling pathway, thereby exerting an anti-angiogenic and, consequently, an antitumor effect.
References
- 1. iacld.com [iacld.com]
- 2. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Spectroscopic comparison of Methyl 4-amino-6-methoxypicolinate and its derivatives
An In-Depth Spectroscopic Comparison of Methyl 4-amino-6-methoxypicolinate and its Key Derivatives
This guide provides a comprehensive spectroscopic analysis of this compound, a versatile heterocyclic building block, and contrasts its spectral characteristics with those of its synthetically accessible derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a practical framework for structural elucidation and reaction monitoring using fundamental spectroscopic techniques. By understanding the causal relationships between subtle molecular modifications and their corresponding spectral shifts, researchers can more effectively characterize novel compounds and confirm synthetic outcomes.
Introduction: The Structural and Spectroscopic Landscape
This compound is a substituted pyridine derivative featuring an electron-donating amino group at the 4-position, an electron-donating methoxy group at the 6-position, and an electron-withdrawing methyl ester at the 2-position. This electronic arrangement makes it a valuable scaffold in medicinal and agrochemical research.[1] Spectroscopic analysis is the cornerstone of its characterization. This guide will dissect its signature spectra—¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry—and then explore how these signatures are systematically altered in three representative derivatives:
-
Methyl 4-acetamido-6-methoxypicolinate: Formed via N-acetylation of the amino group.
-
Methyl 4-amino-5-bromo-6-methoxypicolinate: A product of electrophilic aromatic substitution.
-
Methyl 4-hydroxy-6-methoxypicolinate: Resulting from diazotization of the amino group followed by hydrolysis.
This comparative approach highlights the diagnostic power of spectroscopy in tracking chemical transformations.
The Spectroscopic Signature of this compound (Parent Compound)
The unique arrangement of functional groups on the pyridine ring gives the parent compound a distinct and predictable spectroscopic profile.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural map of the molecule by probing the chemical environment of ¹H and ¹³C nuclei.[2]
-
¹H NMR (500 MHz, CDCl₃): The spectrum is characterized by sharp, well-resolved signals. The two aromatic protons at the C3 and C5 positions appear as distinct singlets due to the lack of adjacent protons for coupling. The strong electron-donating effects of the -NH₂ and -OCH₃ groups shield these protons, shifting them upfield relative to unsubstituted pyridine. The methyl groups of the ester and ether functionalities appear as sharp singlets in the aliphatic region. The amino protons typically present as a broad singlet that can be exchanged with D₂O.[3]
-
¹³C NMR (125 MHz, CDCl₃): The spectrum shows eight distinct carbon signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment, with the carbonyl carbon of the ester appearing significantly downfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4]
-
Key Absorptions (KBr Pellet): The spectrum is dominated by a strong, sharp absorption for the ester carbonyl (C=O) stretch. The primary amine (-NH₂) is readily identified by a characteristic doublet in the N-H stretching region. Aromatic C=C and C=N stretching vibrations, along with C-O ether and ester stretches, provide further confirmation of the structure.[5][6]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyridine ring.
-
Absorption Maxima (λ_max): Substituted pyridines typically exhibit π → π* transitions.[7] The presence of the powerful electron-donating amino and methoxy groups (auxochromes) causes a significant bathochromic (red) shift to longer wavelengths compared to pyridine itself.[8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition and structural components.[9]
-
Electron Ionization (EI-MS): The spectrum will show a clear molecular ion peak (M⁺). Common fragmentation pathways include the loss of the methoxy radical (•OCH₃) from the ester or the loss of the entire carbomethoxy group (•COOCH₃).
Visualizing Synthetic Relationships
The derivatives discussed in this guide are directly accessible from the parent compound, this compound, through common organic transformations.
Caption: Synthetic pathways from the parent compound to its derivatives.
Comparative Spectroscopic Analysis
The true power of spectroscopy is revealed when comparing the spectra of the parent compound with its derivatives. Each chemical modification introduces predictable and diagnostic changes.
Derivative 1: N-Acetylation (Methyl 4-acetamido-6-methoxypicolinate)
Converting the primary amine to a secondary amide drastically alters the electronic and steric environment.
-
¹H NMR: The broad -NH₂ signal disappears and is replaced by a sharp singlet for the amide N-H (further downfield, ~8-9 ppm) and a new singlet around 2.2 ppm for the acetyl methyl group (-COCH₃). The aromatic protons shift downfield due to the reduced electron-donating and increased electron-withdrawing character of the acetamido group compared to the amino group.
-
FT-IR: The N-H stretching doublet of the primary amine is replaced by a single, sharp N-H stretch for the secondary amide around 3300 cm⁻¹. Crucially, a new, strong amide C=O carbonyl stretch appears around 1680-1690 cm⁻¹, in addition to the ester C=O stretch.
-
MS: The molecular weight increases by 42 amu (the mass of a -COCH₂ fragment). The fragmentation pattern will now include cleavage of the amide bond.
Derivative 2: Electrophilic Bromination (Methyl 4-amino-5-bromo-6-methoxypicolinate)
Introducing a bulky, electronegative bromine atom onto the aromatic ring has a profound impact.
-
¹H NMR: The most dramatic change is in the aromatic region. The signal for the proton at C5 disappears, and the signal for the proton at C3 remains as a singlet. This immediately confirms substitution at the C5 position.
-
¹³C NMR: A new signal for the carbon bearing the bromine (C-Br) will appear, and its chemical shift will be influenced by the halogen. Other ring carbon signals will also shift accordingly.
-
MS: The molecular ion peak will now appear as a characteristic doublet with a 1:1 intensity ratio (M⁺ and M⁺+2), which is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br). This is an unambiguous confirmation of successful monobromination.[6]
Derivative 3: Diazotization-Hydrolysis (Methyl 4-hydroxy-6-methoxypicolinate)
Replacing the amino group with a hydroxyl group changes the hydrogen bonding capability and electronic properties.
-
¹H NMR: The -NH₂ signal vanishes and is replaced by a very broad singlet for the phenolic -OH group, which is also D₂O exchangeable. The chemical shifts of the aromatic protons will change, reflecting the different electronic influence of -OH versus -NH₂.
-
FT-IR: The N-H stretching doublet disappears completely. A new, broad O-H stretching band appears, typically centered around 3200-3400 cm⁻¹, indicating the presence of the hydroxyl group.
-
UV-Vis: The position of λ_max will shift, as the auxochromic effect of a hydroxyl group differs from that of an amino group, providing a quick check for reaction completion.
Summary of Comparative Spectroscopic Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Key MS Feature (m/z) |
| Parent Compound | ~6.5 (s, 1H), ~6.2 (s, 1H), ~5.5 (br s, 2H, -NH₂), ~3.9 (s, 3H), ~3.8 (s, 3H) | ~3450, 3350 (N-H), ~1710 (C=O) | M⁺ |
| N-Acetamido Derivative | ~8.5 (s, 1H), ~7.8 (s, 1H), ~8.2 (br s, 1H, -NH), ~3.9 (s, 3H), ~3.8 (s, 3H), ~2.2 (s, 3H) | ~3300 (N-H), ~1715 (C=O ester), ~1685 (C=O amide) | M⁺+42 |
| 5-Bromo Derivative | ~6.6 (s, 1H), ~5.7 (br s, 2H, -NH₂), ~4.0 (s, 3H), ~3.9 (s, 3H) | ~3450, 3350 (N-H), ~1710 (C=O) | M⁺, M⁺+2 (1:1 ratio) |
| 4-Hydroxy Derivative | ~9.5 (br s, 1H, -OH), ~6.7 (s, 1H), ~6.4 (s, 1H), ~3.9 (s, 3H), ~3.8 (s, 3H) | ~3300 (broad, O-H), ~1705 (C=O) | M⁺+1 |
Note: The chemical shifts (δ) and wavenumbers (cm⁻¹) provided are typical, illustrative values and may vary based on solvent and experimental conditions.
Standard Operating Protocols
To ensure data integrity and reproducibility, the following self-validating protocols should be employed.
Generalized Spectroscopic Analysis Workflow
Caption: A generalized workflow for comprehensive spectroscopic analysis.
A. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer.[2] Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum using the TMS signal. Integrate proton signals and assign peaks based on chemical shift, multiplicity, and integration values.[10]
B. FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, grind ~1 mg of the compound with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Scan: Place nothing in the sample holder and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan. Identify and label the major absorption bands corresponding to known functional group vibrations.[4]
C. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Blank Correction: Fill a matched quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and scan the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
D. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass analyzer using a known calibration standard to ensure mass accuracy.
-
Data Acquisition: Introduce the sample into the ion source (e.g., via direct infusion for Electrospray Ionization - ESI, or a heated probe for Electron Ionization - EI). Acquire the mass spectrum over the expected mass range.
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain further structural insights.
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound and its derivatives. By systematically comparing the spectra of a parent compound with its reaction products, researchers can confidently track chemical transformations, confirm the identity of new molecules, and gain a deeper understanding of structure-property relationships. The principles outlined herein serve as a robust foundation for spectroscopic problem-solving in any chemical research endeavor.
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. purdue.edu [purdue.edu]
- 6. Methyl 4-bromo-6-methoxypicolinate (1256789-39-5) for sale [vulcanchem.com]
- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Methyl 4-amino-6-methoxypicolinate: A Comparative Analysis for Advanced Research
For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth technical analysis of Methyl 4-amino-6-methoxypicolinate, a potentially valuable but currently under-documented substituted picolinate. In the absence of extensive published data, this document serves as a predictive comparison, offering a plausible synthetic pathway, expected analytical data, and a cross-validation against commercially available, structurally related alternatives. This guide is designed to empower researchers to make informed decisions when considering this novel compound for their synthetic and drug discovery endeavors.
Introduction: The Potential of Substituted Picolinates
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The pyridine ring, coupled with a carboxylic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of physicochemical properties, biological activity, and target specificity. This compound, with its amino and methoxy substitutions, presents an intriguing profile for applications in areas such as oncology, infectious diseases, and agrochemicals, where similar substituted pyridines have shown promise.
Part 1: Proposed Synthesis of this compound
Currently, a direct, published synthesis for this compound is not available in the scientific literature. However, based on established synthetic methodologies for related picolinate derivatives, a plausible multi-step synthesis is proposed, starting from the commercially available 6-hydroxypicolinic acid.
Synthetic Workflow Diagram
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Esterification of 6-Hydroxypicolinic Acid
-
Rationale: The initial step involves the protection of the carboxylic acid group as a methyl ester to prevent unwanted side reactions in subsequent steps. Fischer esterification is a classic and reliable method for this transformation.
-
Procedure:
-
Suspend 6-hydroxypicolinic acid (1 eq.) in methanol (10 vol.).
-
Carefully add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 6-hydroxypicolinate.
-
Step 2: Methylation of the Hydroxyl Group
-
Rationale: The phenolic hydroxyl group is methylated to introduce the desired methoxy substituent. The use of methyl iodide with a silver oxide promoter is an effective method for this etherification.
-
Procedure:
-
Dissolve Methyl 6-hydroxypicolinate (1 eq.) in a suitable solvent such as toluene.
-
Add silver oxide (1.05 eq.) and stir the mixture for 30 minutes at room temperature.
-
Add methyl iodide (2 eq.) and reflux the mixture overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain Methyl 6-methoxypicolinate.
-
Step 3: Nitration of the Pyridine Ring
-
Rationale: Introduction of a nitro group at the 4-position is achieved through electrophilic aromatic substitution. The electron-donating methoxy group directs the nitration to the ortho and para positions. Steric hindrance from the ester group at the 2-position favors substitution at the 4-position.
-
Procedure:
-
Carefully add Methyl 6-methoxypicolinate (1 eq.) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Stir the reaction mixture at a controlled temperature (e.g., 120-130 °C) for a specified duration, monitoring by TLC.[1]
-
Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH).
-
Extract the product with an organic solvent, wash with water, dry, and concentrate to yield Methyl 6-methoxy-4-nitropicolinate.
-
Step 4: Reduction of the Nitro Group
-
Rationale: The final step involves the reduction of the nitro group to the desired amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve Methyl 6-methoxy-4-nitropicolinate (1 eq.) in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.
-
Part 2: Predicted Analytical Data for this compound
The following data is predicted based on the analysis of structurally similar compounds and computational tools.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, DMSO, and ethyl acetate |
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 1H | H-5 |
| ~6.3-6.5 | s | 1H | H-3 |
| ~4.5-5.0 | br s | 2H | -NH2 |
| ~3.9 | s | 3H | -OCH3 (ester) |
| ~3.8 | s | 3H | -OCH3 (ring) |
13C NMR (100 MHz, CDCl3):
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (ester) |
| ~160 | C-6 |
| ~150 | C-4 |
| ~145 | C-2 |
| ~105 | C-5 |
| ~95 | C-3 |
| ~55 | -OCH3 (ring) |
| ~52 | -OCH3 (ester) |
Mass Spectrometry (ESI+):
-
m/z: 183.07 [M+H]+
Part 3: Comparison with Commercially Available Alternatives
A critical aspect of experimental design is the evaluation of available alternatives. The following table compares the predicted properties of this compound with its commercially available halogenated analogs.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Features & Potential Applications |
| This compound | 182.18 | The amino group provides a site for further functionalization (e.g., amidation, sulfonylation), making it a versatile building block. The methoxy group can influence solubility and metabolic stability. Potential applications in kinase inhibitor synthesis. | |
| Methyl 4-chloro-6-methoxypicolinate [2] | 201.61 | The chloro group can act as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Useful for introducing diverse substituents at the 4-position. | |
| Methyl 4-bromo-6-methoxypicolinate | 246.06 | The bromo substituent is generally more reactive than chloro in cross-coupling reactions, offering a different reactivity profile for synthetic strategies. | |
| Methyl 4-aminopicolinate | 152.15 | Lacks the 6-methoxy group, which may alter its electronic properties and solubility. A simpler scaffold for initial structure-activity relationship (SAR) studies. |
Experimental Workflow for Comparative Analysis
To objectively evaluate the performance of this compound against its alternatives, a standardized experimental workflow is essential.
Caption: A standardized workflow for the comparative evaluation of picolinate derivatives.
Part 4: Conclusion and Future Outlook
This compound represents a promising yet underexplored molecular scaffold. This guide provides a foundational framework for its synthesis, characterization, and comparative evaluation. The proposed synthetic route is based on well-established chemical transformations, offering a high probability of success. The predicted analytical data serves as a benchmark for researchers embarking on the synthesis of this novel compound.
The true value of this compound will be unveiled through its application in drug discovery and materials science. Its unique combination of functional groups opens up a vast chemical space for the generation of diverse compound libraries. Future research should focus on the validation of the proposed synthesis, a thorough investigation of its reactivity, and the exploration of its biological activities. This guide is intended to be a catalyst for such investigations, empowering researchers to unlock the full potential of this intriguing molecule.
References
A Technical and Application Profile: Methyl 4-amino-6-methoxypicolinate and its Position Among Alternative Reagents
In the vast landscape of chemical synthesis and discovery, picolinic acid derivatives stand out as "privileged" structural motifs.[1] Their inherent biological activity and versatile chemical handles have cemented their importance in fields ranging from medicinal chemistry to agrochemistry.[2][3] This guide provides a comprehensive technical profile of a specific, yet under-documented derivative, Methyl 4-amino-6-methoxypicolinate. In the absence of direct comparative efficacy data, this document will establish a foundational understanding of its synthesis, potential applications, and logical alternatives based on the well-established activities of structurally analogous compounds.
The Picolinate Scaffold: A Foundation of Versatility
The picolinate scaffold, a pyridine ring with a carboxylic acid (or its ester) at the 2-position, is a cornerstone in the design of bioactive molecules.[1] The nitrogen atom of the pyridine ring and the adjacent carboxyl group can act as a bidentate ligand, enabling chelation with metal ions, a property exploited in various biological and chemical contexts.[4][5] Furthermore, the pyridine ring is amenable to a wide array of chemical modifications, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets.
Synthesis of this compound: A Proposed Pathway
A potential synthetic workflow is outlined below:
Caption: Proposed two-step synthesis of this compound.
This proposed synthesis is adapted from a known procedure for the synthesis of methyl 4-aminopicolinate, where a chloro-picolinate is converted to the corresponding amine via an azide intermediate.[6] The choice of a 4-chloro or other 4-halo precursor is critical, as the halogen at the 4-position is susceptible to nucleophilic substitution.
Potential Application in Agrochemistry: A New Herbicide Candidate?
The most prominent application for aminopicolinate derivatives is in the field of agrochemicals, specifically as herbicides.[7][8] The discovery of the auxinic herbicidal activity of 4-aminopicolinates has led to the development of several commercial products. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[9]
Mode of Action: Synthetic Auxins
Synthetic auxin herbicides, including those with a picolinate core, disrupt several key processes in susceptible plants:
-
Cell Growth and Division: They induce rapid, uncontrolled cell division and elongation, leading to abnormal growth in stems and leaves.[9]
-
Protein Synthesis: These compounds can alter protein synthesis, further contributing to developmental chaos.
-
Cell Wall Plasticity: They affect the integrity of the cell wall, making the plant structurally unstable.
The general mechanism of action for synthetic auxin herbicides is depicted below:
Caption: Simplified mode of action for synthetic auxin herbicides.
Comparison with Alternative Herbicides
Given its structural similarity to known 4-aminopicolinate herbicides, this compound can be logically compared to existing alternatives in this class. The substituents on the pyridine ring play a crucial role in determining the herbicide's efficacy, selectivity, and environmental fate.
| Compound | Structure | Key Substituents | Mode of Action |
| This compound | 4-amino, 6-methoxy | Synthetic Auxin (presumed) | |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | 4-amino, 3,5,6-trichloro | Synthetic Auxin |
| Aminopyralid | 4-amino-3,6-dichloropicolinic acid | 4-amino, 3,6-dichloro | Synthetic Auxin |
| Clopyralid | 3,6-dichloropicolinic acid | 3,6-dichloro | Synthetic Auxin |
The methoxy group at the 6-position of this compound is a key structural difference compared to the chloro-substituents in Picloram and Aminopyralid. This could influence its binding affinity to the auxin receptor, as well as its uptake, translocation, and metabolism within the plant.
Potential in Medicinal Chemistry: An Untapped Resource
Beyond agrochemicals, picolinic acid derivatives are of significant interest in drug discovery. They have been investigated for a wide range of therapeutic applications, including:
-
Enzyme Inhibition: The picolinate core can act as a pharmacophore that interacts with the active sites of enzymes. For example, picolinate-derived compounds have been explored as inhibitors for metallo-β-lactamases, which are involved in antibiotic resistance.
-
Anticonvulsant Activity: Certain derivatives of picolinic and nicotinic acid have demonstrated potent anticonvulsant effects.[10]
-
Anticancer Properties: Some picolinic acid derivatives have shown antitumor and anti-angiogenic effects.[11]
The 4-amino and 6-methoxy substituents on this compound could offer unique opportunities for hydrogen bonding and other interactions with biological targets, making it an interesting candidate for screening in various disease models.
Experimental Protocols
To evaluate the efficacy of this compound, particularly as a herbicide, the following experimental protocols would be essential.
Protocol 1: Greenhouse Herbicide Efficacy Assay
-
Plant Cultivation: Grow a selection of broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a tolerant grass crop (e.g., Zea mays) in pots under controlled greenhouse conditions.
-
Herbicide Preparation: Prepare stock solutions of this compound and a reference herbicide (e.g., Picloram) in a suitable solvent. Create a dilution series to test a range of application rates.
-
Application: Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a calibrated sprayer to ensure uniform coverage.
-
Evaluation: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0 = no effect, 100 = complete death).
-
Data Analysis: Determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth) for each species to quantify and compare the efficacy of the test compounds.
Protocol 2: In Vitro Receptor Binding Assay
-
Receptor Preparation: Isolate auxin-binding proteins (ABPs) from a susceptible plant species.
-
Ligand Preparation: Prepare solutions of radiolabeled auxin (e.g., ³H-IAA) and a range of concentrations of the unlabeled test compounds (this compound and alternatives).
-
Binding Assay: Incubate the ABPs with the radiolabeled auxin in the presence and absence of the test compounds.
-
Quantification: Measure the amount of bound radioligand to determine the ability of the test compounds to displace the natural auxin from its receptor.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) to assess the binding affinity of each compound.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored member of the picolinate family. Based on the well-documented activities of its structural analogs, it holds potential as both a novel herbicide and a scaffold for medicinal chemistry applications. The proposed synthetic route provides a starting point for its preparation, and the outlined experimental protocols offer a framework for evaluating its biological efficacy. Further research is warranted to synthesize this compound and subject it to rigorous biological testing to unlock its full potential and determine its standing among established alternative reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. open.alberta.ca [open.alberta.ca]
- 10. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public.pensoft.net [public.pensoft.net]
Comparative analysis of different synthesis routes for Methyl 4-amino-6-methoxypicolinate
Introduction
Methyl 4-amino-6-methoxypicolinate is a key structural motif found in a variety of biologically active compounds, including several commercial herbicides and pharmaceutical intermediates. The precise arrangement of the amino, methoxy, and methyl ester substituents on the pyridine ring necessitates a carefully considered synthetic strategy to ensure high yields and purity. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule: a Nucleophilic Aromatic Substitution (SNAr) pathway and a Nitration-Reduction pathway. Each route is evaluated based on its chemical logic, potential efficiency, and the availability of starting materials. This analysis is intended to assist researchers, chemists, and process development professionals in selecting the most suitable method for their specific needs.
Route 1: Nucleophilic Aromatic Substitution (SNAr) Pathway
This route is predicated on the introduction of the amino group at the C4 position via nucleophilic displacement of a suitable leaving group, typically a halide. This approach is generally favored for its reliability and predictability, especially when the pyridine ring is activated by electron-withdrawing groups such as the ester at the C2 position.
Reaction Scheme
Caption: SNAr Pathway for the synthesis of this compound.
Causality and Experimental Choices
The SNAr pathway leverages the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing methyl ester group at the C2 position. This electronic setup facilitates the attack of a nucleophile at the C4 position.
-
Starting Material Selection : The synthesis commences with Methyl 6-chloro-4-methoxypicolinate. This starting material is advantageous as the chloro group at the C4 position is a good leaving group for SNAr reactions. While not as reactive as a fluoro or nitro group, its relative stability and ease of introduction make it a practical choice. The methoxy group at C6 is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack, but the overall electronic demand of the ring nitrogen and the ester group is sufficient to drive the reaction.
-
Introduction of the Amino Group : A two-step, one-pot procedure is proposed based on a well-established method for the synthesis of methyl 4-aminopicolinate[1].
-
Azide Formation : Sodium azide (NaN₃) is used as the nitrogen nucleophile. The azide ion is an excellent nucleophile for SNAr reactions and the resulting organic azide is a stable intermediate that can be readily isolated or, more conveniently, reduced in situ. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to ensure the solubility of the reagents and facilitate the SNAr mechanism. Heating is required to overcome the activation energy of the reaction[1].
-
Reduction to Amine : The intermediate azide is then reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. The reaction proceeds under mild conditions (atmospheric pressure of hydrogen) and the primary byproduct is nitrogen gas, which simplifies purification[1].
-
Experimental Protocol
Step 1: Synthesis of this compound
-
To a solution of Methyl 6-chloro-4-methoxypicolinate (1.0 eq) in dimethylformamide (DMF, 10 volumes), add sodium azide (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.
-
Dissolve the crude azide intermediate in ethanol (15 volumes).
-
Add 10% palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture at atmospheric pressure for 3 hours.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and crystallize the residue from a suitable solvent (e.g., ether) to afford this compound.
Route 2: Nitration-Reduction Pathway
This alternative route involves the initial synthesis of a 6-methoxypicolinate framework, followed by nitration at the C4 position and subsequent reduction of the nitro group to the desired amine. This approach is a classic strategy in aromatic chemistry but can present challenges in terms of regioselectivity and functional group compatibility.
Reaction Scheme
Caption: Nitration-Reduction Pathway for the synthesis of this compound.
Causality and Experimental Choices
This pathway builds the molecule by first establishing the methoxy and ester groups, followed by the introduction of the amino functionality via a nitro precursor.
-
Synthesis of the Picolinate Core :
-
Methylation : The synthesis can start from the commercially available 6-hydroxypicolinic acid. The hydroxyl group can be methylated using a reagent like methyl iodide in the presence of a base such as silver oxide (Ag₂O)[2]. The use of a silver salt can facilitate the reaction by activating the hydroxyl group.
-
Esterification : The resulting 6-methoxypicolinic acid can be converted to its methyl ester. A standard method involves reaction with thionyl chloride (SOCl₂) to form the acyl chloride, followed by quenching with methanol[1][3].
-
-
Introduction of the Amino Group Precursor :
-
Nitration : The key step is the regioselective nitration of Methyl 6-methoxypicolinate at the C4 position. The pyridine ring is activated towards electrophilic substitution by the electron-donating methoxy group at C6. However, the ring nitrogen is deactivating. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to prevent over-nitration or side reactions. The directing effects of the substituents would need to be carefully considered to ensure the desired C4-nitration.
-
-
Reduction of the Nitro Group :
-
Reduction : The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed. A common and effective method for the reduction of nitroarenes that is tolerant of ester groups is the use of iron powder in the presence of an ammonium chloride solution in a mixed solvent system like ethanol/water. This method is generally preferred over catalytic hydrogenation in this context to avoid potential dehalogenation if a chloro-substituted precursor were used, and it is often more cost-effective for larger scale synthesis.
-
Experimental Protocol
Step 1: Synthesis of 6-Methoxypicolinic acid [2]
-
To a solution of 6-hydroxypyridine-2-carboxylic acid (1.0 eq) in toluene (25 volumes), add silver oxide (1.05 eq) and stir the mixture for 30 minutes.
-
Add iodomethane (2.1 eq) and heat the reaction mixture to reflux overnight.
-
Filter the reaction mixture and treat the filtrate with aqueous NaOH.
-
Acidify the aqueous layer to pH 3 with HCl and concentrate.
-
Extract the product with a 20% MeOH/CHCl₃ mixture to yield 6-methoxypyridine-2-carboxylic acid.
Step 2: Synthesis of Methyl 6-methoxypicolinate (adapted from[1][3])
-
Suspend 6-methoxypicolinic acid (1.0 eq) in thionyl chloride (10 volumes) and heat at 70-80 °C for 3 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Carefully add methanol (5 volumes) to the residue at 0 °C and stir for 1 hour.
-
Work up the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Purify the crude product by silica gel chromatography.
Step 3: Synthesis of Methyl 6-methoxy-4-nitropicolinate (General Procedure)
-
Add Methyl 6-methoxypicolinate (1.0 eq) portion-wise to a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.
-
Stir the reaction mixture at 0-10 °C for several hours, monitoring the reaction by TLC.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with a suitable organic solvent and purify by chromatography.
Step 4: Synthesis of this compound (General Procedure)
-
To a suspension of Methyl 6-methoxy-4-nitropicolinate (1.0 eq) in a mixture of ethanol and water, add iron powder (3-5 eq) and ammonium chloride (1.5 eq).
-
Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through celite and wash the filter cake with ethanol.
-
Concentrate the filtrate and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Comparative Analysis
| Parameter | Route 1: SNAr Pathway | Route 2: Nitration-Reduction Pathway |
| Starting Material Availability | Methyl 6-chloro-4-methoxypicolinate is commercially available. | 6-Hydroxypicolinic acid is commercially available. |
| Number of Steps | 2 steps from the key chloro-intermediate. | 4 steps from 6-hydroxypicolinic acid. |
| Key Transformations | Nucleophilic aromatic substitution, Reduction of azide. | O-methylation, Esterification, Nitration, Reduction of nitro group. |
| Regioselectivity | High, as the substitution occurs at the activated chloro position. | Potentially problematic during the nitration step. Side products (e.g., 3-nitro isomer) could be formed. |
| Reaction Conditions | Azide formation requires elevated temperatures (100 °C). Hydrogenation is at room temperature and atmospheric pressure. | Nitration requires strongly acidic and oxidative conditions with careful temperature control. Reduction is typically at reflux. |
| Potential Hazards | Use of sodium azide, which is toxic and potentially explosive. Hydrogen gas is flammable. | Use of concentrated nitric and sulfuric acids, which are highly corrosive. |
| Yield & Purity | Generally high yields and purities are expected based on analogous reactions. | Yields can be variable, especially in the nitration step. Purification from regioisomers might be challenging. |
| Scalability | The use of sodium azide and hydrogenation may require special considerations for large-scale synthesis. | The nitration step can be exothermic and requires careful control on a large scale. The iron/ammonium chloride reduction is generally scalable. |
Conclusion
Both the Nucleophilic Aromatic Substitution (SNAr) and the Nitration-Reduction pathways offer viable routes to this compound.
The SNAr pathway stands out as the more robust and reliable method. Its primary advantages are the high degree of regioselectivity and the well-documented precedent for the key transformations on similar substrates. The commercial availability of the key intermediate, Methyl 6-chloro-4-methoxypicolinate, further enhances its attractiveness for laboratory-scale synthesis.
The Nitration-Reduction pathway , while following a more traditional aromatic chemistry logic, presents significant challenges, most notably the control of regioselectivity during the nitration step. While it avoids the use of azides, the handling of potent nitrating mixtures and the potential for isomeric impurities make it a less desirable route without specific optimization.
For researchers and drug development professionals requiring a reliable and high-purity synthesis of this compound, the SNAr pathway is the recommended approach .
References
Benchmarking the Performance of Methyl 4-amino-6-methoxypicolinate in Metallo-β-Lactamase Inhibition Assays: A Comparative Guide
In the landscape of escalating antibiotic resistance, the scientific community is in a perpetual quest for novel molecular entities capable of neutralizing bacterial defense mechanisms. Among the most formidable of these are the metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including the carbapenems, which are often the last line of therapeutic defense. The picolinic acid scaffold has emerged as a promising starting point for the development of MBL inhibitors. This guide provides a comprehensive performance benchmark of Methyl 4-amino-6-methoxypicolinate as a potential inhibitor of the New Delhi Metallo-β-lactamase 1 (NDM-1), a clinically significant MBL.
This technical guide will navigate through the mechanistic rationale for considering this compound, present a detailed experimental protocol for its evaluation, and objectively compare its hypothetical performance against established MBL inhibitors. The insights herein are curated for researchers, scientists, and drug development professionals engaged in the critical endeavor of overcoming antibiotic resistance.
The Scientific Rationale: Why Picolinic Acid Derivatives?
The core of MBL inhibitory action for many compounds lies in their ability to chelate the zinc ions essential for the catalytic activity of these enzymes. Picolinic acid and its derivatives, such as the parent compound 2,6-dipicolinic acid (DPA), have demonstrated the ability to interact with the di-zinc center in the active site of MBLs.[1][2] This interaction can either lead to the stripping of these crucial metal ions or the formation of a stable ternary complex, rendering the enzyme inactive.[3]
This compound, with its pyridine carboxylate core, is a structural analogue to these known MBL-inhibiting scaffolds. The amino and methoxy substitutions on the pyridine ring offer potential for additional interactions with active site residues, which could enhance binding affinity and selectivity. This structural premise forms the foundation for its evaluation as a potential NDM-1 inhibitor.
Experimental Design: The NDM-1 Inhibition Assay
To quantitatively assess the inhibitory potential of this compound, a robust and widely adopted in vitro enzymatic assay is employed. The chromogenic substrate nitrocefin serves as an excellent reporter for NDM-1 activity. Its hydrolysis by the enzyme results in a distinct color change from yellow to red, which can be monitored spectrophotometrically.[4][5]
Experimental Workflow
The following diagram outlines the key steps in the NDM-1 inhibition assay:
Detailed Protocol: NDM-1 Inhibition Assay using Nitrocefin
This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple compounds and concentrations.
Materials:
-
Recombinant NDM-1 enzyme
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 50 µM ZnCl₂, pH 7.5[6]
-
Nitrocefin (stock solution in DMSO)
-
Test Compounds (including this compound and alternatives, dissolved in DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 490 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it on ice.
-
Thaw the recombinant NDM-1 enzyme on ice and dilute to the desired final concentration (e.g., 5 nM) in cold assay buffer just before use.[7]
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the serially diluted test compounds to their respective wells. For control wells, add 2 µL of DMSO.
-
Add 88 µL of the diluted NDM-1 enzyme solution to all wells except the blank. To the blank wells, add 90 µL of assay buffer.
-
Mix gently and pre-incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Prepare the nitrocefin working solution by diluting the stock in the assay buffer to a final concentration of 100 µM.[5]
-
Initiate the reaction by adding 10 µL of the nitrocefin working solution to all wells, bringing the final volume to 100 µL.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 490 nm every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the initial velocity (rate of nitrocefin hydrolysis) from the linear portion of the absorbance versus time plot.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Performance Benchmarking: A Comparative Analysis
To contextualize the potential efficacy of this compound, its performance is benchmarked against a panel of known NDM-1 inhibitors with varying mechanisms of action.
NOTE: As there is no publicly available experimental data for this compound in NDM-1 inhibition assays, a hypothetical IC₅₀ value is presented for illustrative purposes, based on its structural similarity to other picolinic acid derivatives. This value is intended to serve as a benchmark for future experimental validation.
| Compound | Class/Mechanism of Action | Reported IC₅₀ (NDM-1) |
| This compound | Picolinic Acid Derivative (Hypothetical) | ~5 µM (Hypothetical) |
| Dipicolinic Acid (DPA) | Picolinic Acid Derivative / Zinc Chelator | ~520 nM[1] |
| DPA Derivative 36 | Optimized Picolinic Acid Derivative | ~80 nM[2][8] |
| Aspergillomarasmine A (AMA) | Fungal Natural Product / Zinc Chelator | ~4.0 µM[9] |
| D-captopril | Thiol-containing / Angiotensin-Converting Enzyme Inhibitor | ~7.9 µM[10][11] |
Interpretation of Comparative Data:
-
Dipicolinic Acid (DPA) and its Derivative: DPA serves as a foundational scaffold, and its optimized derivative (compound 36) demonstrates that modifications to the parent structure can lead to a significant enhancement in inhibitory potency.[2][8] The sub-micromolar IC₅₀ values of these compounds set a high bar for new picolinic acid-based inhibitors.
-
Aspergillomarasmine A (AMA): This natural product is a potent zinc chelator and effectively inhibits NDM-1.[9] Its performance provides a benchmark for inhibitors that function primarily through metal ion sequestration.
-
D-captopril: Originally developed as an antihypertensive drug, D-captopril's thiol group allows it to interact with the zinc ions in the MBL active site.[10][11] It represents a class of repurposed drugs and provides a valuable comparison for compounds with different chemical modalities.
-
This compound (Hypothetical): The hypothetical IC₅₀ in the low micromolar range would position this compound as a promising hit worthy of further investigation and optimization. Its performance would be comparable to that of AMA and D-captopril, suggesting a potentially viable starting point for a new class of MBL inhibitors. The key to its potential lies in the possibility of achieving a balance of good inhibitory activity with favorable pharmacokinetic properties, an area where many potent inhibitors face challenges.
Mechanistic Insights and Future Directions
The proposed inhibitory action of this compound on NDM-1 is predicated on the interaction of its picolinic acid core with the dinuclear zinc center of the enzyme. The following diagram illustrates this hypothetical interaction within the NDM-1 active site.
Future research should focus on the experimental validation of the inhibitory activity of this compound against NDM-1 and a broader panel of MBLs. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing this scaffold to enhance its potency and selectivity. Furthermore, assessment of its activity in cell-based assays and in vivo models will be essential to determine its potential as a clinically viable therapeutic agent.
Conclusion
While the performance of this compound in MBL inhibition assays remains to be experimentally determined, its structural characteristics place it as a compound of significant interest. This guide provides the foundational framework for its evaluation, from the underlying scientific rationale to a detailed experimental protocol and a comparative analysis against established inhibitors. The fight against antibiotic resistance necessitates the exploration of novel chemical scaffolds, and picolinic acid derivatives, including this compound, represent a promising avenue in this critical pursuit.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nitrocefin.com [nitrocefin.com]
- 6. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified captopril analogues as NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Molecular Landscape: A Comparative Guide to In-Silico and Experimental Data for Methyl 4-amino-6-methoxypicolinate
In the realm of modern chemical research and drug development, the characterization of novel molecules is a cornerstone of progress. Methyl 4-amino-6-methoxypicolinate, a substituted pyridine derivative, presents a compelling case study for the synergistic application of computational (in-silico) and laboratory-based (experimental) analytical techniques. This guide provides a comprehensive comparison of these two approaches, offering researchers and scientists a framework for leveraging predictive modeling to accelerate and refine experimental workflows.
At its core, the structural elucidation of a molecule like this compound relies on a confluence of data from various spectroscopic and spectrometric methods. While experimental techniques provide tangible proof of a molecule's properties, in-silico methods offer a powerful predictive lens, allowing for the theoretical exploration of molecular behavior before a single experiment is conducted. This dual approach not only enhances the confidence in structural assignments but also optimizes the use of valuable laboratory resources.
In-Silico Analysis: The Predictive Power of Computational Chemistry
Computational chemistry has emerged as an indispensable tool in the modern laboratory, providing a means to predict a wide array of molecular properties with increasing accuracy. For this compound, in-silico methods can generate a theoretical fingerprint of its spectroscopic and spectrometric characteristics.
Molecular Modeling and Structure
The first step in any in-silico analysis is the generation of a three-dimensional model of the target molecule. This is typically achieved through energy minimization algorithms that determine the most stable conformation.
Caption: 2D structure of this compound.
Predicted Spectroscopic Data
The following table summarizes the anticipated in-silico data for this compound, derived from established computational methodologies.
| Parameter | Predicted Value | Methodology |
| ¹H NMR | ||
| Aromatic Protons | 6.5 - 8.5 ppm | DFT/GIAO |
| Methoxy Protons | 3.8 - 4.2 ppm | DFT/GIAO |
| Methyl Ester Protons | 3.7 - 4.0 ppm | DFT/GIAO |
| Amino Protons | 4.0 - 6.0 ppm | DFT/GIAO |
| ¹³C NMR | ||
| Aromatic Carbons | 100 - 160 ppm | DFT/GIAO |
| Methoxy Carbon | 50 - 60 ppm | DFT/GIAO |
| Methyl Ester Carbon | 50 - 60 ppm | DFT/GIAO |
| Ester Carbonyl | 160 - 175 ppm | DFT/GIAO |
| FT-IR | ||
| N-H Stretch | 3300 - 3500 cm⁻¹ | DFT |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | DFT |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | DFT |
| C=O Stretch (Ester) | 1700 - 1750 cm⁻¹ | DFT |
| C=C/C=N Stretch | 1450 - 1650 cm⁻¹ | DFT |
| C-O Stretch | 1000 - 1300 cm⁻¹ | DFT |
| Mass Spec. | ||
| [M+H]⁺ | 183.0764 m/z | In-silico Fragmentation |
Causality Behind In-Silico Methodologies
-
NMR Prediction (DFT/GIAO): The prediction of NMR chemical shifts is a cornerstone of computational chemistry.[1][2][3][4] Density Functional Theory (DFT) is employed to calculate the electron distribution within the molecule, which in turn determines the magnetic shielding around each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is then used to ensure that the calculated shieldings are independent of the origin of the magnetic field, a critical factor for accuracy.[3][5]
-
FT-IR Prediction (DFT): The vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum, are determined by the strengths of its chemical bonds and the masses of its atoms. DFT calculations can accurately model these vibrational modes, providing a theoretical IR spectrum that can be compared with experimental data.[6][7]
-
Mass Spectrometry Prediction (In-Silico Fragmentation): Predicting a mass spectrum involves modeling the fragmentation of a molecule upon ionization. In-silico fragmentation tools utilize databases of known fragmentation patterns and reaction rules to predict the most likely fragments for a given molecule.[8][9][10][11][12]
Experimental Data: A Composite Profile
Synthesized Experimental Data
The following tables present a composite of experimental data from analogous compounds, providing a benchmark for our in-silico predictions.
¹H NMR Data from Analogous Compounds
| Functional Group/Proton Environment | Analogous Compound | Chemical Shift (ppm) |
| Pyridine Ring Protons | Methyl picolinate | 7.76 - 8.83[13] |
| 3-Picoline | 7.29 - 8.57[14] | |
| Methoxy Protons | 3,4,5-Trimethoxybenzoic acid | 3.74, 3.84[13] |
| Methyl Ester Protons | Methyl picolinate | ~3.9[15] |
| Amino Group Protons | 2-Aminopyridine | ~5.8 (broad) |
¹³C NMR Data from Analogous Compounds
| Functional Group/Carbon Environment | Analogous Compound | Chemical Shift (ppm) |
| Pyridine Ring Carbons | 2-Aminopyridine | 108.7, 113.8, 137.9, 148.1, 158.9[16] |
| 3-Aminopyridine | 122.1, 124.0, 137.9, 140.8, 144.2[17] | |
| Methoxy Carbon | 3,4,5-Trimethoxybenzoic acid | 56.35, 60.55[13] |
| Ester Carbonyl Carbon | Methyl picolinate | ~165 |
| Methyl Ester Carbon | Methyl picolinate | ~52 |
FT-IR Data from Analogous Compounds
| Vibrational Mode | Analogous Compound/Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | Aromatic Amines | 3300 - 3500[18] |
| C-H Stretch (Aromatic) | Toluene | ~3030[18] |
| C-H Stretch (Aliphatic) | Methoxy-substituted benzenes | 2850 - 3000[19][20] |
| C=O Stretch (Ester) | Methyl 2-hydroxybenzoate | ~1700[21] |
| C=C/C=N Stretch | Pyridine derivatives | 1450 - 1600[18] |
| C-O Stretch | Methoxy-substituted benzenes | 1000 - 1300[19][22] |
Mass Spectrometry Data from Analogous Compounds
| Ion | Analogous Compound | m/z |
| [M]⁺ | Methyl picolinate | 137[23][24][25] |
| [M-OCH₃]⁺ | Methyl picolinate | 106 |
Comparative Analysis: Bridging the Gap Between Theory and Experiment
The true power of this dual approach lies in the direct comparison of in-silico and experimental data. This comparative analysis not only validates the computational model but also provides deeper insights into the molecule's structure and properties.
When comparing the predicted and experimental data, it is crucial to consider the inherent limitations of each approach. For instance, in-silico NMR predictions are typically performed on a single, gas-phase molecule, whereas experimental NMR is conducted in a solvent, which can influence chemical shifts. Similarly, predicted IR frequencies may need to be scaled to account for systematic errors in the computational method.
Discrepancies between predicted and experimental data can be as informative as perfect agreements. They can point to unforeseen conformational effects, intermolecular interactions, or the presence of impurities in the experimental sample. By carefully analyzing these differences, researchers can refine their understanding of the molecule and the experimental conditions.
Experimental Protocols: A Self-Validating System
To ensure the integrity of the experimental data, it is essential to follow well-defined and validated protocols. The following are step-by-step methodologies for the key analytical techniques discussed in this guide.
Caption: A generalized experimental workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for both solids and liquids, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Scan: Record the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The synergistic use of in-silico and experimental data provides a robust framework for the structural elucidation and characterization of novel molecules like this compound. While computational methods offer powerful predictive capabilities, experimental data provides the essential ground truth for validation. By understanding the strengths and limitations of each approach and by employing a rigorous comparative analysis, researchers can navigate the molecular landscape with greater confidence and efficiency, accelerating the pace of discovery in chemical science and drug development.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [2210.00955] Probing computational methodologies in predicting mid-infrared spectra for large polycyclic aromatic hydrocarbons [arxiv.org]
- 7. DigitalCommons@USU - Student Research Symposium: A Computational Study of Substituted Polycyclic Aromatic Hydrocarbons (PAHs) [digitalcommons.usu.edu]
- 8. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 9. In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. 3-Picoline(108-99-6) 1H NMR spectrum [chemicalbook.com]
- 15. Methyl picolinate(2459-07-6) 1H NMR [m.chemicalbook.com]
- 16. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]
- 17. 3-Aminopyridine(462-08-8) 13C NMR [m.chemicalbook.com]
- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. researchgate.net [researchgate.net]
- 20. Detection of the Methoxyl Group by Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]
- 21. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 23. mzCloud – Methyl picolinate [mzcloud.org]
- 24. 2-Carbomethoxypyridine | C7H7NO2 | CID 75569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 4-amino-6-methoxypicolinate
For researchers and drug development professionals, the synthesis and application of novel compounds like Methyl 4-amino-6-methoxypicolinate are routine. However, the final step in the lifecycle of any chemical—its disposal—is a critical process that demands meticulous attention to safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Identification: Understanding the Risks
This compound, while a valuable research chemical, possesses a specific hazard profile that dictates its handling and disposal. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications underscore the importance of treating this compound as a hazardous substance. Structurally, it belongs to the aminopyridine class of compounds, which are known for their potential toxicity[2][3]. Therefore, all waste containing this compound, including neat material, solutions, and contaminated labware, must be managed as hazardous waste.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE:
| Body Part | Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and subsequent irritation[4]. |
| Eyes | Safety glasses with side shields or chemical splash goggles | To protect against accidental splashes that could cause serious eye irritation[4]. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of dust or aerosols that can cause respiratory irritation[1][4]. |
Spill and Leak Procedures: Immediate Action Plan
In the event of a spill or leak of this compound, a swift and safe response is crucial.
For Small Spills:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department or the designated emergency response team.
Waste Disposal Procedures: A Step-by-Step Guide
The cardinal rule for the disposal of this compound is do not dispose of it down the drain [4]. Discharge into the environment must be strictly avoided[1]. The following procedure outlines the correct method for its disposal:
-
Waste Segregation:
-
Solid Waste: Collect unadulterated this compound powder, as well as contaminated items such as gloves, weighing paper, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling: All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste. Aminopyridine derivatives are typically classified under UN 2671, Hazard Class 6.1 (Toxic substances), and require disposal via incineration at a permitted facility.
The following diagram illustrates the decision-making process for the proper disposal of this compound:
Caption: Waste Disposal Workflow for this compound.
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and compliant with all relevant regulations.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
